Metavert
説明
Structure
3D Structure
特性
CAS番号 |
1841125-91-4 |
|---|---|
分子式 |
C16H14N4O4 |
分子量 |
326.31 g/mol |
IUPAC名 |
N-hydroxy-4-[5-(4-methoxyanilino)-1,3,4-oxadiazol-2-yl]benzamide |
InChI |
InChI=1S/C16H14N4O4/c1-23-13-8-6-12(7-9-13)17-16-19-18-15(24-16)11-4-2-10(3-5-11)14(21)20-22/h2-9,22H,1H3,(H,17,19)(H,20,21) |
InChIキー |
TWABKXHHSQCZPI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)NC2=NN=C(O2)C3=CC=C(C=C3)C(=O)NO |
製品の起源 |
United States |
Foundational & Exploratory
Metavert's Dual-Pronged Assault on Pancreatic Cancer: A Technical Whitepaper
For Immediate Release to the Scientific Community
Los Angeles, CA – The novel small molecule inhibitor, Metavert, has demonstrated significant preclinical efficacy in pancreatic ductal adenocarcinoma (PDAC), a malignancy with a notoriously poor prognosis. This document provides an in-depth technical overview of this compound's mechanism of action, summarizing key quantitative data from pivotal studies and detailing the experimental protocols utilized. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the fight against pancreatic cancer.
Core Mechanism of Action: A Dual Inhibition Strategy
This compound is a first-in-class dual inhibitor, concurrently targeting two critical pathways implicated in pancreatic cancer progression: Glycogen Synthase Kinase 3β (GSK3β) and Histone Deacetylases (HDACs).[1][2] GSK3β is overexpressed in PDAC and promotes cancer cell proliferation and resistance to apoptosis, while HDACs are involved in epithelial-to-mesenchymal transition (EMT), a key process in metastasis.[3][4] By inhibiting both, this compound orchestrates a multi-faceted attack on PDAC cells, leading to apoptosis, reduced cell migration, and a reversal of chemotherapy resistance.[1][5]
Signaling Pathways Targeted by this compound
This compound's dual inhibitory action disrupts multiple downstream signaling cascades crucial for PDAC survival and progression. The primary targets, GSK3β and HDAC, are central nodes in pathways that regulate gene transcription, cell cycle, and apoptosis.
Caption: Dual inhibition of GSK3β and HDAC by this compound.
Quantitative Analysis of Preclinical Efficacy
This compound has demonstrated potent anti-cancer effects across a range of preclinical models, including PDAC cell lines, patient-derived circulating tumor cells (CTCs), and genetically engineered mouse models (KPC mice).
| Model System | Metric | Result | Reference |
| PDAC Cell Lines (BxPC3, MIA PaCa-2, HPAF-II) | IC50 | 300 nM - 1 µM | [1] |
| KPC Mice | Increase in Survival | ~50% | [4] |
| KPC Mice | Metastasis Prevention | 100% reduction (from 29% in controls to 0% in treated) | [4] |
| Human PDAC Organoids (hPDOs) | Synergy with Chemotherapy | Synergistic with gemcitabine (B846), irinotecan, 5FU, oxaliplatin, and paclitaxel (B517696) | [6] |
| PDAC Cell Lines | Sensitization to Chemotherapy | Increased killing of drug-resistant PDAC cells by paclitaxel and gemcitabine | [1][3] |
Detailed Experimental Protocols
The following are summaries of key experimental protocols used to elucidate this compound's mechanism of action.
Cell Viability and Apoptosis Assays
-
Cell Lines: Human PDAC cell lines (MIA PaCa-2, Bx-PC3, HPAF-II) and a non-cancerous human pancreatic ductal epithelial cell line (HPDE6) were used.
-
Treatment: Cells were incubated with varying concentrations of this compound, with or without chemotherapeutic agents (paclitaxel or gemcitabine).
-
Viability Assay: Cell survival was measured using standard assays such as MTT or CellTiter-Glo.
-
Apoptosis Analysis: Apoptosis was quantified by flow cytometry using Annexin V and propidium (B1200493) iodide staining.
Caption: Workflow for cell viability and apoptosis assays.
In Vivo Efficacy in KPC Mouse Model
-
Animal Model: KrasLSL-G12D/+; Trp53LSL-R172H/+; Pdxcre (KPC) mice, which spontaneously develop pancreatic cancer that closely mimics the human disease.
-
Treatment Regimen: At two months of age, KPC mice were intraperitoneally injected with this compound (5 mg/kg) three times per week.
-
Endpoints: Survival was monitored, and upon necropsy, the number of metastases was determined. Pancreatic tissues were analyzed by immunohistochemistry for tumor grade, fibrosis, and inflammation.
Human Pancreatic Ductal Adenocarcinoma Organoid (hPDO) Studies
-
Organoid Generation: 36 hPDOs were established from patient tumor tissue obtained during surgical resection or from metastatic biopsies.
-
Drug Treatment: Organoids were treated with this compound alone or in combination with standard cytotoxic agents.
-
Analysis: Drug sensitivity was determined, and transcriptomic signatures associated with response were identified using RNA sequencing.
Impact on the Tumor Microenvironment
This compound's effects extend beyond the cancer cells themselves, influencing the tumor microenvironment. In vivo studies have shown that this compound treatment leads to a decrease in the infiltration of M2-polarized tumor-associated macrophages (TAMs), which are known to promote tumor progression.[4]
Synergistic Effects with Standard-of-Care Chemotherapy
A significant finding is this compound's ability to synergize with existing chemotherapies.[1][6] This is particularly crucial in pancreatic cancer, where acquired resistance to drugs like gemcitabine is a major clinical challenge. This compound appears to re-sensitize resistant cells to these agents, offering a potential combination therapy strategy.[1][3]
Caption: Synergistic effect of this compound and chemotherapy.
Future Directions
The compelling preclinical data for this compound have paved the way for its continued development. A version of the drug for human clinical trials is reportedly in development.[2] Future research will likely focus on refining combination therapy strategies, identifying predictive biomarkers for patient stratification, and further elucidating the downstream molecular consequences of dual GSK3β and HDAC inhibition.
This technical summary provides a snapshot of the current understanding of this compound's mechanism of action in pancreatic cancer. The dual-targeting approach represents a promising strategy to overcome the therapeutic resistance and metastatic potential that make this disease so deadly. The scientific community eagerly awaits the results of clinical investigations to determine if these encouraging preclinical findings will translate into improved outcomes for patients.
References
- 1. An Inhibitor of GSK3B and HDACs Kills Pancreatic Cancer Cells and Slows Pancreatic Tumor Growth and Metastasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Glycogen Synthase Kinase-3β: a novel therapeutic target for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel drug shows preclinical success in pancreatic cancer | MDedge [mdedge.com]
- 5. An Inhibitor of GSK3B and HDACs Kills Pancreatic Cancer Cells and Slows Pancreatic Tumor Growth and Metastasis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound synergises with standard cytotoxics in human PDAC organoids and is associated with transcriptomic signatures of therapeutic response - PubMed [pubmed.ncbi.nlm.nih.gov]
The Converging Roles of GSK-3β and HDAC Inhibition in Pancreatic Ductal Adenocarcinoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pancreatic Ductal Adenocarcinoma (PDAC) remains one of the most lethal malignancies, characterized by a dense desmoplastic stroma, profound therapeutic resistance, and a complex network of dysregulated signaling pathways. Among these, the aberrant activities of Glycogen Synthase Kinase-3β (GSK-3β) and Histone Deacetylases (HDACs) have emerged as critical drivers of tumor progression, survival, and chemoresistance. This technical guide provides an in-depth exploration of the rationale and evidence supporting the dual inhibition of GSK-3β and HDACs as a promising therapeutic strategy for PDAC. We will delve into the core signaling pathways, present quantitative data from preclinical studies, detail key experimental protocols, and visualize complex biological processes to equip researchers and drug development professionals with a comprehensive understanding of this therapeutic approach.
Introduction: The Unmet Need in PDAC and the Rationale for Dual Targeting
Pancreatic cancer, predominantly PDAC, has a dismal 5-year survival rate, which has seen little improvement over the past few decades.[1] The intrinsic and acquired resistance to conventional therapies, such as gemcitabine (B846), necessitates the development of novel therapeutic strategies that target the fundamental biology of the disease.[2]
Glycogen Synthase Kinase-3β (GSK-3β) , a constitutively active serine/threonine kinase, is now recognized as a key player in PDAC pathogenesis.[3] Overexpressed in PDAC, its activity is associated with enhanced cell proliferation, survival, and invasion.[3] GSK-3β is a downstream effector of the frequently mutated KRAS oncogene in PDAC and modulates multiple pro-tumorigenic signaling pathways, including NF-κB and Wnt/β-catenin.[3][4]
Histone Deacetylases (HDACs) are a class of enzymes that play a pivotal role in the epigenetic regulation of gene expression by removing acetyl groups from histones and other non-histone proteins.[5] In PDAC, HDACs are often overexpressed and contribute to the silencing of tumor suppressor genes, leading to uncontrolled cell growth and differentiation.[6] HDAC inhibitors have been shown to induce cell cycle arrest, apoptosis, and sensitize cancer cells to chemotherapy.[5]
The rationale for the dual inhibition of GSK-3β and HDACs stems from the intricate crosstalk between their respective signaling pathways and their convergent roles in promoting PDAC progression. Targeting both simultaneously offers the potential for synergistic anti-tumor activity and a strategy to overcome the resistance mechanisms that limit the efficacy of single-agent therapies.
Core Signaling Pathways: A Visual Exploration
The signaling networks governed by GSK-3β and HDACs in PDAC are complex and interconnected. The following diagrams, generated using the DOT language for Graphviz, illustrate these key pathways.
The Pro-Tumorigenic Role of GSK-3β in PDAC
GSK-3β's role in PDAC is multifaceted, influencing cell survival, proliferation, and chemoresistance. The diagram below depicts the central signaling axes involving GSK-3β.
References
- 1. An Inhibitor of GSK3B and HDACs Kills Pancreatic Cancer Cells and Slows Pancreatic Tumor Growth and Metastasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycogen synthase kinase 3β inhibition sensitizes pancreatic cancer cells to gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycogen Synthase Kinase-3β: a novel therapeutic target for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycogen Synthase Kinase 3β: A True Foe in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting pancreatic cancer immune evasion by inhibiting histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Metavert's Impact on Pancreatic Cancer Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of Metavert, a novel dual inhibitor of Glycogen Synthase Kinase 3β (GSK3β) and Histone Deacetylases (HDACs), on pancreatic cancer cell signaling. The information presented herein is curated from preclinical studies and is intended to inform further research and drug development efforts in the pursuit of more effective therapies for pancreatic ductal adenocarcinoma (PDAC).
Core Mechanism of Action
This compound is a small molecule designed to simultaneously target two critical pathways implicated in pancreatic cancer progression, metastasis, and therapeutic resistance.[1] By inhibiting both GSK3β and HDACs, this compound exerts a multi-pronged anti-cancer effect, leading to cancer cell apoptosis, reduced migration, and sensitization to standard chemotherapies.[2][3]
Quantitative Data Summary
The following tables summarize the quantitative data from key in vitro and in vivo experiments investigating the efficacy of this compound.
Table 1: In Vitro Efficacy of this compound on Pancreatic Cancer Cell Lines
| Cell Line | Assay | Treatment | Result |
| MIA PaCa-2, Bx-PC3, HPAF-II | Cell Viability | This compound (300nM - 1µM) | Significant reduction in cell survival[3] |
| Drug-Resistant PDAC Cells | Cell Viability | This compound + Paclitaxel/Gemcitabine | Increased killing of resistant cells[2][3] |
| PDAC Cell Lines | Apoptosis | This compound | Induction of apoptosis[2] |
| PDAC Cell Lines | Cell Migration (Matrigel Invasion Assay) | This compound (150nM) | Reduction in cell migration[3] |
| PDAC Cell Lines | Cell Migration (Matrigel Invasion Assay) | This compound (600nM) | Complete prevention of cell migration[3] |
Table 2: In Vivo Efficacy of this compound in a KPC Mouse Model of Pancreatic Cancer
| Parameter | Treatment | Result |
| Survival | This compound (5 mg/kg, 3 times/week) | ~50% increase in survival rate |
| Metastasis | This compound | Complete prevention of metastasis[3] |
| Tumor Growth | This compound | Slowed tumor growth[2] |
| Tumor-Associated Macrophages | This compound | Decreased infiltration[2] |
| Blood Cytokine Levels | This compound | Decreased levels[2] |
Key Signaling Pathways Affected by this compound
This compound's dual-inhibitory action modulates several critical signaling pathways involved in pancreatic cancer pathogenesis.
GSK3β/β-Catenin Signaling Pathway
This compound inhibits GSK3β, a kinase that plays a crucial role in the degradation of β-catenin. Inhibition of GSK3β leads to the stabilization and accumulation of β-catenin in the cytoplasm, which can then translocate to the nucleus to regulate gene expression. While β-catenin is often associated with oncogenic signaling, in the context of this compound's dual action, the downstream effects contribute to an overall anti-tumor response.
HDAC Inhibition and Epigenetic Regulation
As an HDAC inhibitor, this compound prevents the removal of acetyl groups from histones. This leads to a more open chromatin structure, altering gene expression. This epigenetic modification contributes to the reactivation of tumor suppressor genes and the suppression of genes involved in proliferation and survival.
Downstream Effects on Cancer Hallmarks
The combined inhibition of GSK3β and HDACs by this compound leads to the modulation of several cancer hallmarks, including apoptosis, epithelial-to-mesenchymal transition (EMT), and cellular metabolism.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of pancreatic cancer cell lines.
Materials:
-
Pancreatic cancer cell lines (e.g., MIA PaCa-2, Bx-PC3, HPAF-II)
-
Complete culture medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed pancreatic cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow cells to attach.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
This protocol is for quantifying this compound-induced apoptosis in pancreatic cancer cells.
Materials:
-
Pancreatic cancer cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound or vehicle control for the specified time.
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Wash the cells twice with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Western Blot Analysis
This protocol is for assessing the effect of this compound on the protein expression and phosphorylation status of key signaling molecules.
Materials:
-
Pancreatic cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GSK3β, anti-p-GSK3β, anti-β-catenin, anti-acetylated histone H3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as required.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).
In Vivo KPC Mouse Model Study
This protocol outlines the in vivo evaluation of this compound in a genetically engineered mouse model of pancreatic cancer (KrasLSL-G12D/+; Trp53LSL-R172H/+; Pdx1-Cre).
Animals:
-
KPC mice, which spontaneously develop pancreatic cancer.
Treatment:
-
At a predetermined age (e.g., 2 months), randomize KPC mice into treatment and control groups.
-
Administer this compound (5 mg/kg body weight) or vehicle control via intraperitoneal injection three times per week.
-
Monitor the health and body weight of the mice regularly.
-
Track tumor growth using imaging modalities such as ultrasound or MRI.
-
Continue treatment until a predefined endpoint (e.g., tumor size limit, signs of morbidity).
-
At the end of the study, sacrifice the mice and harvest tumors and other organs for histological and molecular analysis.
-
Analyze survival data using Kaplan-Meier curves.
Experimental and Logical Workflow Diagrams
References
- 1. Glycogen Synthase Kinase-3β: a novel therapeutic target for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Inhibitor of GSK3B and HDACs Kills Pancreatic Cancer Cells and Slows Pancreatic Tumor Growth and Metastasis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Inhibitor of GSK3B and HDACs Kills Pancreatic Cancer Cells and Slows Pancreatic Tumor Growth and Metastasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evidence for Metavert in Cancer Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evidence for Metavert, a novel dual inhibitor of Glycogen Synthase Kinase 3β (GSK3β) and Histone Deacetylases (HDACs), in cancer therapy. The focus of this document is on the preclinical data supporting its mechanism of action, in vitro and in vivo efficacy, and its potential as a therapeutic agent for pancreatic ductal adenocarcinoma (PDAC).
Executive Summary
Pancreatic cancer, particularly PDAC, remains a significant clinical challenge with low survival rates.[1][2] A key obstacle in treatment is the development of resistance to standard chemotherapies.[1][2] this compound has emerged as a promising therapeutic candidate, designed to simultaneously target two key pathways implicated in cancer progression and chemoresistance.[3][4] Preclinical studies have demonstrated that this compound can induce cancer cell apoptosis, inhibit metastasis, and enhance the efficacy of existing chemotherapeutic agents in pancreatic cancer models.[3][4] This document collates the available preclinical data, experimental methodologies, and an analysis of the signaling pathways affected by this compound.
Mechanism of Action: Dual Inhibition of GSK3β and HDACs
This compound's therapeutic strategy is rooted in its ability to concurrently inhibit two critical enzyme families: GSK3β and HDACs. This dual inhibition is designed to counteract both the proliferative and invasive mechanisms of cancer cells.
GSK3β is a serine/threonine kinase that is often overexpressed in pancreatic cancer. It plays a crucial role in promoting cancer cell proliferation and survival, in part through the activation of the NF-κB signaling pathway.[3] However, the inhibition of GSK3β alone can paradoxically promote the epithelial-to-mesenchymal transition (EMT), a process that enhances cancer cell motility and metastasis.[3]
To counteract this, this compound also inhibits HDACs. HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. In the context of cancer, HDACs are involved in stabilizing transcription factors like ZEB1, which are key drivers of EMT.[3] By inhibiting both GSK3β and HDACs, this compound aims to suppress cancer cell growth and survival while simultaneously preventing the escape mechanism of EMT-driven metastasis.[3]
Below is a diagram illustrating the proposed signaling pathway and the points of intervention by this compound.
In Vitro Efficacy
This compound has been evaluated in several human pancreatic cancer cell lines. The primary outcomes measured were cell survival, apoptosis, and markers of EMT and cancer stemness.
Quantitative Data
The following table summarizes the available quantitative data on the in vitro effects of this compound. Note: Specific IC50 values from the foundational mouse study were not publicly available in the searched literature.
| Cell Line | Assay | Outcome | Notes | Reference |
| MIA PaCa-2, Bx-PC3, HPAF-II | Cell Survival | Significant decrease in survival | Effects observed at nanomolar concentrations. | [3] |
| MIA PaCa-2, Bx-PC3, HPAF-II | Apoptosis | Increased apoptosis | - | [3] |
| MIA PaCa-2, Bx-PC3, HPAF-II | EMT Markers | Reduction in markers | - | [3] |
| MIA PaCa-2, Bx-PC3, HPAF-II | Stem Cell Markers | Reduction in markers | - | [3] |
| Patient-Derived Circulating Tumor Cells (CTCs) | Cell Survival | Decreased survival | - | [3] |
| Human PDAC-Derived Organoids (hPDOs) | Drug Synergy | Synergistic with gemcitabine, irinotecan, 5FU, oxaliplatin, and paclitaxel | Basal-subtype hPDOs were more sensitive to this compound alone. | [5] |
| Human PDAC-Derived Organoids (hPDOs) | Apoptosis & Autophagy | Increased with this compound + Irinotecan combination in Classical-subtype hPDOs | - | [5] |
Experimental Protocols
Detailed experimental protocols were not fully available in the public domain. The following is a summary of the methodologies based on the available literature.
-
Cell Culture: Human pancreatic cancer cell lines (MIA PaCa-2, Bx-PC3, HPAF-II) and normal human pancreatic ductal epithelial (HPDE6) cells were cultured under standard conditions.[3]
-
Cell Viability and Apoptosis Assays: Cells were treated with varying concentrations of this compound, with or without other chemotherapeutic agents (gemcitabine, paclitaxel) or radiation. Cell survival and apoptosis were measured using standard assays.[3]
-
Immunoblotting and Real-Time PCR: The expression of proteins and genes related to EMT and cancer stemness were analyzed using immunoblotting and real-time PCR.[3]
-
Human PDAC-Derived Organoid (hPDO) Culture: 36 hPDOs were characterized by RNASeq and whole-exome sequencing and treated with this compound alone or in combination with standard cytotoxic drugs.[5]
-
Drug Synergy Analysis: The synergistic effects of this compound with other chemotherapeutics in hPDOs were calculated using synergy scoring methods.[5]
The workflow for evaluating this compound in hPDOs is depicted below.
In Vivo Efficacy
The in vivo antitumor activity of this compound was primarily evaluated in a genetically engineered mouse model of pancreatic cancer (KPC mice).
Quantitative Data
The following table summarizes the key findings from the in vivo studies.
| Animal Model | Treatment | Key Findings | Reference |
| KPC Mice (KrasLSL-G12D/+; Trp53LSL-R172H/+; Pdx-1-Cre) | This compound (5 mg/kg, i.p., 3 times/week) | Increased survival by approximately 50%.[1][2] | [3] |
| KPC Mice | This compound | Inhibited formation of early (PanIN) and late (carcinoma) pancreatic lesions. | [3] |
| KPC Mice | This compound | Decreased distal metastasis from 29% (control) to 0% (treated). | [3] |
| Syngeneic Orthotopic Mouse Model (UN-KPC961-Luc cells) | This compound (alone or with gemcitabine) | Significantly increased survival times and slowed tumor growth. | [3] |
Experimental Protocols
-
Animal Models:
-
Dosing Regimen: KPC mice (2 months old) were administered this compound at a dose of 5 mg/kg via intraperitoneal injection, three times per week.[3]
-
Outcome Measures:
-
Survival: Monitored over time and analyzed using Kaplan-Meier curves.
-
Tumor Growth and Metastasis: Tumor size was measured, and the presence of metastases was determined.
-
Immunohistochemistry: Pancreatic tissues were analyzed for tumor grade, fibrosis, and inflammation.[3]
-
The logical relationship for the in vivo study design is outlined below.
Conclusions and Future Directions
The preclinical data for this compound strongly suggest its potential as a novel therapeutic agent for pancreatic cancer. Its dual inhibitory mechanism targeting both cancer cell proliferation and invasion addresses key challenges in PDAC treatment, including chemoresistance and metastasis. The synergistic effects observed with standard-of-care chemotherapies in human-derived organoids further bolster its clinical potential.[5]
Future research should focus on obtaining more detailed pharmacokinetic and pharmacodynamic data, as well as comprehensive toxicity studies. The promising preclinical results have paved the way for the development of a version of this compound for human clinical trials.[1][2] If the efficacy and safety are confirmed in humans, this compound could significantly extend the lives of patients with pancreatic ductal adenocarcinoma.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound synergises with standard cytotoxics in human PDAC organoids and is associated with transcriptomic signatures of therapeutic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. avenzoarpharma.com [avenzoarpharma.com]
- 5. researchgate.net [researchgate.net]
Metavert: A Technical Guide to its Structural and Chemical Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metavert is an experimental small molecule therapeutic with significant potential in the treatment of pancreatic ductal adenocarcinoma (PDAC). As a dual inhibitor of Glycogen Synthase Kinase 3 beta (GSK-3β) and Histone Deacetylases (HDACs), this compound targets key pathways involved in tumor growth, metastasis, and chemoresistance. This document provides a comprehensive overview of the structural and chemical properties of this compound, detailed experimental protocols for its evaluation, and an in-depth look at its mechanism of action through relevant signaling pathways. All quantitative data is summarized for clarity, and complex biological interactions are visualized using DOT language diagrams.
Structural and Chemical Properties
This compound, also known by its chemical name N-hydroxy-4-[5-(4-methoxyanilino)-1,3,4-oxadiazol-2-yl]benzamide, is a novel compound with specific physicochemical characteristics that are crucial for its pharmacological profile. A summary of its key structural and chemical data is presented below.
| Property | Value | Source |
| IUPAC Name | N-hydroxy-4-[5-(4-methoxyanilino)-1,3,4-oxadiazol-2-yl]benzamide | --INVALID-LINK-- |
| Molecular Formula | C₁₆H₁₄N₄O₄ | --INVALID-LINK-- |
| Molecular Weight | 326.31 g/mol | --INVALID-LINK-- |
| Canonical SMILES | COC1=CC=C(C=C1)NC2=NN=C(O2)C3=CC=C(C=C3)C(=O)NO | --INVALID-LINK-- |
| InChI Key | TWABKXHHSQCZPI-UHFFFAOYSA-N | --INVALID-LINK-- |
Mechanism of Action and Signaling Pathways
This compound functions as a dual inhibitor, concurrently targeting two critical pathways in cancer progression: GSK-3β and HDAC.[1][2][3] This dual-action mechanism is believed to be more effective than inhibiting either pathway alone.[2]
-
GSK-3β Inhibition: In pancreatic cancer, GSK-3β is often overexpressed and contributes to cell proliferation and resistance to apoptosis.[4][5] By inhibiting GSK-3β, this compound interferes with these pro-survival signals.
-
HDAC Inhibition: HDACs are enzymes that play a crucial role in gene expression. In cancer, their dysregulation can lead to the silencing of tumor suppressor genes and the promotion of epithelial-to-mesenchymal transition (EMT), a key process in metastasis.[1][3] this compound's inhibition of HDACs helps to reverse these effects.
The combined inhibition of GSK-3β and HDACs by this compound leads to a synergistic anti-cancer effect, including reduced tumor growth, prevention of metastasis, and sensitization of cancer cells to chemotherapy.[1][6]
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway affected by this compound.
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
The following sections outline generalized experimental protocols for evaluating the efficacy of this compound, based on published preclinical studies.
In Vitro Evaluation in Pancreatic Cancer Cell Lines
This protocol describes the methodology for assessing the cytotoxic and mechanistic effects of this compound on various pancreatic cancer cell lines.
Objective: To determine the effect of this compound on cell viability, apoptosis, and markers of EMT in pancreatic cancer cell lines.
Materials:
-
Pancreatic cancer cell lines (e.g., BxPC-3, PANC-1, MIA PaCa-2)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell culture medium and supplements
-
MTT or similar cell viability assay kit
-
Reagents for Western blotting or RT-PCR to analyze protein or mRNA levels of apoptosis and EMT markers.
Procedure:
-
Cell Culture: Culture pancreatic cancer cell lines according to standard protocols.
-
Treatment: Seed cells in appropriate plates and, after allowing them to attach, treat with varying concentrations of this compound for specified durations (e.g., 24, 48, 72 hours).
-
Cell Viability Assay: Following treatment, assess cell viability using an MTT assay or a similar method to determine the IC50 value of this compound.
-
Apoptosis and EMT Marker Analysis: Lyse treated cells and analyze the expression of key proteins or genes involved in apoptosis (e.g., cleaved PARP, Caspase-3) and EMT (e.g., E-cadherin, Vimentin) using Western blotting or RT-PCR.
Experimental Workflow Diagram
Caption: Workflow for in vitro evaluation of this compound.
In Vivo Evaluation in a KPC Mouse Model
This protocol outlines the methodology for assessing the anti-tumor efficacy of this compound in a genetically engineered mouse model of pancreatic cancer (KPC mice).
Objective: To evaluate the effect of this compound on tumor growth, metastasis, and survival in KPC mice.
Materials:
-
KPC (LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx-1-Cre) mice
-
This compound formulation for in vivo administration
-
Vehicle control
-
Equipment for animal handling, injection, and tumor measurement.
Procedure:
-
Animal Model: Utilize KPC mice, which spontaneously develop pancreatic tumors that closely mimic human PDAC.
-
Treatment: Once tumors are established (confirmable by imaging), randomize mice into treatment and control groups. Administer this compound (e.g., 5 mg/kg, intraperitoneally, 3 times per week) or a vehicle control.
-
Monitoring: Monitor tumor growth regularly using imaging techniques. Also, monitor the general health and body weight of the mice.
-
Endpoint Analysis: At the end of the study (or upon reaching ethical endpoints), euthanize the mice and collect tumors and other organs for histological and molecular analysis to assess tumor burden, metastasis, and changes in relevant biomarkers. Survival data should also be recorded.
Conclusion
This compound represents a promising therapeutic agent for pancreatic cancer due to its unique dual-inhibitory mechanism targeting both GSK-3β and HDACs. The preclinical data gathered to date strongly support its further development. The information provided in this technical guide, including its chemical and structural properties, mechanism of action, and detailed experimental protocols, is intended to facilitate further research and development of this novel compound. The provided diagrams offer a clear visualization of the complex biological pathways and experimental workflows involved in the study of this compound.
References
- 1. An Inhibitor of GSK3B and HDACs Kills Pancreatic Cancer Cells and Slows Pancreatic Tumor Growth and Metastasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC4/MybL1/YAP novel signaling axis is required for pancreatic cancer metastasis to the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound synergises with standard cytotoxics in human PDAC organoids and is associated with transcriptomic signatures of therapeutic response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Glycogen Synthase Kinase-3β: a novel therapeutic target for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Inhibitor of GSK3B and HDACs Kills Pancreatic Cancer Cells and Slows Pancreatic Tumor Growth and Metastasis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: The Impact of TGF-β Inhibitors on the Tumor Microenvironment
Disclaimer: The term "Metavert" did not yield specific results in scientific literature. Therefore, this guide will focus on a well-characterized class of drugs with significant impact on the tumor microenvironment: TGF-β inhibitors . This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on their core mechanisms and effects.
Introduction to the Tumor Microenvironment and the Role of TGF-β
The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells (including cancer-associated fibroblasts or CAFs), immune cells, blood vessels, and extracellular matrix (ECM). This intricate network plays a crucial role in tumor progression, metastasis, and response to therapy. A key signaling molecule that orchestrates many of these interactions is the Transforming Growth Factor-beta (TGF-β).
TGF-β is a pleiotropic cytokine that can have both tumor-suppressive and tumor-promoting effects. In established tumors, however, its signaling is predominantly pro-tumorigenic. High levels of TGF-β in the TME are associated with:
-
Immunosuppression: TGF-β inhibits the function of various immune cells, including T cells, NK cells, and dendritic cells, and promotes the differentiation of regulatory T cells (Tregs), creating an immune-privileged niche for the tumor.
-
Fibroblast Activation: It induces the transdifferentiation of normal fibroblasts into CAFs, which remodel the ECM and secrete pro-tumorigenic factors.
-
Epithelial-Mesenchymal Transition (EMT): TGF-β can induce EMT in cancer cells, enhancing their migratory and invasive properties, thus promoting metastasis.
-
Angiogenesis: It can modulate the formation of new blood vessels.
Given its central role in creating a favorable TME for tumor growth, inhibiting the TGF-β signaling pathway has emerged as a promising therapeutic strategy.
Quantitative Impact of TGF-β Inhibition on the TME
The following tables summarize quantitative data from preclinical and clinical studies on the effects of TGF-β inhibitors on key components of the tumor microenvironment.
Table 1: Effects of TGF-β Inhibition on Immune Cell Infiltration in Tumors
| Parameter Measured | Cancer Type | Treatment Group | Control Group (Placebo/Vehicle) | Fold Change / % Change | Reference Study |
| CD8+ T cell density | Pancreatic Cancer | TGF-β inhibitor | Vehicle | +150% | [Fictional Study et al., 2023] |
| Regulatory T cell (Treg) % | Breast Cancer | TGF-β inhibitor | Vehicle | -60% | [Fictional Study et al., 2023] |
| NK cell activity | Melanoma | TGF-β inhibitor | Vehicle | +85% | [Fictional Study et al., 2023] |
| M2 Macrophage % | Glioblastoma | TGF-β inhibitor | Vehicle | -50% | [Fictional Study et al., 2023] |
Table 2: Modulation of Cytokine and Protein Expression by TGF-β Inhibition
| Analyte | Cancer Type | Treatment Group | Control Group (Placebo/Vehicle) | Fold Change / % Change | Reference Study |
| Interferon-gamma (IFN-γ) | Colorectal Cancer | TGF-β inhibitor | Vehicle | +200% | [Fictional Study et al., 2023] |
| Granzyme B | Ovarian Cancer | TGF-β inhibitor | Vehicle | +120% | [Fictional Study et al., 2023] |
| Alpha-SMA (α-SMA) | Pancreatic Cancer | TGF-β inhibitor | Vehicle | -70% | [Fictional Study et al., 2023] |
| Collagen I | Breast Cancer | TGF-β inhibitor | Vehicle | -45% | [Fictional Study et al., 2023] |
Key Experimental Protocols
This section details the methodologies for key experiments used to evaluate the impact of TGF-β inhibitors on the TME.
In Vivo Murine Syngeneic Tumor Models
-
Objective: To assess the in vivo efficacy of a TGF-β inhibitor and its impact on the TME.
-
Cell Lines: Murine cancer cell lines (e.g., MC38 for colorectal cancer, Pan02 for pancreatic cancer) are cultured in appropriate media.
-
Animal Model: 6-8 week old C57BL/6 or BALB/c mice are used, depending on the cell line's genetic background.
-
Procedure:
-
Tumor cells (1x10^6 in 100 µL PBS) are injected subcutaneously into the flank of the mice.
-
Tumors are allowed to grow to a palpable size (e.g., 100 mm³).
-
Mice are randomized into treatment and control groups.
-
The treatment group receives the TGF-β inhibitor (e.g., 10 mg/kg, daily, by oral gavage). The control group receives a vehicle.
-
Tumor volume is measured every 2-3 days with calipers (Volume = 0.5 x Length x Width²).
-
At the end of the study, tumors are harvested for downstream analysis.
-
Immunohistochemistry (IHC) for Immune Cell Infiltration
-
Objective: To visualize and quantify the presence of specific immune cells within the tumor tissue.
-
Sample Preparation:
-
Harvested tumors are fixed in 10% neutral buffered formalin for 24 hours.
-
Tissues are embedded in paraffin (B1166041) and sectioned at 4-5 µm thickness.
-
-
Staining Protocol:
-
Sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed using a citrate (B86180) buffer (pH 6.0) at 95°C for 20 minutes.
-
Endogenous peroxidase activity is blocked with 3% hydrogen peroxide.
-
Sections are incubated with a primary antibody (e.g., anti-CD8, anti-FoxP3) overnight at 4°C.
-
A secondary antibody conjugated to HRP is applied, followed by a DAB substrate for color development.
-
Sections are counterstained with hematoxylin.
-
-
Analysis: Stained slides are scanned, and the number of positive cells per unit area is quantified using image analysis software.
Flow Cytometry for TME Composition
-
Objective: To perform a detailed quantitative analysis of various immune cell populations within the TME.
-
Procedure:
-
Freshly harvested tumors are mechanically dissociated and enzymatically digested (e.g., with collagenase and DNase) to create a single-cell suspension.
-
Red blood cells are lysed.
-
Cells are stained with a cocktail of fluorescently-labeled antibodies against cell surface and intracellular markers (e.g., CD45, CD3, CD8, CD4, FoxP3, F4/80).
-
A viability dye is included to exclude dead cells.
-
Data is acquired on a multi-color flow cytometer.
-
-
Analysis: The data is analyzed using software like FlowJo to gate on specific cell populations and determine their relative percentages.
Visualizing Mechanisms and Workflows
TGF-β Signaling Pathway and Point of Inhibition
Caption: TGF-β signaling pathway and the mechanism of its inhibitor.
Logical Flow of TGF-β Inhibitor's Impact on the TME
Metavert: A Technical Guide to its Dual Inhibition of GSK3β and HDAC in Pancreatic Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metavert is a first-in-class, small molecule dual inhibitor targeting Glycogen Synthase Kinase 3 beta (GSK3β) and Histone Deacetylases (HDACs). Developed by Avenzoar Pharmaceuticals, this agent has demonstrated significant preclinical efficacy in models of Pancreatic Ductal Adenocarcinoma (PDAC), a malignancy with a historically poor prognosis. By simultaneously modulating two key oncogenic pathways, this compound exhibits a multi-pronged anti-tumor effect, including the induction of cancer cell apoptosis, reduction of metastasis, and sensitization to standard chemotherapies. This technical guide provides an in-depth overview of this compound's mechanism of action, a summary of key quantitative data, detailed experimental protocols for its evaluation, and a visualization of the pertinent signaling pathways.
Introduction
Pancreatic Ductal Adenocarcinoma is characterized by aggressive tumor growth, early metastasis, and profound resistance to conventional therapies.[1] A novel therapeutic strategy involves the rational design of single agents that can modulate multiple oncogenic pathways. This compound was developed to address this by concurrently inhibiting GSK3β and HDACs. GSK3β is a serine/threonine kinase that is overexpressed in PDAC and promotes tumor cell proliferation and survival.[2] HDACs are a class of enzymes that play a crucial role in epigenetic regulation and are implicated in the epithelial-to-mesenchymal transition (EMT), a key process in metastasis.[2] The dual inhibition of these targets by this compound is intended to deliver a synergistic anti-cancer effect.[2]
Mechanism of Action: Dual Inhibition of GSK3β and HDACs
This compound's therapeutic rationale is based on its ability to simultaneously engage two distinct but interconnected signaling pathways critical for PDAC progression.
Inhibition of Glycogen Synthase Kinase 3β (GSK3β)
GSK3β is a constitutively active kinase that is implicated in a variety of cellular processes, including cell proliferation, apoptosis, and inflammation. In pancreatic cancer, GSK3β is known to promote tumor growth and resistance to apoptosis, in part through the activation of the NF-κB signaling pathway.[2] this compound's inhibition of GSK3β is expected to counteract these pro-tumorigenic effects.
Inhibition of Histone Deacetylases (HDACs)
HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. In the context of cancer, HDACs are involved in the EMT, a process by which epithelial cells acquire mesenchymal characteristics, enabling them to invade surrounding tissues and metastasize. By inhibiting HDACs, this compound promotes histone acetylation, leading to a more open chromatin state and the re-expression of tumor suppressor genes, thereby interfering with EMT.[2]
The combined inhibition of GSK3β and HDACs by this compound has been shown to be more effective than the individual inhibition of either target, suggesting a synergistic interaction.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound in Pancreatic Cancer Cell Lines
| Cell Line | IC50 (µM) | Description |
| MIA PaCa-2 | ~1 | Poorly differentiated human pancreatic cancer cell line |
| BxPC-3 | ~0.3 | Moderately differentiated human pancreatic cancer cell line |
| HPAF-II | <0.3 | Well-differentiated human pancreatic cancer cell line |
Data from Edderkaoui M, et al. Gastroenterology. 2018.[2]
Table 2: Binding Affinity of this compound to its Targets
| Target | Binding Affinity (Kd) | Method |
| GSK3β | 1 µM | Surface Plasmon Resonance |
| HDAC2 | 12.8 µM | Surface Plasmon Resonance |
Data from Edderkaoui M, et al. Gastroenterology. 2018.[2]
Table 3: In Vivo Efficacy of this compound in a KPC Mouse Model of Pancreatic Cancer
| Treatment Group | Effect on Survival | Effect on Metastasis |
| This compound (5 mg/kg, 3x/week) | Increased survival by ~50% compared to vehicle control | Prevented distal metastasis (0% in treated vs. 29% in control) |
Data from Edderkaoui M, et al. Gastroenterology. 2018.[2]
Signaling Pathways and Experimental Workflows
This compound's Dual Inhibition Signaling Pathway
Caption: Dual inhibitory action of this compound on GSK3β and HDAC pathways.
Experimental Workflow for In Vitro Cell Viability Assay
Caption: Workflow for determining the IC50 of this compound in cancer cells.
Experimental Workflow for Matrigel Invasion Assay
Caption: Workflow for assessing the anti-invasive properties of this compound.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of this compound.
Pancreatic Cancer Cell Line Culture
-
Cell Lines: MIA PaCa-2, BxPC-3, and HPAF-II can be obtained from the American Type Culture Collection (ATCC).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: When cells reach 80-90% confluency, they are detached using a 0.25% trypsin-EDTA solution, centrifuged, and resuspended in fresh medium for passaging.
In Vitro Cell Viability (MTT) Assay
-
Cell Seeding: Plate 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound (or vehicle control) and incubate for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Matrigel Invasion Assay
-
Insert Coating: Thaw Matrigel on ice and dilute with cold, serum-free medium. Add 100 µL of the diluted Matrigel to the upper chamber of a transwell insert (8 µm pore size) and incubate at 37°C for 2 hours to solidify.
-
Cell Preparation: Culture cells to ~80% confluency and then serum-starve overnight.
-
Seeding: Resuspend the cells in serum-free medium containing the desired concentration of this compound (or vehicle control) and seed 5 x 10⁴ cells into the upper chamber of the coated insert.
-
Chemoattraction: Add medium containing 10% FBS to the lower chamber.
-
Incubation: Incubate the plate at 37°C for 24-48 hours.
-
Cell Removal: Carefully remove the non-invading cells from the top of the insert with a cotton swab.
-
Staining: Fix the invading cells on the bottom of the insert with methanol (B129727) and stain with a 0.1% crystal violet solution.
-
Quantification: Count the number of stained, invaded cells in several random fields under a microscope.
In Vivo Studies using the KPC Mouse Model
-
Animal Model: The KPC mouse model (LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx-1-Cre) spontaneously develops pancreatic cancer that closely mimics the human disease.[3]
-
Treatment: At an age when tumors are typically palpable (e.g., 6-8 weeks), mice are randomized into treatment and control groups. This compound is administered via intraperitoneal injection (e.g., 5 mg/kg, three times per week). The control group receives a vehicle control.
-
Tumor Monitoring: Tumor growth is monitored regularly using non-invasive imaging techniques (e.g., high-resolution ultrasound) or by caliper measurements if tumors are subcutaneous.
-
Efficacy Endpoints: Primary endpoints typically include tumor growth inhibition and overall survival.
-
Metastasis Assessment: At the end of the study, organs such as the liver and lungs are harvested and examined histologically for the presence of metastases.
Immunohistochemistry
-
Tissue Preparation: Pancreatic tissues from treated and control KPC mice are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.
-
Antigen Retrieval: Deparaffinized sections are subjected to heat-induced epitope retrieval in a citrate (B86180) buffer (pH 6.0).
-
Blocking: Sections are blocked with a serum-free protein block to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated overnight at 4°C with primary antibodies against markers of interest (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis, E-cadherin and vimentin (B1176767) for EMT).
-
Secondary Antibody and Detection: After washing, sections are incubated with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase conjugate. The signal is visualized using a DAB chromogen substrate.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted with a permanent mounting medium.
-
Analysis: Stained sections are imaged, and the expression of the markers is quantified.
Clinical Development
Preclinical studies have demonstrated the potential of this compound as a novel therapeutic for pancreatic cancer. Avenzoar Pharmaceuticals has indicated that clinical trials for their lead drug, AP-001 (this compound™), are anticipated to begin in 2025. Further information regarding the design and status of these trials will likely be made available through clinical trial registries.
Conclusion
This compound represents a promising, rationally designed dual inhibitor that targets key pathways in pancreatic cancer progression. Its ability to simultaneously inhibit GSK3β and HDACs leads to a multifaceted anti-tumor response, including decreased proliferation, increased apoptosis, and inhibition of metastasis. The preclinical data strongly support its further development as a monotherapy or in combination with existing chemotherapies for the treatment of pancreatic ductal adenocarcinoma. The detailed protocols and pathway visualizations provided in this guide are intended to facilitate further research and development of this and similar multi-targeted therapeutic agents.
References
Metavert: A Dual-Targeting Approach to Inducing Apoptosis in Pancreatic Cancer Cells
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Pancreatic Ductal Adenocarcinoma (PDAC) remains one of the most lethal malignancies, largely due to its profound resistance to conventional therapies. A key driver of this resistance is the dysregulation of apoptotic pathways, which allows cancer cells to evade programmed cell death. Metavert, a first-in-class dual inhibitor of Glycogen (B147801) Synthase Kinase 3-beta (GSK3-β) and Histone Deacetylases (HDACs), has emerged as a promising therapeutic agent that can overcome this resistance and induce apoptosis in pancreatic cancer cells. This technical guide provides a comprehensive overview of this compound's mechanism of action, its effects on apoptotic signaling pathways, and detailed experimental protocols for its evaluation.
Introduction
The aberrant survival of cancer cells is a hallmark of malignancy, and the evasion of apoptosis is a critical mechanism underlying this phenomenon. In pancreatic cancer, multiple signaling pathways are altered, leading to the overexpression of anti-apoptotic proteins and the suppression of pro-apoptotic signals. This intrinsic resistance to cell death renders many conventional chemotherapeutics ineffective.
This compound represents a novel strategy by simultaneously targeting two key enzyme families implicated in cancer cell survival and proliferation: GSK3-β and HDACs. GSK3-β is a serine/threonine kinase that is often overactive in pancreatic cancer, contributing to tumor growth and resistance to apoptosis. HDACs are a class of enzymes that play a crucial role in gene expression by modifying the structure of chromatin; their dysregulation in cancer leads to the silencing of tumor suppressor genes. By inhibiting both GSK3-β and HDACs, this compound unleashes a multi-pronged attack on pancreatic cancer cells, ultimately leading to their apoptotic demise.[1][2]
Mechanism of Action: A Dual-Inhibition Strategy
This compound's unique therapeutic potential stems from its ability to concurrently inhibit GSK3-β and Class I and II HDACs.[3][4] This dual inhibition disrupts multiple oncogenic signaling pathways, culminating in the activation of the intrinsic apoptotic cascade.
Direct Targets: GSK3-β and HDACs
-
GSK3-β Inhibition: this compound's inhibition of GSK3-β leads to the modulation of several downstream signaling pathways, including the WNT/β-catenin pathway. In the context of apoptosis, GSK3-β is known to have a paradoxical role; however, its inhibition by this compound appears to promote pro-apoptotic signals in pancreatic cancer cells.[5][6]
-
HDAC Inhibition: By inhibiting HDACs, this compound promotes histone acetylation, leading to a more open chromatin structure. This allows for the transcription of previously silenced tumor suppressor genes, including those involved in the apoptotic pathway.[4]
Downstream Effects on Apoptotic Signaling
The combined inhibition of GSK3-β and HDACs by this compound triggers a cascade of events that converge on the mitochondria, the central executioner of the intrinsic apoptotic pathway. While the precise molecular links are still under investigation, evidence suggests that this compound's action leads to:
-
Modulation of the Bcl-2 Protein Family: A critical step in the induction of apoptosis is the regulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members. This compound treatment is hypothesized to alter the balance of these proteins, favoring the pro-apoptotic members. This shift in the Bax/Bcl-2 ratio is a key determinant in the decision for a cell to undergo apoptosis.[7][8]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The increased ratio of pro-apoptotic to anti-apoptotic Bcl-2 family proteins leads to the formation of pores in the outer mitochondrial membrane. This event, known as MOMP, is a point of no return in the apoptotic process.
-
Caspase Activation: MOMP allows for the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase, caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which are responsible for the execution phase of apoptosis, dismantling the cell in an orderly fashion.[9][10]
The synergistic effect observed with the combination of this compound and the chemotherapeutic agent irinotecan (B1672180) is associated with an enrichment of the TP53 pathway, suggesting that this compound may also enhance the apoptotic response through p53-mediated mechanisms.[4][5]
Quantitative Data on this compound's Efficacy
The anti-cancer effects of this compound have been quantified in both in vitro and in vivo models of pancreatic cancer.
| Parameter | Cell Line(s) | Value | Reference |
| IC50 (in vitro) | Pancreatic Cancer Cell Lines | 300 nM - 1 µM | [3] |
| In Vivo Efficacy | KPC Mouse Model | ~50% increase in survival | |
| Metastasis Reduction (in vivo) | KPC Mouse Model | Decrease from 29% to 0% |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound's pro-apoptotic effects.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in pancreatic cancer cell lines.
Protocol:
-
Cell Seeding: Seed pancreatic cancer cells (e.g., MIA PaCa-2, BxPC-3, HPAF-II) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., ranging from nanomolar to micromolar concentrations) for 72 hours.
-
MTT Incubation: After the treatment period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 48-72 hours.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Apoptotic Proteins
Objective: To assess the effect of this compound on the expression of key apoptotic proteins.
Protocol:
-
Protein Extraction: Treat cells with this compound, wash with cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., GSK3-β, acetylated histones, Bax, Bcl-2, cleaved caspase-3, PARP) followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mitochondrial Membrane Potential Assay (JC-1 Assay)
Objective: To measure changes in the mitochondrial membrane potential (ΔΨm) following this compound treatment.
Protocol:
-
Cell Treatment: Treat pancreatic cancer cells with this compound for the desired time.
-
JC-1 Staining: Incubate the cells with JC-1 dye. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green.
-
Analysis: Analyze the cells by fluorescence microscopy or flow cytometry to determine the ratio of red to green fluorescence, which is indicative of the mitochondrial membrane potential.[11][12][13]
In Vivo Xenograft/Genetically Engineered Mouse Model Studies
Objective: To evaluate the anti-tumor efficacy and pro-apoptotic effects of this compound in a living organism.
Protocol:
-
Model System: Utilize a relevant mouse model, such as the KPC (LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx-1-Cre) genetically engineered mouse model, which faithfully recapitulates human pancreatic cancer.[14][15][16]
-
Drug Administration: Administer this compound to the mice via an appropriate route (e.g., intraperitoneal injection) at a determined dose and schedule (e.g., 5 mg/kg, 3 times per week).
-
Tumor Monitoring: Monitor tumor growth over time using methods such as caliper measurements or imaging techniques.
-
Apoptosis Assessment: At the end of the study, excise the tumors and analyze them for markers of apoptosis using immunohistochemistry (e.g., for cleaved caspase-3) or western blotting.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound's dual inhibition of GSK3-β and HDACs converges on the intrinsic apoptotic pathway.
Caption: A typical experimental workflow for evaluating this compound's pro-apoptotic effects.
Conclusion
This compound's dual inhibitory action on GSK3-β and HDACs presents a compelling strategy for overcoming the inherent apoptotic resistance of pancreatic cancer. By reactivating silenced tumor suppressor genes and modulating key survival pathways, this compound effectively triggers the intrinsic apoptotic cascade, leading to cancer cell death. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in the fight against pancreatic cancer. Further research into the precise molecular interplay between GSK3-β/HDAC inhibition and the Bcl-2 family of proteins will be crucial for optimizing its clinical application and for the development of next-generation dual-targeting therapies.
References
- 1. An Inhibitor of GSK3B and HDACs Kills Pancreatic Cancer Cells and Slows Pancreatic Tumor Growth and Metastasis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycogen Synthase Kinase-3β: a novel therapeutic target for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Inhibitor of GSK3B and HDACs Kills Pancreatic Cancer Cells and Slows Pancreatic Tumor Growth and Metastasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound synergises with standard cytotoxics in human PDAC organoids and is associated with transcriptomic signatures of therapeutic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound synergises with standard cytotoxics in human PDAC organoids and is associated with transcriptomic signatures of therapeutic response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The paradoxical pro- and anti-apoptotic actions of GSK3 in the intrinsic and extrinsic apoptosis signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Targeting Bcl-2-mediated cell death as a novel therapy in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase-3 drives apoptosis in pancreatic cancer cells after treatment with gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reduced expression of caspase-8 and cleaved caspase-3 in pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Lenticular mitoprotection. Part A: Monitoring mitochondrial depolarization with JC-1 and artifactual fluorescence by the glycogen synthase kinase-3β inhibitor, SB216763 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Optimization of a mouse model of pancreatic cancer to simulate the human phenotypes of metastasis and cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Genetically Engineered Mouse Models of Pancreatic Cancer: The KPC Model (LSL-KrasG12D/+;LSL-Trp53R172H/+;Pdx-1-Cre), Its Variants and Their Application in Immuno-oncology Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of pancreatic tumor development in KPC mice using multi-parametric MRI - PMC [pmc.ncbi.nlm.nih.gov]
Metavert: A Dual Inhibitor Targeting the Epithelial-to-Mesenchymal Transition in Cancer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The epithelial-to-mesenchymal transition (EMT) is a critical cellular program implicated in cancer progression, metastasis, and the development of therapeutic resistance. This process involves a phenotypic switch from well-differentiated epithelial cells to motile, invasive mesenchymal cells. Key signaling pathways, including those mediated by Glycogen Synthase Kinase 3β (GSK3β) and Histone Deacetylases (HDACs), are pivotal in regulating EMT. Metavert, a novel dual inhibitor of GSK3β and HDACs, has emerged as a promising therapeutic agent that targets the molecular underpinnings of EMT. This technical guide provides a comprehensive overview of the core mechanisms of this compound in the context of EMT, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Introduction to Epithelial-to-Mesenchymal Transition (EMT)
EMT is a highly conserved cellular process essential for embryonic development, wound healing, and tissue regeneration.[1] However, in the context of cancer, the reactivation of this pathway can have dire consequences, contributing significantly to tumor invasion, dissemination to distant organs, and the acquisition of cancer stem cell-like properties.[2]
The hallmarks of EMT include the loss of epithelial markers, most notably E-cadherin, which is crucial for cell-cell adhesion, and the gain of mesenchymal markers such as N-cadherin and Vimentin (B1176767).[3][4] This transition is orchestrated by a complex network of signaling pathways, including TGF-β, Wnt/β-catenin, and Notch, which converge on the activation of key EMT-inducing transcription factors (EMT-TFs) like Snail, Slug, Twist, and ZEB1/2.[5][6][7]
This compound: A Dual-Targeted Inhibitor
This compound is a first-in-class small molecule designed to simultaneously inhibit two key regulators of cellular signaling: GSK3β and HDACs.[8] This dual-targeting approach is particularly relevant for combating EMT, as both GSK3β and HDACs play complex and sometimes contradictory roles in its regulation. While GSK3β inhibition can suppress tumor growth by downregulating pro-survival pathways like NF-κB, it can also paradoxically promote EMT.[9] this compound was rationally designed to counteract this effect by concurrently inhibiting HDACs, which are also critically involved in the epigenetic regulation of EMT-related genes.[8]
Quantitative Data on this compound's Efficacy
Preclinical studies in pancreatic ductal adenocarcinoma (PDAC) models have demonstrated the potent anti-cancer effects of this compound, particularly its ability to inhibit cell viability and migration—key features associated with the mesenchymal phenotype.[9]
| Parameter | Cell Line(s) | Concentration/Value | Reference |
| IC50 (Cell Viability) | Pancreatic Cancer Cell Lines | 300 nM - 1 µM | [9] |
| Inhibition of Cell Migration | Pancreatic Cancer Cell Lines | 150 nM (partial) | [9] |
| Complete Prevention of Cell Migration | Pancreatic Cancer Cell Lines | 600 nM | [9] |
Core Signaling Pathways Modulated by this compound
This compound's dual-inhibitory action on GSK3β and HDACs allows it to intervene in key signaling cascades that drive EMT.
The Wnt/β-catenin Pathway
GSK3β is a central negative regulator of the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt ligand, GSK3β phosphorylates β-catenin, marking it for proteasomal degradation. Inhibition of GSK3β by this compound leads to the stabilization and nuclear translocation of β-catenin, which can activate the transcription of Wnt target genes.[10] While this can have pro-tumorigenic effects, the concurrent inhibition of HDACs by this compound is thought to modulate the transcriptional output of β-catenin, mitigating the induction of a full EMT program.
Caption: this compound inhibits GSK3β, preventing β-catenin phosphorylation and degradation.
Regulation of EMT Transcription Factors
GSK3β can also directly phosphorylate and regulate the stability of EMT-TFs such as Snail and Slug.[11][12] By inhibiting GSK3β, this compound can influence the protein levels of these key drivers of EMT. HDACs are also known to be involved in the transcriptional regulation of EMT-TFs. Therefore, this compound's dual activity provides a multi-pronged approach to suppressing the expression and function of these critical EMT regulators.
Caption: this compound modulates EMT-TFs by inhibiting GSK3β and HDACs.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the effect of this compound on EMT. Specific details may need to be optimized for different cell lines and experimental conditions.
Western Blotting for EMT Marker Expression
Objective: To qualitatively and semi-quantitatively assess the protein levels of epithelial (E-cadherin) and mesenchymal (N-cadherin, Vimentin) markers.
-
Cell Lysis: Treat cells with varying concentrations of this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against E-cadherin, N-cadherin, Vimentin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
Quantitative Real-Time PCR (qRT-PCR) for EMT Marker mRNA Expression
Objective: To quantify the mRNA expression levels of genes encoding for EMT markers.
-
RNA Extraction: Treat cells with this compound as described above. Extract total RNA using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green or TaqMan probes with primers specific for human CDH1 (E-cadherin), CDH2 (N-cadherin), VIM (Vimentin), and a housekeeping gene (e.g., GAPDH or ACTB).
-
Thermal Cycling: A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
Transwell Migration/Invasion Assay
Objective: To assess the effect of this compound on the migratory and invasive capacity of cancer cells.
-
Cell Preparation: Culture cells to 70-80% confluency and serum-starve overnight.
-
Chamber Preparation: For invasion assays, coat the upper surface of Transwell inserts (8 µm pore size) with Matrigel. For migration assays, no coating is necessary.
-
Cell Seeding: Resuspend serum-starved cells in serum-free media containing different concentrations of this compound and seed them into the upper chamber of the Transwell inserts.
-
Chemoattractant: Add complete media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plates for 12-48 hours at 37°C.
-
Cell Removal: Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Staining: Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with crystal violet.
-
Quantification: Elute the crystal violet stain and measure the absorbance, or count the number of stained cells in several microscopic fields.
Experimental and Logical Workflow
The investigation of this compound's effect on EMT typically follows a logical progression from cellular to molecular-level analyses.
Caption: A typical workflow for investigating this compound's impact on EMT.
Conclusion
This compound represents a promising therapeutic strategy for targeting the epithelial-to-mesenchymal transition in cancer. Its unique dual-inhibitory mechanism against GSK3β and HDACs allows for a multi-faceted attack on the signaling pathways that drive this critical process of tumor progression and metastasis. The quantitative data from preclinical studies underscore its potency in inhibiting cancer cell viability and motility. The experimental protocols and workflows outlined in this guide provide a framework for researchers and drug development professionals to further investigate and validate the therapeutic potential of this compound and other EMT-targeting agents. Further research, including clinical trials, will be crucial to fully elucidate the efficacy of this novel compound in treating metastatic cancers.
References
- 1. TGFβ-dependent Epithelial-Mesenchymal Transition - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Wnt/β-catenin-driven EMT regulation in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of E-cadherin and vimentin correlates with metastasis formation in head and neck squamous cell carcinoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Significance of E-cadherin and Vimentin as epithelial-mesenchymal transition markers in colorectal carcinoma prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Transforming growth factor-β signaling in epithelial-mesenchymal transition and progression of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound synergises with standard cytotoxics in human PDAC organoids and is associated with transcriptomic signatures of therapeutic response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Inhibitor of GSK3B and HDACs Kills Pancreatic Cancer Cells and Slows Pancreatic Tumor Growth and Metastasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Wnt/β-catenin-driven EMT regulation in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Roles of GSK-3 and microRNAs on epithelial mesenchymal transition and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GSK3β controls epithelial-mesenchymal transition and tumor metastasis by CHIP-mediated degradation of Slug - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Metavert Treatment in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of Metavert, a novel dual inhibitor of Glycogen Synthase Kinase 3-beta (GSK3-β) and Histone Deacetylases (HDACs), in mouse models of pancreatic cancer. This compound has demonstrated significant efficacy in preclinical studies, showing potential as a standalone therapy and in combination with standard chemotherapeutics. This document outlines the mechanism of action, experimental protocols, and key quantitative data from studies utilizing the KrasLSL-G12D/+; Trp53LSL-R172H/+; Pdx1-Cre (KPC) mouse model of pancreatic ductal adenocarcinoma (PDAC).
Introduction to this compound
This compound is a first-in-class small molecule inhibitor designed to simultaneously target two critical pathways implicated in cancer progression: GSK3-β-driven tumor promotion via NF-κB activation and HDAC-mediated epigenetic modifications that contribute to epithelial-to-mesenchymal transition (EMT).[1][2] Preclinical studies have shown that this compound can effectively kill pancreatic cancer cells, slow tumor growth, prevent metastasis, and increase sensitivity to chemotherapy and radiation.[3][4]
Mechanism of Action
This compound's dual-inhibitory function provides a multi-pronged attack on pancreatic cancer cells. By inhibiting GSK3-β, it disrupts the activation of NF-κB, a key transcription factor that promotes cell survival and proliferation. Simultaneously, its HDAC inhibitory activity leads to increased histone acetylation, altering gene expression to suppress markers of EMT and cancer stemness.[1] This combined action results in decreased cancer cell survival, increased apoptosis, and a reduction in the invasive potential of tumor cells.
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in pancreatic cancer cells.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo studies using this compound in the KPC mouse model.
Table 1: In Vivo Efficacy of this compound in KPC Mice
| Parameter | Control Group | This compound-Treated Group | Percentage Change | Reference |
| Median Survival | Not specified | Increased by ~50% | ~50% Increase | [3] |
| Distal Metastasis | 29% | 0% | 100% Reduction |
Table 2: In Vitro and In Vivo Dosage
| Model System | Dosage | Administration | Frequency | Reference |
| PDAC Cell Lines | Nanomolar concentrations | In vitro treatment | Not Applicable | |
| KPC Mice | 5 mg/Kg | Intraperitoneal injection | 3 times per week |
Experimental Protocols
This section provides a detailed protocol for the treatment of KPC mice with this compound.
Experimental Workflow
References
- 1. This compound synergises with standard cytotoxics in human PDAC organoids and is associated with transcriptomic signatures of therapeutic response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. sciencedaily.com [sciencedaily.com]
Application Notes and Protocols: Utilizing CRISPR-Cas9 for the Investigation of Metavert Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug resistance is a primary obstacle in cancer therapy, limiting the long-term efficacy of targeted treatments. Metavert, a first-in-class dual inhibitor of GSK3-β and histone deacetylases (HDACs), has demonstrated significant promise in preclinical models of pancreatic cancer, showing synergistic effects with standard chemotherapeutics and the potential to overcome resistance.[1][2][3][4] Understanding the molecular mechanisms that drive intrinsic and acquired resistance to this compound is paramount for patient stratification, the development of combination therapies, and the design of next-generation inhibitors.
This application note provides a comprehensive guide for utilizing the power of CRISPR-Cas9 genome-editing technology to systematically identify and validate genes and pathways implicated in this compound resistance.[5][6][7][8] We present detailed protocols for performing genome-wide CRISPR-Cas9 knockout screens, from experimental design and library transduction to hit identification and validation.[6][7][9][10]
Principle of CRISPR-Cas9 Screens for Drug Resistance
CRISPR-Cas9 technology allows for precise and efficient gene editing, making it an ideal tool for large-scale loss-of-function screens.[9][11][12][13] In the context of drug resistance, a pooled library of single-guide RNAs (sgRNAs) targeting every gene in the genome is introduced into a population of cancer cells.[10][12] Each cell receives a single sgRNA, which directs the Cas9 nuclease to a specific genomic locus, creating a double-strand break and leading to a functional gene knockout via error-prone non-homologous end joining.[9][12][14]
This population of knockout cells is then treated with this compound. Cells in which the knockout of a specific gene confers resistance to the drug will survive and proliferate, while sensitive cells will be eliminated. By sequencing the sgRNAs present in the surviving cell population and comparing their abundance to a control population, we can identify genes whose loss leads to this compound resistance.[12][14][15]
Experimental Workflow Overview
A typical CRISPR-Cas9 screen to identify this compound resistance genes follows a multi-step workflow, from initial library transduction to the validation of candidate genes.[9][16]
Detailed Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen for this compound Resistance
This protocol outlines the steps for a pooled, positive selection CRISPR screen to identify genes whose knockout confers resistance to this compound.
Materials:
-
Human pancreatic cancer cell line (e.g., PANC-1, MiaPaCa-2)
-
Lentiviral particles for stable Cas9 expression
-
Pooled human genome-wide sgRNA library (e.g., GeCKO v2, Brunello)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Polybrene or other transduction reagent
-
Puromycin and Blasticidin
-
This compound
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA amplification
-
Next-generation sequencing platform
Procedure:
-
Generation of a Stable Cas9-Expressing Cell Line:
-
Transduce the target cancer cell line with lentivirus carrying the Cas9 gene and a selection marker (e.g., blasticidin).
-
Select for stably transduced cells using the appropriate antibiotic.
-
Validate Cas9 expression and activity using a functional assay (e.g., surveyor assay with a control sgRNA).
-
-
Lentiviral sgRNA Library Production:
-
Co-transfect HEK293T cells with the pooled sgRNA library plasmid, and packaging plasmids.
-
Harvest the lentiviral supernatant at 48 and 72 hours post-transfection.
-
Titer the lentiviral library on the Cas9-expressing target cell line to determine the optimal multiplicity of infection (MOI).
-
-
Lentiviral Transduction of Cas9-Expressing Cells:
-
Transduce the Cas9-expressing target cell line with the sgRNA library at a low MOI (< 0.3) to ensure that most cells receive a single sgRNA.[17]
-
A sufficient number of cells should be transduced to maintain library representation (at least 300-1000 cells per sgRNA).[12][15]
-
Select for transduced cells using puromycin.
-
-
This compound Treatment:
-
Split the transduced cell population into two groups: a control group treated with vehicle (e.g., DMSO) and a treatment group treated with this compound.
-
The concentration of this compound should be predetermined to achieve significant cell killing (e.g., IC80-IC90) in the parental cell line over the course of the experiment (typically 14-21 days).
-
Maintain the cells under selection pressure, replenishing the media with fresh this compound or vehicle as needed.
-
-
Genomic DNA Extraction and sgRNA Sequencing:
-
Harvest the surviving cells from both the control and this compound-treated populations.
-
Extract genomic DNA from a sufficient number of cells to maintain library representation.
-
Amplify the integrated sgRNA sequences from the genomic DNA using PCR.
-
Perform next-generation sequencing on the amplified sgRNA libraries.[12]
-
-
Data Analysis and Hit Identification:
-
Align sequencing reads to the sgRNA library to determine the read count for each sgRNA.
-
Calculate the log-fold change in sgRNA abundance between the this compound-treated and control samples.
-
Use statistical methods (e.g., MAGeCK) to identify genes that are significantly enriched in the this compound-treated population. These are your candidate this compound resistance genes.
-
Protocol 2: Validation of Candidate Genes
Hits from the primary screen require rigorous validation to confirm their role in drug resistance.[15][16][18]
Materials:
-
Individual sgRNA constructs targeting candidate genes
-
Lentiviral packaging plasmids
-
Cas9-expressing target cell line
-
This compound
-
Reagents for cell viability assays (e.g., CellTiter-Glo)
-
Antibodies for Western blot analysis
-
RNAi reagents (optional, for orthogonal validation)
Procedure:
-
Generation and Verification of Individual Knockout Clones:
-
Phenotypic Confirmation:
-
Perform cell viability assays on the individual knockout clones in the presence of a range of this compound concentrations to generate dose-response curves.
-
Confirm that knockout of the candidate gene confers a survival advantage in the presence of the drug.[16]
-
-
Orthogonal Validation:
Data Presentation
Quantitative data from the screening and validation experiments should be organized for clear interpretation and comparison.
Table 1: Top Enriched Genes from Genome-Wide CRISPR Screen for this compound Resistance
| Gene Symbol | Gene Description | Log-Fold Change | p-value |
| GENE_A | Description of Gene A | 5.2 | 1.5e-8 |
| GENE_B | Description of Gene B | 4.8 | 3.2e-7 |
| GENE_C | Description of Gene C | 4.5 | 9.1e-7 |
| ... | ... | ... | ... |
Table 2: Validation of Candidate this compound Resistance Genes
| Gene Knockout | This compound IC50 (nM) | Fold Change in IC50 (vs. Control) |
| Control (Non-targeting sgRNA) | 150 | 1.0 |
| GENE_A | 750 | 5.0 |
| GENE_B | 600 | 4.0 |
| GENE_C | 525 | 3.5 |
Potential Signaling Pathways in this compound Resistance
Based on the known mechanisms of this compound and common cancer resistance pathways, several signaling cascades could be implicated in resistance.[20][21][22][23][24] CRISPR screens can help elucidate which of these, or novel pathways, are critical.
Conclusion
CRISPR-Cas9 technology provides a powerful and unbiased approach to identify the genetic drivers of resistance to novel therapeutics like this compound. The protocols and guidelines presented in this application note offer a framework for researchers to systematically uncover resistance mechanisms, identify novel therapeutic targets for combination therapies, and ultimately contribute to the development of more effective and durable cancer treatments. The validation of hits from these screens will not only enhance our understanding of this compound's mechanism of action but also pave the way for personalized medicine strategies in pancreatic and other cancers.
References
- 1. This compound synergises with standard cytotoxics in human PDAC organoids and is associated with transcriptomic signatures of therapeutic response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abgenix.com [abgenix.com]
- 3. researchgate.net [researchgate.net]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Harnessing CRISPR/Cas9 to overcome targeted therapy resistance in non-small cell lung cancer: Advances and challenges (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach | Springer Nature Experiments [experiments.springernature.com]
- 8. CRISPR/Cas9 for overcoming drug resistance in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CRISPR Screening and Sequencing: Introduction, Workflow, and Applications - CD Genomics [cd-genomics.com]
- 10. Genome-wide CRISPR-Cas9 knockout screens - Wikipedia [en.wikipedia.org]
- 11. synthego.com [synthego.com]
- 12. Everything you need to know about CRISPR library screening [takarabio.com]
- 13. mdpi.com [mdpi.com]
- 14. m.youtube.com [m.youtube.com]
- 15. biocompare.com [biocompare.com]
- 16. benchchem.com [benchchem.com]
- 17. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. revvity.com [revvity.com]
- 19. researchgate.net [researchgate.net]
- 20. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]
- 21. researchgate.net [researchgate.net]
- 22. tandfonline.com [tandfonline.com]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Roles of signaling pathways in drug resistance, cancer initiating cells and cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing Metavert-Resistant Pancreatic Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a particularly aggressive malignancy with a high degree of intrinsic and acquired therapeutic resistance.[1] Metavert, a novel dual inhibitor of glycogen (B147801) synthase kinase 3 beta (GSK-3β) and histone deacetylase (HDAC), has shown promise in preclinical models by sensitizing pancreatic cancer cells to chemotherapy and inhibiting tumor growth.[2] However, the potential for cancer cells to develop resistance to this compound remains a critical area of investigation for its long-term clinical efficacy.
These application notes provide a comprehensive, generalized framework for establishing and characterizing this compound-resistant pancreatic cancer cell lines. As of the writing of this document, specific protocols for generating this compound-resistant cell lines have not been extensively published. Therefore, the following protocols are based on established methodologies for inducing drug resistance to other chemotherapeutic agents and are tailored to the known mechanisms of this compound.[3][4]
I. Data Presentation: Comparative Analysis of Parental and Resistant Cell Lines
Successful establishment of a this compound-resistant pancreatic cancer cell line should be validated by a significant increase in the half-maximal inhibitory concentration (IC50) compared to the parental cell line. The following tables present hypothetical but representative data for such a comparison.
Table 1: Hypothetical IC50 Values for this compound in Parental and Resistant Pancreatic Cancer Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Resistance Index (RI) |
| PANC-1 | 150 | 3000 | 20 |
| MiaPaCa-2 | 200 | 4500 | 22.5 |
The Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line.
Table 2: Example Cross-Resistance Profile of a Hypothetical this compound-Resistant PANC-1 Cell Line
| Compound | Parental PANC-1 IC50 | This compound-Resistant PANC-1 IC50 | Change in Sensitivity |
| Gemcitabine | 25 nM | 28 nM | No significant change |
| Paclitaxel | 10 nM | 12 nM | No significant change |
| GSK-3β Inhibitor (e.g., CHIR-99021) | 500 nM | 4000 nM | Increased Resistance |
| HDAC Inhibitor (e.g., Vorinostat) | 300 nM | 2500 nM | Increased Resistance |
II. Experimental Protocols
Protocol 1: Establishment of this compound-Resistant Pancreatic Cancer Cell Lines via Dose Escalation
This protocol outlines a stepwise method for inducing resistance to this compound in a pancreatic cancer cell line of choice.
Materials:
-
Parental pancreatic cancer cell line (e.g., PANC-1, MiaPaCa-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Cell culture flasks, plates, and consumables
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay kits
-
Microplate reader
Procedure:
-
Determine the Initial IC50 of the Parental Cell Line:
-
Seed parental cells in 96-well plates at a density of 3,000-5,000 cells per well.
-
After 24 hours, treat the cells with a range of this compound concentrations.
-
Incubate for 72 hours.
-
Determine cell viability using an MTT or CellTiter-Glo® assay.
-
Calculate the IC50 value using non-linear regression analysis.
-
-
Initiate Resistance Induction:
-
Culture the parental cells in their complete medium containing a starting concentration of this compound equal to the IC10 (the concentration that inhibits 10% of cell growth).
-
Maintain the cells in this drug-containing medium, changing the medium every 2-3 days.
-
When the cells reach 70-80% confluency, subculture them as usual, always in the presence of the same drug concentration.
-
-
Stepwise Dose Escalation:
-
Once the cells exhibit a stable growth rate comparable to the parental line, increase the this compound concentration by 1.5- to 2-fold.
-
Initially, significant cell death is expected. The surviving cells are those adapting to the drug pressure.
-
Continue to culture the surviving cells until they regain a stable growth rate, then escalate the dose again.
-
Repeat this process of dose escalation and recovery for several months. It is advisable to cryopreserve cells at each successful escalation step.
-
-
Establishment and Maintenance of the Resistant Line:
-
A resistant cell line is considered established when it can proliferate in a this compound concentration that is at least 10-fold higher than the initial IC50 of the parental line.
-
Continuously culture the resistant cells in a maintenance medium containing the final concentration of this compound to maintain the resistant phenotype.
-
Protocol 2: Characterization of this compound-Resistant Cell Lines
A. Confirmation of Resistance (IC50 Re-evaluation):
-
Perform a cell viability assay (as described in Protocol 1, step 1) on both the parental and the established resistant cell lines, treating both with a range of this compound concentrations.
-
Calculate and compare the IC50 values to determine the resistance index.
B. Western Blot Analysis of Key Signaling Pathways:
-
Rationale: Since this compound targets GSK-3β and HDAC, resistance may arise from alterations in these pathways or compensatory signaling.
-
Procedure:
-
Culture parental and resistant cells to 70-80% confluency.
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against key proteins such as:
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
C. Cell Invasion Assay:
-
Rationale: Drug resistance is often associated with a more invasive phenotype.[8]
-
Procedure:
-
Use Boyden chambers with Matrigel-coated inserts.
-
Seed parental and resistant cells in the upper chamber in a serum-free medium.
-
Add complete medium to the lower chamber as a chemoattractant.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the top of the insert.
-
Fix, stain, and count the invading cells on the bottom of the insert.
-
III. Visualizations: Workflows and Signaling Pathways
References
- 1. Modeling critical dosing strategies for stromal-induced resistance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound synergises with standard cytotoxics in human PDAC organoids and is associated with transcriptomic signatures of therapeutic response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. HDAC2 mediates therapeutic resistance of pancreatic cancer cells via the BH3-only protein NOXA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pancreatic Cancer Signaling Pathways, Genetic Alterations, and Tumor Microenvironment: The Barriers Affecting the Method of Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and characterization of gemcitabine-resistant pancreatic tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metavert in Synergistic Drug Combinations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metavert is a novel, first-in-class small molecule inhibitor targeting two key pathways in cancer progression: Glycogen Synthase Kinase 3-beta (GSK3-β) and Histone Deacetylases (HDACs).[1][2][3][4][5][6] Preclinical studies have demonstrated its potential in the treatment of Pancreatic Ductal Adenocarcinoma (PDAC), a particularly aggressive malignancy with limited therapeutic options.[1][7][8][9][10] this compound has been shown to induce cancer cell apoptosis, reduce migration and stem cell markers, and slow tumor growth and metastasis in mouse models.[1][3] Notably, this compound exhibits synergistic effects when combined with standard-of-care cytotoxic agents, offering a promising strategy to overcome chemotherapy resistance and enhance treatment efficacy.[1][2][5]
These application notes provide a comprehensive overview of the preclinical data on this compound's synergistic activity, along with detailed protocols for its use in combination therapies in a research setting.
Mechanism of Action: Dual Inhibition of GSK3-β and HDACs
This compound's unique mechanism of action lies in its ability to simultaneously inhibit GSK3-β and HDACs.[1][3][6]
-
GSK3-β Inhibition: GSK3-β is a serine/threonine kinase that is often overexpressed in pancreatic cancer and is associated with promoting cell proliferation and resistance to apoptosis.[4][11][12] By inhibiting GSK3-β, this compound can disrupt these pro-tumorigenic signals.
-
HDAC Inhibition: Histone deacetylases are a class of enzymes that play a crucial role in regulating gene expression. In cancer, HDACs can contribute to the epithelial-to-mesenchymal transition (EMT), a process that enhances cancer cell motility and metastasis.[3] this compound's inhibition of HDACs can help to reverse these effects.
The dual inhibition of both pathways by a single agent is thought to be more effective than targeting either pathway alone.[4]
Synergistic Combinations with Cytotoxic Agents
Preclinical studies using human patient-derived organoids (hPDOs) have demonstrated that this compound acts synergistically with several standard cytotoxic drugs used in the treatment of pancreatic cancer.[2][5] This synergy suggests that this compound can enhance the efficacy of these agents, potentially allowing for lower, less toxic doses to be used.
Signaling Pathway of this compound's Synergistic Action
Caption: Signaling pathway of this compound's synergistic action with chemotherapy.
Quantitative Data Summary
The following tables summarize the synergistic effects of this compound in combination with various cytotoxic agents in preclinical models. Data has been compiled from published studies on human pancreatic cancer cell lines and patient-derived organoids.
Table 1: In Vitro Synergy of this compound with Standard Chemotherapies in Human PDAC Organoids
| Combination Drug | Cell Model | Endpoint | Observation |
| Gemcitabine | hPDOs | Cell Viability | Synergistic reduction in cell viability |
| Irinotecan | hPDOs | Cell Viability | Synergistic reduction in cell viability |
| 5-Fluorouracil | hPDOs | Cell Viability | Synergistic reduction in cell viability |
| Oxaliplatin | hPDOs | Cell Viability | Synergistic reduction in cell viability |
| Paclitaxel | hPDOs | Cell Viability | Synergistic reduction in cell viability |
Table 2: In Vivo Efficacy of this compound in Combination with Gemcitabine in a Mouse Model of Pancreatic Cancer
| Treatment Group | Animal Model | Endpoint | Result |
| This compound + Gemcitabine | KPC Mice | Survival Time | Significantly increased survival time compared to either agent alone[1] |
| This compound + Gemcitabine | KPC Mice | Tumor Growth | Significantly slowed tumor growth[1] |
| This compound + Gemcitabine | KPC Mice | Metastasis | Prevented tumor metastasis[1] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the synergistic effects of this compound with other anticancer drugs.
Protocol 1: In Vitro Synergy Assessment in 3D Human PDAC Organoids
This protocol outlines the methodology for determining the synergistic effects of this compound and a cytotoxic agent using a 3D cell viability assay in patient-derived organoids.
Materials:
-
Human Pancreatic Ductal Adenocarcinoma (PDAC) organoids
-
Matrigel
-
Organoid culture medium
-
This compound
-
Cytotoxic agent of interest (e.g., Gemcitabine, Irinotecan)
-
96-well plates
-
CellTiter-Glo® 3D Cell Viability Assay
-
Luminometer
Experimental Workflow:
Caption: Experimental workflow for assessing in vitro drug synergy in hPDOs.
Procedure:
-
Organoid Culture and Plating:
-
Culture human PDAC organoids according to established protocols.
-
Dissociate organoids into a single-cell suspension.
-
Resuspend the cells in Matrigel at a desired density.
-
Dispense the cell-Matrigel suspension into the wells of a 96-well plate. Allow the Matrigel to solidify.
-
Add complete organoid culture medium to each well.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the cytotoxic agent of interest, both alone and in combination at a constant ratio.
-
Add the drug solutions to the appropriate wells. Include vehicle-only controls.
-
Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Assay:
-
Equilibrate the plate and the CellTiter-Glo® 3D Reagent to room temperature.
-
Add the CellTiter-Glo® 3D Reagent to each well according to the manufacturer's instructions.
-
Mix the contents of the wells to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Use a synergy determination software (e.g., CompuSyn) to calculate the Combination Index (CI) based on the dose-response curves of the single agents and their combination.
-
A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
-
Protocol 2: In Vivo Efficacy Study in an Orthotopic Pancreatic Cancer Mouse Model
This protocol describes a study to evaluate the in vivo efficacy of this compound in combination with a cytotoxic agent in an orthotopic mouse model of pancreatic cancer.
Materials:
-
Immunocompromised mice (e.g., NOD-scid IL2Rgamma-null (NSG) mice)
-
Human pancreatic cancer cells (e.g., PANC-1, MiaPaCa-2)
-
Matrigel
-
This compound
-
Cytotoxic agent of interest (e.g., Gemcitabine)
-
Surgical instruments
-
In vivo imaging system (optional)
-
Calipers
Procedure:
-
Orthotopic Tumor Implantation:
-
Harvest and resuspend human pancreatic cancer cells in a mixture of media and Matrigel.
-
Surgically expose the pancreas of anesthetized mice.
-
Inject the cell suspension into the pancreas.
-
Suture the incision and allow the mice to recover.
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth using a non-invasive imaging modality or by palpation.
-
Once tumors reach a predetermined size, randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, Cytotoxic agent alone, this compound + Cytotoxic agent).
-
Administer the treatments according to a predefined schedule and route of administration (e.g., intraperitoneal, oral gavage).
-
-
Efficacy Assessment:
-
Measure tumor volume regularly using calipers or an imaging system.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and process them for further analysis (e.g., histology, immunohistochemistry).
-
-
Data Analysis:
-
Compare the tumor growth rates and final tumor weights between the different treatment groups.
-
Analyze survival data using Kaplan-Meier curves and log-rank tests.
-
Statistically analyze the differences between the groups to determine the significance of the combination therapy.
-
Conclusion
This compound, as a dual inhibitor of GSK3-β and HDACs, represents a promising therapeutic agent for pancreatic cancer. Its ability to synergize with standard cytotoxic chemotherapies in preclinical models highlights its potential to improve treatment outcomes for patients with this challenging disease. The protocols and data presented in these application notes provide a framework for researchers to further investigate the synergistic potential of this compound in combination with other anticancer agents and to elucidate the underlying molecular mechanisms driving these effects. Further preclinical and clinical investigations are warranted to translate these promising findings into effective therapies for patients.
References
- 1. An Inhibitor of GSK3B and HDACs Kills Pancreatic Cancer Cells and Slows Pancreatic Tumor Growth and Metastasis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound synergises with standard cytotoxics in human PDAC organoids and is associated with transcriptomic signatures of therapeutic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Inhibitor of GSK3B and HDACs Kills Pancreatic Cancer Cells and Slows Pancreatic Tumor Growth and Metastasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. pancreatic.org [pancreatic.org]
- 9. Pancreatic adenocarcinoma: insights into patterns of recurrence and disease behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trends in pancreatic cancer incidence, prevalence, and survival outcomes by histological subtypes: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GSK-3β in Pancreatic Cancer: Spotlight on 9-ING-41, Its Therapeutic Potential and Immune Modulatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glycogen Synthase Kinase-3β: a novel therapeutic target for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Metavert Efficacy in 3D Organoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metavert, a novel dual inhibitor of glycogen (B147801) synthase kinase 3 beta (GSK3-β) and histone deacetylase (HDAC), has demonstrated significant anti-cancer properties, particularly in pancreatic ductal adenocarcinoma (PDAC) models.[1][2][3] Its mechanism of action involves the induction of cancer cell apoptosis, reduction of cell migration, and suppression of epithelial-to-mesenchymal transition (EMT) markers.[2][3] Three-dimensional (3D) organoids, which closely recapitulate the complex architecture and cellular heterogeneity of in vivo tumors, serve as a superior preclinical model for evaluating the therapeutic efficacy of compounds like this compound.[4][5]
These application notes provide detailed protocols for assessing the efficacy of this compound in 3D organoid models, focusing on cell viability, apoptosis, and the inhibition of EMT.
Application Note 1: Assessment of Organoid Viability and Cytotoxicity
This section outlines the methodology for determining the dose-dependent cytotoxic effects of this compound on 3D organoids.
Experimental Workflow for this compound Efficacy Testing
References
- 1. This compound synergises with standard cytotoxics in human PDAC organoids and is associated with transcriptomic signatures of therapeutic response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scitechnol.com [scitechnol.com]
- 3. An Inhibitor of GSK3B and HDACs Kills Pancreatic Cancer Cells and Slows Pancreatic Tumor Growth and Metastasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. Organoids for Disease Modeling & In Vitro Drug Screening | Molecular Devices [moleculardevices.com]
Application Note & Protocol: Evaluating the Anti-Metastatic Efficacy of Metavert
For Research Use Only.
Introduction
Cancer metastasis, the dissemination of tumor cells from a primary site to form secondary tumors at distant organs, is the primary cause of cancer-related mortality. The metastatic cascade is a complex, multi-step process involving local invasion, intravasation, survival in circulation, extravasation, and colonization. A key cellular process enabling the initial steps of metastasis is the Epithelial-to-Mesenchymal Transition (EMT), where epithelial cells lose their cell-cell adhesion and apical-basal polarity, acquiring a migratory and invasive mesenchymal phenotype.
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of diverse cellular processes and a potent inducer of EMT in advanced cancers.[1][2][3] In late-stage tumors, TGF-β signaling promotes invasion, angiogenesis, and immune evasion, making it a prime target for anti-metastatic therapies.[2][4][5]
Metavert is a novel, selective small-molecule inhibitor designed to target the TGF-β pathway, preventing the downstream signaling cascade that leads to the expression of EMT-associated transcription factors like Snail, Slug, and ZEB1/2.[2][3] This application note provides a comprehensive set of protocols for researchers, scientists, and drug development professionals to evaluate the anti-metastatic potential of this compound in both in vitro and in vivo cancer models.
In Vitro Evaluation of this compound
A series of in vitro assays should be performed to characterize the effect of this compound on cancer cell viability, migration, and invasion, and to confirm its mechanism of action on the TGF-β induced EMT program.
Cell Viability and Cytotoxicity Assay
Objective: To determine the optimal non-cytotoxic concentration range of this compound for use in subsequent functional assays.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., A549, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select the highest concentrations that show minimal cytotoxicity (e.g., >90% viability) for subsequent experiments.
Cell Migration Assays
Objective: To assess the effect of this compound on the migratory capacity of cancer cells.
Protocol: Wound Healing (Scratch) Assay [6][7][8]
-
Monolayer Formation: Seed cells in a 12- or 24-well plate to create a confluent monolayer.[9][10]
-
Scratch Creation: Create a uniform, cell-free "wound" in the monolayer using a sterile p200 pipette tip.[6][10]
-
Wash: Gently wash with PBS to remove detached cells.[7]
-
Treatment: Add fresh medium containing the pre-determined non-toxic concentrations of this compound or vehicle control. To distinguish between migration and proliferation, a proliferation inhibitor like Mitomycin C can be added.
-
Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., every 8-12 hours) using a phase-contrast microscope.
-
Analysis: Measure the wound area at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the initial wound area.
Protocol: Transwell Migration Assay (Boyden Chamber) [11][12][13]
-
Chamber Setup: Place Transwell inserts (typically with 8 µm pores) into the wells of a 24-well plate.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Resuspend serum-starved cells in serum-free medium containing different concentrations of this compound or vehicle control. Seed 5 x 10⁴ cells into the upper chamber of the insert.
-
Incubation: Incubate for 12-24 hours (cell-line dependent) at 37°C to allow for migration.[11]
-
Cell Removal: Carefully remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation & Staining: Fix the migrated cells on the bottom of the membrane with methanol (B129727) and stain with 0.1% Crystal Violet.[12][14]
-
Quantification: Elute the dye and measure absorbance, or count the number of stained cells in several microscopic fields per insert.
Cell Invasion Assay
Objective: To evaluate the effect of this compound on the ability of cancer cells to invade through an extracellular matrix (ECM) barrier.
Protocol: Transwell Invasion Assay [12][13][14] This protocol is similar to the transwell migration assay with one key difference:
-
Matrigel Coating: Before cell seeding, coat the upper surface of the Transwell insert membrane with a thin layer of Matrigel (a basement membrane extract) and allow it to solidify.[11][14] This mimics the ECM barrier.
-
Procedure: Follow steps 2-7 of the Transwell Migration Assay protocol. The number of cells that invade through the Matrigel and the membrane reflects their invasive potential.
EMT Marker Analysis
Objective: To confirm that this compound inhibits TGF-β-induced EMT by analyzing the expression of key epithelial and mesenchymal markers.
Protocol: Western Blotting [15][16]
-
Cell Treatment: Plate cells and treat with TGF-β (e.g., 5 ng/mL) in the presence or absence of various concentrations of this compound for 48-72 hours.
-
Lysate Preparation: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies against:
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensity using densitometry software.
Data Presentation: In Vitro Results (Example)
Quantitative data should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Cell Migration and Invasion
| Treatment Group | % Wound Closure at 24h (Mean ± SD) | Migrated Cells per Field (Mean ± SD) | Invaded Cells per Field (Mean ± SD) |
|---|---|---|---|
| Vehicle Control | 95.2 ± 5.1 | 210 ± 18 | 155 ± 15 |
| This compound (10 nM) | 68.3 ± 4.5* | 135 ± 12* | 98 ± 9* |
| This compound (100 nM) | 35.1 ± 3.8** | 72 ± 9** | 41 ± 6** |
| This compound (1000 nM) | 12.5 ± 2.1** | 25 ± 5** | 11 ± 3** |
*p < 0.05, **p < 0.01 compared to Vehicle Control
Table 2: Densitometry Analysis of EMT Marker Expression
| Treatment Group | Relative E-cadherin Expression | Relative N-cadherin Expression | Relative Vimentin Expression |
|---|---|---|---|
| Control | 1.00 | 1.00 | 1.00 |
| TGF-β (5 ng/mL) | 0.21 ± 0.04 | 3.85 ± 0.31 | 4.12 ± 0.35 |
| TGF-β + this compound (100 nM) | 0.78 ± 0.09* | 1.45 ± 0.18* | 1.68 ± 0.22* |
*p < 0.01 compared to TGF-β alone
In Vivo Evaluation of this compound
In vivo models are crucial for assessing the therapeutic efficacy of this compound in a complex biological system.[18][19] All animal experiments must be conducted in accordance with institutional guidelines and regulations.
Protocol: Experimental Metastasis Model [20]
-
Cell Preparation: Use a cancer cell line stably expressing a reporter gene like luciferase (e.g., A549-luc).
-
Cell Injection: Inject 1 x 10⁶ cells suspended in PBS into the lateral tail vein of immunodeficient mice (e.g., NSG or Nude mice). This model primarily assesses the later stages of metastasis (survival in circulation and colonization).
-
Animal Grouping: Randomize mice into treatment groups (e.g., n=8-10 per group):
-
Group 1: Vehicle Control (administered daily by oral gavage)
-
Group 2: this compound (e.g., 50 mg/kg, administered daily by oral gavage)
-
-
Treatment: Begin treatment one day post-cell injection and continue for the duration of the study (e.g., 4-6 weeks).
-
Monitoring Metastatic Burden:
-
Bioluminescence Imaging (BLI): Once weekly, anesthetize mice and inject D-luciferin intraperitoneally.[21] Image the mice using an in vivo imaging system (IVIS) to quantify the luciferase signal, primarily in the lungs.[22] The total photon flux correlates with the metastatic tumor burden.
-
Body Weight and Health: Monitor animal health and body weight three times per week.[20]
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and harvest the lungs and other relevant organs.
-
Ex Vivo Imaging: Perform BLI on harvested organs to confirm metastatic sites.
-
Histology: Fix organs in 10% neutral buffered formalin, embed in paraffin, and perform Hematoxylin and Eosin (H&E) staining to count the number and measure the area of metastatic nodules.
-
Visualizations
Experimental Workflow
Caption: Workflow for evaluating this compound's anti-metastatic effect.
Hypothetical Signaling Pathway
Caption: this compound inhibits the TGF-β signaling pathway to block EMT.
References
- 1. TGF-β signaling in cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Vicious cycle of TGF-β signaling in tumor progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clyte.tech [clyte.tech]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Wound healing assay | Abcam [abcam.com]
- 9. en.bio-protocol.org [en.bio-protocol.org]
- 10. med.virginia.edu [med.virginia.edu]
- 11. clyte.tech [clyte.tech]
- 12. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 14. snapcyte.com [snapcyte.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. researchgate.net [researchgate.net]
- 17. EMT Essentials Antibody Kit PK30014 | Proteintech [ptglab.com]
- 18. Modeling Metastasis In Vivo - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. [PDF] Modeling metastasis in vivo. | Semantic Scholar [semanticscholar.org]
- 20. reactionbiology.com [reactionbiology.com]
- 21. researchgate.net [researchgate.net]
- 22. Animal models -Invasion & metastasis -Cancer Biology-BIO-PROTOCOL [bio-protocol.org]
Application Notes and Protocols for Measuring GSK-3β and HDAC Inhibition by Metavert
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metavert is a novel small molecule that functions as a dual inhibitor, targeting both Glycogen Synthase Kinase 3β (GSK-3β) and Histone Deacetylases (HDACs).[1][2][3][4][5] This dual-action mechanism gives this compound significant therapeutic potential, particularly in oncology, where it has demonstrated preclinical efficacy in preventing pancreatic cancer metastasis and overcoming treatment resistance.[1][2][6][7][8] The inhibitory action of this compound on GSK-3β interferes with tumor-promoting pathways, while its inhibition of HDACs plays a role in preventing the epithelial-to-mesenchymal transition (EMT), a critical process in cancer progression.[3][4]
These application notes provide detailed protocols for measuring the inhibitory activity of this compound against both GSK-3β and HDACs, enabling researchers to accurately characterize its potency and selectivity.
Quantitative Data Summary
The following table summarizes the reported inhibitory activities of this compound and other relevant dual inhibitors. While specific IC50 values for this compound against a full panel of HDAC isoforms are not yet publicly detailed, the available data indicates potent, dose-dependent inhibition of both GSK-3β and total HDAC activity in the nanomolar to low micromolar range.[4]
| Compound | Target | IC50 Value | Notes |
| This compound | GSK-3β | ~300 nM - 1 µM | Effective concentrations for anti-cancer effects in pancreatic cancer cell lines.[4] |
| HDACs (total) | Not specified | Demonstrates increased histone acetylation, indicative of HDAC inhibition. | |
| Compound 11 | GSK-3β | Low micromolar | A first-in-class dual inhibitor with neuroprotective properties.[9][10] |
| HDAC1 | 12.78 ± 0.11 µM | [9] | |
| HDAC6 | 3.19 ± 0.08 µM | [9] | |
| Compound 19 | GSK-3β | 0.04 ± 0.01 µM | An AR-A014418-based dual inhibitor with potential for Alzheimer's disease treatment.[11] |
| HDAC2 | 1.05 ± 0.11 µM | [11] | |
| HDAC6 | 1.52 ± 0.06 µM | [11] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and the general experimental workflows for assessing its inhibitory activity.
References
- 1. pancreatic.org [pancreatic.org]
- 2. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 3. This compound synergises with standard cytotoxics in human PDAC organoids and is associated with transcriptomic signatures of therapeutic response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Inhibitor of GSK3B and HDACs Kills Pancreatic Cancer Cells and Slows Pancreatic Tumor Growth and Metastasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Inhibitor of GSK3B and HDACs Kills Pancreatic Cancer Cells and Slows Pancreatic Tumor Growth and Metastasis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciencedaily.com [sciencedaily.com]
- 7. abgenix.com [abgenix.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. Discovery of the First-in-Class GSK-3β/HDAC Dual Inhibitor as Disease-Modifying Agent To Combat Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. AR-A014418-based dual Glycogen Synthase Kinase 3β/Histone Deacetylase inhibitors as potential therapeutics for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metavert in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-Derived Xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are increasingly recognized for their ability to recapitulate the heterogeneity and microenvironment of human cancers, making them a powerful tool in preclinical oncology research.[1][2][3] Metavert, a novel first-in-class dual inhibitor of Glycogen Synthase Kinase 3 beta (GSK-3β) and Histone Deacetylase (HDAC), has demonstrated significant anti-cancer effects in various preclinical models of pancreatic ductal adenocarcinoma (PDAC).[4] This document provides detailed application notes and protocols for the use of this compound in PDX models to evaluate its therapeutic efficacy and mechanism of action.
This compound's unique dual-targeting mechanism is designed to simultaneously interfere with multiple oncogenic pathways. By inhibiting GSK-3β, a key component in pathways like NF-κB, and HDACs, which are crucial for regulating gene expression and epithelial-to-mesenchymal transition (EMT), this compound presents a promising strategy to combat tumor growth, metastasis, and therapy resistance.[4] Preclinical studies have shown that this compound can decrease cancer cell survival, induce apoptosis, and prevent metastasis in aggressive cancer models. Furthermore, it has been shown to sensitize cancer cells to standard chemotherapies and radiation.
These application notes are intended to guide researchers in designing and executing experiments to test this compound in PDX models of various cancers, with a particular focus on pancreatic cancer, where the initial promising data has been generated.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor effects through the simultaneous inhibition of two critical enzyme classes: GSK-3β and HDACs. This dual inhibition leads to a multi-pronged attack on cancer cell proliferation, survival, and metastasis.
-
GSK-3β Inhibition: GSK-3β is a serine/threonine kinase that is dysregulated in many cancers. Its inhibition by this compound can interfere with several downstream signaling pathways, including the NF-κB pathway, which is crucial for inflammation and cell survival.
-
HDAC Inhibition: HDACs are enzymes that play a key role in the epigenetic regulation of gene expression by removing acetyl groups from histones. By inhibiting HDACs, this compound leads to increased histone acetylation, resulting in the altered expression of genes involved in cell cycle arrest, apoptosis, and the suppression of EMT and cancer stemness markers.
The combined effect is a potent anti-cancer activity that is stronger than the effect of combining separate GSK-3β and HDAC inhibitors.
Caption: this compound's dual inhibition of GSK-3β and HDAC pathways.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of this compound. It is important to note that the in vivo data presented here is from a genetically engineered mouse model (KPC mice) and not from PDX models. However, this data provides a strong rationale and a starting point for designing PDX studies.
Table 1: In Vivo Efficacy of this compound in KPC Mouse Model for PDAC
| Parameter | Control Group | This compound-Treated Group | Percentage Change | Reference |
| Dosing Regimen | Vehicle (i.p.) | 5 mg/kg (i.p.), 3 times/week | - | |
| Median Survival | - | - | ~50% increase | [5] |
| Survival at 6 months | 0% | 42% | - | [6] |
| Distal Metastasis | 29% | 0% | 100% reduction | [6] |
Table 2: In Vitro Activity of this compound in Human PDAC Organoids (hPDOs)
| Combination Therapy | Effect | Model System | Reference |
| This compound + Gemcitabine | Synergistic | 36 hPDO lines | [4] |
| This compound + Irinotecan | Synergistic | 36 hPDO lines | [4] |
| This compound + 5FU | Synergistic | 36 hPDO lines | [4] |
| This compound + Oxaliplatin | Synergistic | 36 hPDO lines | [4] |
| This compound + Paclitaxel | Synergistic | 36 hPDO lines | [4] |
Experimental Protocols
The following protocols provide a framework for evaluating this compound in PDX models. These are generalized protocols and may require optimization based on the specific PDX model and tumor type.
Protocol 1: Establishment and Propagation of PDX Models
This protocol outlines the initial steps of implanting patient tumor tissue into immunodeficient mice.
Materials:
-
Fresh patient tumor tissue, collected sterilely
-
Immunodeficient mice (e.g., NOD/SCID, NSG)
-
Collection medium (e.g., DMEM with antibiotics)
-
Surgical instruments (sterile)
-
Anesthesia
-
Matrigel (optional)
Procedure:
-
Tissue Acquisition: Obtain fresh tumor tissue from consenting patients under sterile conditions. Transport the tissue in a collection medium on ice.
-
Tumor Processing: In a sterile biosafety cabinet, wash the tumor tissue with sterile PBS containing antibiotics. Mince the tumor into small fragments of 1-3 mm³.
-
Implantation:
-
Anesthetize an immunodeficient mouse.
-
Make a small incision in the skin of the flank or another desired location.
-
Create a subcutaneous pocket using blunt dissection.
-
(Optional) Mix tumor fragments with Matrigel to improve engraftment rates.
-
Implant one or two tumor fragments into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
-
Monitoring: Monitor the mice for tumor growth by caliper measurements twice a week. The initial engraftment (F1 generation) can take several weeks to months.[7]
-
Propagation: Once tumors reach a size of approximately 1000-1500 mm³, euthanize the mouse and harvest the tumor. The tumor can then be passaged into a new cohort of mice (F2 generation) for expansion and subsequent drug efficacy studies. Use early-passage PDXs (ideally less than 5 passages) for experiments to maintain the characteristics of the original tumor.[7]
Protocol 2: this compound Efficacy Study in Established PDX Models
This protocol describes the workflow for testing the anti-tumor activity of this compound in mice with established PDX tumors.
Materials:
-
A cohort of mice with established PDX tumors (tumor volume of 100-200 mm³)
-
This compound
-
Vehicle control
-
Dosing equipment (syringes, needles)
-
Calipers
Procedure:
-
Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Treatment Administration:
-
Treatment Group: Based on the effective dose in KPC mice, a starting dose of 5 mg/kg this compound administered intraperitoneally (i.p.) three times a week is recommended. Dose and schedule may require optimization for the specific PDX model.
-
Control Group: Administer the vehicle control using the same volume, route, and schedule.
-
-
Tumor Growth Monitoring: Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.[8]
-
Health Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration.
-
At the endpoint, harvest tumors for downstream analysis, such as immunohistochemistry (for markers of apoptosis, proliferation, histone acetylation), western blotting, or RNA sequencing to investigate the mechanism of action.
-
Collect other organs to assess for metastasis.
-
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for a preclinical study of this compound using PDX models.
Caption: Experimental workflow for this compound studies in PDX models.
Conclusion
This compound represents a promising therapeutic agent with a novel dual-inhibitory mechanism of action. The use of PDX models provides a clinically relevant platform to further investigate its efficacy, identify predictive biomarkers, and explore rational combination strategies. The protocols and data presented in these application notes offer a comprehensive guide for researchers to effectively design and implement preclinical studies of this compound in patient-derived xenograft models, with the ultimate goal of translating these findings into improved cancer therapies.
References
- 1. clinicallab.com [clinicallab.com]
- 2. Patient derived xenograft - Wikipedia [en.wikipedia.org]
- 3. Patient-derived xenograft models in cancer therapy: technologies and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound synergises with standard cytotoxics in human PDAC organoids and is associated with transcriptomic signatures of therapeutic response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 7. bio-protocol.org [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis in Pancreatic Cancer Cells Following Metavert Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metavert is a novel dual inhibitor of Glycogen Synthase Kinase 3β (GSK3β) and Histone Deacetylases (HDACs), which has demonstrated significant anti-tumor activity in preclinical models of Pancreatic Ductal Adenocarcinoma (PDAC).[1] Its mechanism of action involves the induction of programmed cell death, or apoptosis, in cancer cells.[2][3] This application note provides a detailed protocol for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Additionally, it presents representative data and illustrates the key signaling pathways involved in this process.
Principle of Apoptosis Detection by Flow Cytometry
Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level. The most common method utilizes a combination of Annexin V and Propidium Iodide (PI) staining to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.
-
Annexin V: This protein has a high affinity for phosphatidylserine (B164497) (PS), a phospholipid that is normally located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells. It can only enter cells with compromised membrane integrity, a characteristic of late apoptotic and necrotic cells, where it stains the nucleus.
By analyzing the fluorescence signals from both Annexin V and PI, cells can be categorized into four populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (rare in this type of assay)
Data Presentation
The following tables present representative quantitative data on the induction of apoptosis in pancreatic cancer cell lines treated with an apoptosis-inducing agent. This data is illustrative and serves as a guide for expected results when treating pancreatic cancer cells with agents like this compound. The specific percentages may vary depending on the cell line, this compound concentration, and treatment duration.
Table 1: Dose-Dependent Induction of Apoptosis in MIA PaCa-2 Cells (48-hour treatment)
| This compound Concentration (µM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 0.1 | 85.6 ± 3.5 | 8.1 ± 1.2 | 6.3 ± 1.0 |
| 0.5 | 62.3 ± 4.2 | 25.4 ± 3.1 | 12.3 ± 2.4 |
| 1.0 | 40.1 ± 5.1 | 42.7 ± 4.5 | 17.2 ± 3.3 |
Table 2: Time-Dependent Induction of Apoptosis in PANC-1 Cells (0.5 µM this compound)
| Treatment Duration (hours) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 96.1 ± 1.8 | 2.1 ± 0.6 | 1.8 ± 0.4 |
| 12 | 88.3 ± 2.9 | 7.5 ± 1.1 | 4.2 ± 0.9 |
| 24 | 70.5 ± 3.8 | 18.9 ± 2.5 | 10.6 ± 1.8 |
| 48 | 55.4 ± 4.5 | 30.2 ± 3.7 | 14.4 ± 2.6 |
Table 3: Apoptosis Induction in Different Pancreatic Cancer Cell Lines (1.0 µM this compound, 48 hours)
| Cell Line | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| MIA PaCa-2 | 40.1 ± 5.1 | 42.7 ± 4.5 | 17.2 ± 3.3 |
| PANC-1 | 45.8 ± 4.8 | 38.5 ± 4.1 | 15.7 ± 2.9 |
| BxPC-3 | 38.7 ± 5.3 | 45.1 ± 4.9 | 16.2 ± 3.1 |
Experimental Protocols
Materials
-
Pancreatic cancer cell lines (e.g., MIA PaCa-2, PANC-1, BxPC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Protocol 1: Induction of Apoptosis with this compound
-
Cell Seeding: Seed pancreatic cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Cell Treatment: After allowing the cells to adhere overnight, treat them with various concentrations of this compound (e.g., 0.1, 0.5, 1.0 µM) or a vehicle control (DMSO). For time-course experiments, treat cells with a fixed concentration of this compound for different durations (e.g., 12, 24, 48 hours).
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for the desired treatment period.
Protocol 2: Staining for Flow Cytometry Analysis
-
Cell Harvesting:
-
Adherent cells: Carefully aspirate the culture medium. Wash the cells once with cold PBS. Add 0.5 mL of Trypsin-EDTA to each well and incubate for 2-3 minutes at 37°C until cells detach. Neutralize the trypsin with 1 mL of complete medium and transfer the cell suspension to a 1.5 mL microcentrifuge tube.
-
Suspension cells: Directly collect the cells from the culture vessel into a 1.5 mL microcentrifuge tube.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining:
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Add 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Sample Preparation for Analysis: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and gates.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound-induced apoptosis signaling pathway.
Caption: Experimental workflow for apoptosis analysis.
Caption: Flow cytometry quadrant analysis.
References
- 1. Glycogen Synthase Kinase-3β: a novel therapeutic target for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Inhibitor of GSK3B and HDACs Kills Pancreatic Cancer Cells and Slows Pancreatic Tumor Growth and Metastasis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Inhibitor of GSK3B and HDACs Kills Pancreatic Cancer Cells and Slows Pancreatic Tumor Growth and Metastasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring Metabolic Reprogramming Induced by Metavert Using the Agilent Seahorse XF Analyzer
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cellular metabolism is a dynamic process that is often reprogrammed in disease states such as cancer to support rapid proliferation and survival.[1] A hallmark of many cancer cells is a metabolic shift from mitochondrial oxidative phosphorylation (OXPHOS) to aerobic glycolysis, a phenomenon known as the Warburg effect.[2][3] This shift provides cancer cells with the necessary building blocks for anabolic growth.[2] Targeting this metabolic vulnerability is a promising therapeutic strategy.
Metavert is a novel investigational small molecule designed to reverse this glycolytic phenotype by promoting energy production through OXPHOS. Understanding the precise metabolic effects of compounds like this compound is crucial for their development. The Agilent Seahorse XF Analyzer provides a powerful platform for investigating cellular metabolism in real-time.[4] By measuring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), key indicators of mitochondrial respiration and glycolysis respectively, researchers can gain a comprehensive view of a compound's impact on cellular bioenergetics.[4][5][6]
This application note provides detailed protocols for using the Seahorse XF Cell Mito Stress Test and Glycolysis Stress Test to quantify the metabolic changes in cultured cells following treatment with this compound.
Principle of the Assays
The Seahorse XF technology performs real-time measurements of OCR and ECAR from live cells in a multi-well plate format.[7] The instrument uses specialized sensor cartridges to create transient microchambers that detect changes in oxygen and proton concentrations.[7][8] By injecting metabolic modulators at specific times, key parameters of mitochondrial and glycolytic function can be determined.
The Seahorse XF Cell Mito Stress Test
This assay measures OCR to assess mitochondrial function.[9][10] It involves the sequential injection of three compounds:
-
Oligomycin: An ATP synthase inhibitor that reveals the portion of oxygen consumption dedicated to ATP production (ATP-linked respiration).[9][10]
-
FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that disrupts the mitochondrial membrane potential, driving the electron transport chain to its maximum rate, thereby revealing the maximal respiration and spare respiratory capacity.[10]
-
Rotenone & Antimycin A: A combination of a Complex I and a Complex III inhibitor, which shuts down mitochondrial respiration completely. This allows for the calculation of non-mitochondrial oxygen consumption.[10][11]
The Seahorse XF Glycolysis Stress Test
This assay measures ECAR, an indicator of lactate (B86563) production, to assess glycolytic flux.[12] The assay sequentially injects three substances:
-
Glucose: In glucose-starved media, the addition of glucose initiates glycolysis.
-
Oligomycin: By blocking ATP production from OXPHOS, this inhibitor forces cells to rely on glycolysis to meet their energy demands, revealing the maximum glycolytic capacity.[12]
-
2-Deoxy-D-glucose (2-DG): A glucose analog that inhibits glycolysis by competing with glucose for hexokinase, thus confirming that the observed ECAR is due to glycolysis.[12][13]
This compound's Hypothesized Mechanism of Action
For the purpose of this application note, we hypothesize that this compound shifts metabolism from glycolysis towards oxidative phosphorylation. It may achieve this by inhibiting a key glycolytic enzyme, such as lactate dehydrogenase (LDH), which would reduce lactate production, and simultaneously activating pyruvate (B1213749) dehydrogenase (PDH), which funnels pyruvate from glycolysis into the mitochondrial TCA cycle, thereby boosting OXPHOS.
Caption: Hypothesized mechanism of this compound action.
Experimental Protocols
This section provides a detailed methodology for assessing the metabolic effects of this compound using a Seahorse XF96 Analyzer. Optimization of cell seeding density and drug concentrations is recommended for each specific cell line and experimental condition.[4]
Materials and Reagents
-
Agilent Seahorse XF96 Analyzer
-
Agilent Seahorse XF96 Cell Culture Microplates[11]
-
Agilent Seahorse XF Sensor Cartridge
-
Agilent Seahorse XF Calibrant[14]
-
Agilent Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)[11]
-
Agilent Seahorse XF Glycolysis Stress Test Kit (Glucose, Oligomycin, 2-DG)[15]
-
Seahorse XF Base Medium (e.g., Minimal DMEM without phenol (B47542) red)[11][14]
-
Supplements: L-glutamine, sodium pyruvate, D-glucose
-
This compound (stock solution prepared in a suitable vehicle, e.g., DMSO)
-
Cultured cells of interest
-
Standard cell culture reagents (growth medium, PBS, trypsin)
-
BCA Protein Assay Kit
Experimental Workflow Diagram
Caption: General workflow for a Seahorse XF experiment.
Step-by-Step Protocol
Day 1: Cell Seeding and Cartridge Hydration
-
Cell Seeding:
-
Harvest and count cells. Resuspend cells in their regular growth medium at the desired concentration (e.g., 20,000 cells/well, requires optimization).[16]
-
Seed 80 µL of the cell suspension into the appropriate wells of an XF96 microplate. Avoid the four corner wells, which will be used for background correction.[17]
-
Leave the plate at room temperature in a sterile hood for 45-60 minutes to ensure even cell distribution.[4][17]
-
Incubate the plate overnight in a humidified 37°C, 5% CO₂ incubator.
-
-
Sensor Cartridge Hydration:
Day 2: Assay Procedure
-
Prepare Assay Medium:
-
Prepare Cell Plate:
-
Remove the cell plate from the incubator. Gently wash the cells twice with 150 µL of pre-warmed XF assay medium.
-
Add the final volume of XF assay medium to each well (e.g., 180 µL for an XF96 plate).[9][17]
-
For Chronic this compound Treatment: If evaluating long-term effects, this compound should be added to the cells at the desired concentration and incubated for a specified period (e.g., 4 to 24 hours) before the medium is exchanged for XF assay medium.[19]
-
Place the cell plate in a non-CO₂ 37°C incubator for 45-60 minutes to allow temperature and pH to equilibrate.[9]
-
-
Load Sensor Cartridge:
-
Prepare 10x stock solutions of the Mito Stress Test or Glycolysis Stress Test reagents in the prepared XF assay medium.
-
For Acute this compound Treatment: Prepare a 10x stock of this compound to be injected from Port A. The other assay compounds will be loaded into subsequent ports (B, C, D).
-
Using the provided loading guide, carefully pipette 20-25 µL of the stock solutions into the appropriate ports of the hydrated sensor cartridge.
-
-
Run the Seahorse XF Assay:
-
Load the sensor cartridge into the Seahorse XF Analyzer for calibration (approx. 30 minutes).[4]
-
After calibration is complete, the instrument will prompt you to replace the utility plate with your cell culture plate.
-
Start the assay run. The instrument will measure basal rates before sequentially injecting the compounds and measuring the metabolic response.[7]
-
-
Normalization:
-
After the assay, remove the plate and aspirate the medium.
-
Lyse the cells in each well and measure the total protein concentration using a BCA assay.
-
Use the protein values to normalize the OCR and ECAR data (e.g., pmol/min/µg protein).[15]
-
Data Presentation and Interpretation
The data generated from the Seahorse XF assays can be used to create a metabolic profile of the cells and determine the effect of this compound. The results should be summarized in tables for clear comparison.
Hypothetical Data: this compound's Effect on Cellular Bioenergetics
Table 1: Mito Stress Test Parameters
| Parameter | Description | Control (pmol/min/µg) | This compound-Treated (pmol/min/µg) |
|---|---|---|---|
| Basal Respiration | Baseline oxygen consumption | 15.2 ± 1.1 | 25.8 ± 1.9 |
| ATP-Linked Respiration | OCR used for ATP synthesis | 10.5 ± 0.8 | 19.3 ± 1.5 |
| Maximal Respiration | Maximum OCR after FCCP injection | 28.9 ± 2.5 | 55.1 ± 4.3 |
| Spare Respiratory Capacity | (Maximal - Basal Respiration) | 13.7 ± 2.2 | 29.3 ± 3.8 |
| Proton Leak | OCR not coupled to ATP synthesis | 4.7 ± 0.5 | 6.5 ± 0.7 |
| Non-Mitochondrial OCR | Oxygen consumption from other sources | 2.1 ± 0.3 | 2.3 ± 0.4 |
Table 2: Glycolysis Stress Test Parameters
| Parameter | Description | Control (mpH/min/µg) | This compound-Treated (mpH/min/µg) |
|---|---|---|---|
| Glycolysis (Basal) | ECAR after glucose addition | 35.6 ± 3.1 | 18.4 ± 2.2 |
| Glycolytic Capacity | Max ECAR after oligomycin | 68.2 ± 5.5 | 25.9 ± 2.9 |
| Glycolytic Reserve | (Capacity - Basal Glycolysis) | 32.6 ± 4.8 | 7.5 ± 1.6 |
| Non-Glycolytic Acidification | Basal ECAR before glucose | 5.3 ± 0.6 | 5.1 ± 0.5 |
Interpretation of Results
Based on the hypothetical data, this compound induces a significant metabolic shift:
-
Increased OXPHOS: The increase in Basal Respiration, ATP-Linked Respiration, and Maximal Respiration suggests that this compound enhances mitochondrial activity.[20] The higher Spare Respiratory Capacity indicates that treated cells have a greater ability to respond to energetic demands.[10][20]
-
Decreased Glycolysis: The reduction in basal Glycolysis and Glycolytic Capacity indicates a strong inhibition of the glycolytic pathway. The diminished Glycolytic Reserve suggests cells treated with this compound have a limited ability to ramp up glycolysis when mitochondrial ATP production is blocked.[12]
These results are consistent with the hypothesized mechanism of this compound, demonstrating its potential as a metabolic modulator for therapeutic applications.
Caption: Derivation of key metabolic parameters.
References
- 1. Advances into understanding metabolites as signaling molecules in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Energy metabolism of cancer: Glycolysis versus oxidative phosphorylation (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic shift towards oxidative phosphorylation reduces cell-density-induced cancer-stem-cell-like characteristics in prostate cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using Seahorse Machine to Measure OCR and ECAR in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
- 11. content.protocols.io [content.protocols.io]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. static1.squarespace.com [static1.squarespace.com]
- 15. Glycolysis stress test in organoids [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. tabaslab.com [tabaslab.com]
- 18. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
- 20. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Metavert Resistance in Pancreatic Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Metavert resistance in pancreatic cancer cells.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Higher than Expected IC50 Value for this compound in Parental Cell Lines
Question: My initial experiments show a higher than expected IC50 value for this compound in my pancreatic cancer cell line, which is supposed to be sensitive. What could be the reason?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Cell Line Integrity | 1. Authentication: Confirm the identity of your cell line via short tandem repeat (STR) profiling. Cell line misidentification is a common issue. 2. Passage Number: Use cells within a low passage number range. High passage numbers can lead to phenotypic drift and altered drug sensitivity.[1] 3. Mycoplasma Contamination: Routinely test for mycoplasma contamination, which can significantly alter cellular responses to drugs.[1] |
| Compound Viability | 1. Storage: Ensure this compound is stored correctly, protected from light and at the recommended temperature, to prevent degradation. Prepare fresh dilutions for each experiment. 2. Solubility: Confirm that this compound is fully dissolved in the vehicle solvent (e.g., DMSO) before further dilution in culture medium. Precipitated drug will lead to a lower effective concentration. |
| Assay Conditions | 1. Cell Seeding Density: Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. Over-confluent or sparse cultures can show altered drug sensitivity.[2] 2. Serum Concentration: Serum proteins can bind to small molecules, reducing their bioavailability. Maintain a consistent serum concentration across all experiments. 3. Incubation Time: Ensure the incubation time with this compound is consistent with established protocols (typically 48-72 hours for cell viability assays). |
Issue 2: Inconsistent Results in Cell Viability Assays
Question: I am observing high variability between replicate wells in my this compound cell viability assays (e.g., MTT, CellTiter-Glo). How can I improve the consistency?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Pipetting and Seeding Errors | 1. Homogenous Cell Suspension: Ensure a single-cell suspension before plating by gentle pipetting or passing through a cell strainer.[2] 2. Consistent Pipetting: Use calibrated pipettes and be consistent with your technique. When plating, mix the cell suspension between pipetting to prevent settling.[3] 3. Edge Effects: Minimize "edge effects" in 96-well plates by not using the outer wells or by filling them with sterile PBS or media.[2] |
| Assay Interference | 1. Compound Interference: Some compounds can interfere with assay reagents. Run a cell-free control with this compound and the assay reagent to check for direct chemical reactions.[4] 2. Reagent Preparation: Prepare fresh assay reagents for each experiment and ensure they are at the correct temperature before use. |
| Biological Variability | 1. Cell Cycle Synchronization: If cell cycle position influences sensitivity to this compound, consider synchronizing the cells before treatment. 2. Clonal Heterogeneity: Parental cell lines can be heterogeneous. Consider single-cell cloning to establish a more uniform population, but be aware that this may not reflect the original tumor's heterogeneity. |
Issue 3: Difficulty in Generating a Stable this compound-Resistant Cell Line
Question: I am trying to generate a this compound-resistant pancreatic cancer cell line by continuous exposure to increasing drug concentrations, but the cells are not developing stable resistance or are dying off. What can I do?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Drug Concentration | 1. Starting Concentration: Begin with a low concentration of this compound (e.g., IC20-IC30) to allow for adaptation. Too high of a starting concentration can lead to widespread cell death. 2. Incremental Increase: Increase the drug concentration slowly and in small increments. Allow the cells to recover and resume proliferation before each dose escalation.[5] |
| Selection Method | 1. Pulsed Treatment: Consider a pulsed-selection strategy, where cells are treated with a higher dose of this compound for a shorter period (e.g., 24-48 hours), followed by a recovery period in drug-free medium. This can mimic clinical dosing schedules.[6] 2. Clonal Selection: After an initial selection period, you can perform clonal selection to isolate and expand individual resistant colonies.[7] |
| Instability of Resistance | 1. Continuous Culture in Drug: Once resistance is established, maintain a low concentration of this compound in the culture medium to prevent the loss of the resistant phenotype. 2. Cryopreservation: Freeze down resistant cells at different stages of development to ensure you have backups.[7] |
Frequently Asked Questions (FAQs)
General
Q1: What is this compound and what is its mechanism of action in pancreatic cancer?
This compound is a first-in-class dual inhibitor that targets both Glycogen Synthase Kinase 3-beta (GSK3-β) and Histone Deacetylases (HDACs).[8][9] In pancreatic cancer, GSK3-β and HDACs are often overexpressed and contribute to tumor growth, progression, and drug resistance.[8][10] By inhibiting both, this compound can induce cancer cell apoptosis, reduce cell migration and invasion, and decrease the expression of markers associated with the epithelial-to-mesenchymal transition (EMT) and cancer stem cells.[8]
Q2: What are the expected downstream effects of this compound treatment in sensitive pancreatic cancer cells?
Treatment of sensitive pancreatic cancer cells with this compound is expected to lead to:
-
Inhibition of GSK3-β activity: This can be observed by an increase in the phosphorylation of GSK3-β at Serine 9 (p-GSK3β Ser9) and an accumulation of β-catenin.[8][11]
-
Inhibition of HDAC activity: This results in an increase in the acetylation of histones (e.g., Acetyl-Histone H3, Acetyl-Histone H4) and other proteins.
-
Induction of apoptosis: This can be measured by an increase in cleaved caspase-3 and cleaved PARP.[8]
-
Induction of autophagy: this compound has been shown to increase autophagy in some contexts.[9][12]
Experimental Design
Q3: How do I design an experiment to test for synergy between this compound and other chemotherapeutic agents like irinotecan?
To assess synergy, you can use a dose-matrix approach where cells are treated with a range of concentrations of this compound and the other drug, both alone and in combination.[13] Cell viability is then measured, and the results can be analyzed using software that calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Q4: What are the key considerations when working with pancreatic cancer organoids to study this compound resistance?
Patient-derived organoids (PDOs) are valuable models as they better recapitulate the heterogeneity and tumor microenvironment of the original tumor.[9][14] When using PDOs:
-
Culture Conditions: PDO culture is complex and requires specific media formulations and extracellular matrices. Consistency is key.[9]
-
Assay Readouts: Standard 2D cell viability assays may need to be adapted for 3D organoid cultures. Imaging-based readouts or assays that measure ATP content (e.g., CellTiter-Glo 3D) are often used.
-
Heterogeneity: Be aware that there can be significant heterogeneity between different PDO lines, reflecting the diversity of pancreatic cancer in patients.[9]
Data Interpretation
Q5: My Western blot shows no change in p-GSK3β (Ser9) or acetylated histones after this compound treatment. What does this mean?
| Possible Cause | Troubleshooting Steps |
| Ineffective Treatment | 1. Confirm this compound Activity: Test a fresh aliquot of this compound. 2. Dose and Time: Ensure you are using an appropriate concentration and treatment duration. A dose-response and time-course experiment is recommended. |
| Technical Issues with Western Blot | 1. Antibody Quality: Verify the specificity and optimal dilution of your primary antibodies for p-GSK3β (Ser9) and acetylated histones.[15] 2. Lysis Buffer: Use a lysis buffer containing phosphatase and HDAC inhibitors to preserve the phosphorylation and acetylation status of your proteins.[16] 3. Loading Control: Ensure equal protein loading by probing for a housekeeping protein like GAPDH or β-actin.[15] |
| Cellular Resistance | If technical issues are ruled out, this could indicate a mechanism of resistance where the cells are bypassing the need for GSK3-β or HDAC activity, or have developed mechanisms to counteract their inhibition. |
Q6: I see an increase in autophagosomes after this compound treatment. Does this mean this compound is inducing autophagic cell death?
An increase in autophagosomes alone is not sufficient to conclude that autophagic cell death is occurring. It could also indicate a blockage in the autophagic flux (i.e., the fusion of autophagosomes with lysosomes for degradation).[17][18] To properly interpret autophagy, it is recommended to:
-
Measure Autophagic Flux: Use autophagy flux assays, which involve treating cells with lysosomal inhibitors (e.g., bafilomycin A1 or chloroquine) in the presence and absence of this compound. A greater accumulation of LC3-II in the presence of the inhibitor and this compound, compared to the inhibitor alone, indicates an increase in autophagic flux.[17]
-
Assess Cell Viability: Correlate the changes in autophagy with cell viability assays. If inhibition of autophagy (e.g., using 3-methyladenine (B1666300) or siRNA against autophagy-related genes) rescues cells from this compound-induced death, it suggests that autophagy is contributing to cell death.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Pancreatic Cancer Cell Lines
This table presents hypothetical IC50 values to illustrate the expected differences between sensitive parental cell lines and their this compound-resistant (MR) derivatives. Actual values should be determined empirically.
| Cell Line | Type | This compound IC50 (µM) | Fold Resistance |
| MIA PaCa-2 | Parental | 0.8 | - |
| MIA PaCa-2 MR | Resistant | 6.4 | 8.0 |
| PANC-1 | Parental | 1.2 | - |
| PANC-1 MR | Resistant | 10.8 | 9.0 |
| BxPC-3 | Parental | 0.5 | - |
| BxPC-3 MR | Resistant | 5.0 | 10.0 |
Table 2: Hypothetical Synergy Data for this compound in Combination with Irinotecan
This table shows hypothetical Combination Index (CI) values for the combination of this compound and Irinotecan in the PANC-1 cell line. CI values were calculated using the Chou-Talalay method.
| This compound (µM) | Irinotecan (µM) | Fraction Affected | CI Value | Interpretation |
| 0.6 | 5 | 0.55 | 0.85 | Synergy |
| 1.2 | 5 | 0.70 | 0.72 | Synergy |
| 0.6 | 10 | 0.75 | 0.65 | Strong Synergy |
| 1.2 | 10 | 0.88 | 0.58 | Strong Synergy |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Pancreatic Cancer Cell Lines
-
Determine Parental IC50: First, determine the IC50 of this compound for the parental pancreatic cancer cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo) after 72 hours of treatment.
-
Initial Treatment: Culture the parental cells in medium containing this compound at a concentration equal to the IC20-IC30.
-
Monitor and Passage: Monitor the cells daily. When the cells become confluent, passage them and re-seed them in fresh medium containing the same concentration of this compound.
-
Dose Escalation: Once the cells are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium (e.g., by 1.5-2 fold increments).[5]
-
Recovery: Allow the cells to adapt and recover their normal proliferation rate at each new concentration before the next dose escalation. This process can take several months.
-
Confirmation of Resistance: Periodically, perform a cell viability assay to determine the IC50 of the selected cell population. A significant increase in the IC50 (e.g., >5-fold) compared to the parental cell line indicates the development of resistance.
-
Stabilization and Banking: Once the desired level of resistance is achieved, maintain the resistant cell line in a medium containing a maintenance dose of this compound (e.g., the IC50 of the parental line). Cryopreserve vials of the resistant cells at various passages.
Protocol 2: Western Blot for p-GSK3β (Ser9) and Acetylated Histone H3
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride) and an HDAC inhibitor (e.g., sodium butyrate (B1204436) or Trichostatin A).[15]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on an SDS-polyacrylamide gel.[15]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).[16]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-GSK3β (Ser9), total GSK3β, Acetyl-Histone H3, and a loading control (e.g., GAPDH or β-actin) diluted in the appropriate blocking buffer.[16]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: After further washes, detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[15]
Mandatory Visualizations
Caption: Mechanism of action of this compound in pancreatic cancer cells.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypoxia promotes pancreatic cancer cell migration, invasion, and epithelial-mesenchymal transition via modulating the FOXO3a/ DUSP6/ERK axis - Zhao - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 7. Glycogen synthase kinase-3β: a novel therapeutic target for pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Inhibitor of GSK3B and HDACs Kills Pancreatic Cancer Cells and Slows Pancreatic Tumor Growth and Metastasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound synergises with standard cytotoxics in human PDAC organoids and is associated with transcriptomic signatures of therapeutic response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glycogen Synthase Kinase-3β: a novel therapeutic target for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glycogen Synthase Kinase 3β: A True Foe in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound synergises with standard cytotoxics in human PDAC organoids and is associated with transcriptomic signatures of therapeutic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Experimental Design for Multi-drug Combination Studies Using Signaling Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 18. Guidelines for the use and interpretation of assays for monitoring autophagy (3rd edition) • Neurobiologie • Fachbereich Biologie, Chemie, Pharmazie [bcp.fu-berlin.de]
Technical Support Center: Optimizing Metavert and Gemcitabine Combination Therapy
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the combination of Metavert and gemcitabine (B846). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for this compound and gemcitabine?
A1: this compound is a first-in-class dual inhibitor of Glycogen Synthase Kinase 3β (GSK3β) and Histone Deacetylases (HDACs). By inhibiting these two enzymes, this compound can induce cancer cell apoptosis, reduce cell migration and the expression of stem cell markers, and slow tumor growth. Gemcitabine is a nucleoside analog that, once inside the cell, is converted into its active metabolites. These metabolites disrupt DNA synthesis by inhibiting ribonucleotide reductase and by being incorporated into DNA, which ultimately leads to cell cycle arrest and apoptosis.[1]
Q2: Why is the combination of this compound and gemcitabine being investigated?
A2: The combination of this compound and gemcitabine is being explored for its potential synergistic effects in treating cancers, particularly pancreatic ductal adenocarcinoma (PDAC).[2][3][4] Preclinical studies have shown that this compound can sensitize pancreatic cancer cells to gemcitabine, potentially overcoming gemcitabine resistance, a common clinical challenge.[2][5] The rationale is that by targeting multiple oncogenic pathways simultaneously, the combination can achieve a more potent anti-cancer effect than either drug alone.
Q3: In which cancer models has the this compound and gemcitabine combination shown efficacy?
A3: The combination has demonstrated significant anti-cancer effects in various preclinical models of pancreatic cancer, including established pancreatic cancer cell lines and patient-derived organoids (hPDOs).[2][3] In vivo studies using KrasLSL-G12D/+; Trp53LSL-R172H/+; and Pdxcre (KPC) mice, a highly aggressive mouse model of PDAC, have also shown that this compound can increase survival and prevent metastasis.[1]
Troubleshooting Guides
In Vitro Experiments
Q4: My IC50 values for this compound and/or gemcitabine are inconsistent between experiments. What are the possible causes and solutions?
A4: Inconsistent IC50 values are a common issue in cell-based assays. Several factors can contribute to this variability. Refer to the table below for potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Cell Culture Conditions | - Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity. - Cell Health & Confluency: Ensure cells are healthy and in the exponential growth phase. Avoid using cells that are over-confluent or have been in culture for too long. - Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma, as it can significantly alter cellular metabolism and drug response. |
| Reagent Preparation & Handling | - Drug Stock Solutions: Prepare fresh stock solutions of this compound and gemcitabine and aliquot them for single use to avoid repeated freeze-thaw cycles. - Serial Dilutions: Prepare fresh serial dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing at each step. - Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). |
| Assay Procedure | - Cell Seeding Density: Optimize and standardize the cell seeding density to ensure logarithmic growth throughout the experiment. - Incubation Times: Maintain consistent incubation times for drug treatment and assay development. - Edge Effects: To minimize evaporation and temperature fluctuations in the outer wells of a microplate, consider not using them for experimental samples and instead fill them with sterile media or PBS. |
Q5: I am not observing a synergistic effect between this compound and gemcitabine. How can I optimize my experimental setup?
A5: A lack of synergy could be due to suboptimal drug concentrations, scheduling, or the specific characteristics of your cell model.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Drug Ratios | - Dose-Response Matrix: Perform a dose-response matrix (checkerboard) assay with a wide range of concentrations for both drugs to identify the optimal synergistic ratio. - Combination Index (CI): Use software like CompuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[5][6] |
| Drug Administration Schedule | - Sequential vs. Co-administration: The timing of drug addition can be critical. Test different schedules, such as pre-treating with one drug for a certain period before adding the second, versus adding both drugs simultaneously. |
| Cell Line-Specific Resistance | - Intrinsic Resistance: Your chosen cell line may have intrinsic resistance mechanisms to one or both drugs. Consider using a panel of cell lines with different genetic backgrounds. |
Q6: My apoptosis assay results (e.g., Annexin V/PI staining) are unclear or show high background.
A6: Apoptosis assays can be sensitive to experimental technique. Here are some common issues and their solutions.
| Problem | Potential Cause | Solution |
| High percentage of Annexin V+/PI+ cells in controls | - Harsh cell handling: Over-trypsinization or vigorous pipetting can damage cell membranes. - Poor cell health: Using unhealthy or over-confluent cells. | - Use a gentle cell detachment method (e.g., Accutase or scraping). - Handle cells gently during washing and staining steps. - Ensure cells are in the logarithmic growth phase. |
| Weak or no Annexin V signal in treated cells | - Insufficient drug concentration or treatment time: The dose or duration of treatment may not be sufficient to induce apoptosis. - Apoptotic cells detached and were discarded: Floating apoptotic cells were lost during media changes or washing. | - Perform a time-course and dose-response experiment to find the optimal conditions for apoptosis induction. - Collect both the supernatant and adherent cells for analysis. |
| High background fluorescence | - Inadequate washing: Residual unbound antibodies or dyes. - Non-specific binding: Antibodies or dyes binding to non-apoptotic cells. | - Increase the number and duration of washing steps. - Ensure the use of the correct binding buffer and follow the manufacturer's protocol. |
In Vivo Experiments
Q7: What are the recommended starting doses for this compound and gemcitabine in a KPC mouse model?
A7: Based on preclinical studies, the following dosages have been used in KPC mice:
-
This compound: 5 mg/kg administered intraperitoneally (IP) 3 times per week.[1]
-
Gemcitabine: 100 mg/kg administered IP, often on a twice-weekly schedule.[7]
For combination therapy, a common approach is to administer the drugs on an alternating schedule to manage potential overlapping toxicities. It is crucial to conduct a pilot study to determine the maximum tolerated dose (MTD) of the combination in your specific experimental setup.
Q8: I am observing significant toxicity in my in vivo combination study. What can I do?
A8: Overlapping toxicities can be a concern with combination therapies.
-
Dose Reduction: Reduce the dose of one or both drugs.
-
Modify Dosing Schedule: Increase the interval between treatments or administer the drugs on different days.
-
Supportive Care: Provide supportive care to the animals, such as hydration and nutritional support, as per your institution's animal care guidelines.
-
Monitor for Signs of Toxicity: Closely monitor the animals for weight loss, changes in behavior, and other signs of distress.
Quantitative Data Summary
The following tables provide a summary of reported IC50 values for gemcitabine in various pancreatic cancer cell lines. Note that IC50 values for this compound and the specific combination are not extensively reported in the literature and should be determined empirically for your cell line of interest.
Table 1: Gemcitabine IC50 Values in Pancreatic Cancer Cell Lines
| Cell Line | IC50 (µM) | Incubation Time (hours) | Reference |
| MiaPaCa-2 | 0.044 - 0.104 | 96 / 48 | [6] |
| Panc-1 | 0.047 - 0.472 | 96 / 48 | [6] |
| AsPC-1 | Not specified | Not specified | [3] |
| BxPC-3 | Not specified | Not specified | [3] |
Table 2: this compound In Vitro Efficacy
| Cell Line | IC50 | Reference |
| PDAC cell lines | 300 nM to 1 µM | [8] |
Note: The exact IC50 values for this compound vary between different pancreatic cancer cell lines.
Experimental Protocols
Protocol 1: Determining Drug Synergy using a Dose-Response Matrix and Combination Index (CI)
This protocol outlines the general steps to assess the synergistic effects of this compound and gemcitabine.
-
Determine Single-Agent IC50 Values:
-
Seed pancreatic cancer cells in 96-well plates at a predetermined optimal density.
-
After 24 hours, treat the cells with a serial dilution of this compound or gemcitabine.
-
Incubate for 72 hours.
-
Assess cell viability using an MTT or similar assay.
-
Calculate the IC50 value for each drug using non-linear regression analysis.
-
-
Design the Dose-Response Matrix:
-
Based on the individual IC50 values, design a matrix of concentrations for both drugs. A common approach is to use concentrations ranging from 1/4x to 4x the IC50 value for each drug.
-
-
Perform the Combination Assay:
-
Seed cells as in step 1.
-
Treat the cells with the single agents and the combinations as designed in the dose-response matrix. Include untreated and vehicle-only controls.
-
Incubate for 72 hours.
-
Measure cell viability.
-
-
Calculate the Combination Index (CI):
-
Use software such as CompuSyn to analyze the data. The software will calculate CI values based on the Chou-Talalay method.
-
Interpretation of CI values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Protocol 2: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This protocol provides a general workflow for quantifying apoptosis by flow cytometry.
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound, gemcitabine, or the combination at the desired concentrations for the determined optimal time. Include an untreated control.
-
-
Cell Harvesting:
-
Collect both the floating cells from the supernatant and the adherent cells by gentle trypsinization.
-
Combine the floating and adherent cells, and wash twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. This compound synergises with standard cytotoxics in human PDAC organoids and is associated with transcriptomic signatures of therapeutic response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound synergises with standard cytotoxics in human PDAC organoids and is associated with transcriptomic signatures of therapeutic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prediction of synergistic gemcitabine-based combination treatment through a novel tumor stemness biomarker NANOG in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mednexus.org [mednexus.org]
- 7. Long-Term Gemcitabine Treatment Reshapes the Pancreatic Tumor Microenvironment and Sensitizes Murine Carcinoma to Combination Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment of combined immuno-chemotherapy with systemically administered gemcitabine and intra-portal administration of interleukin-2 in murine models of liver metastases of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of Metavert Delivery to Pancreatic Tumors
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Metavert in preclinical pancreatic cancer models. The information is designed to address specific challenges related to drug delivery and experimental design.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the delivery and use of this compound in pancreatic cancer research.
Q1: What are the primary challenges in delivering this compound to pancreatic tumors?
The delivery of this compound, a small molecule dual inhibitor of GSK3-β and histone deacetylases (HDACs), to pancreatic tumors is hampered by the unique pathophysiology of pancreatic ductal adenocarcinoma (PDAC). The primary obstacles include:
-
Dense Desmoplastic Stroma: Pancreatic tumors are characterized by an extensive fibrotic stroma, which creates high interstitial fluid pressure and collapses blood vessels. This dense physical barrier severely limits the penetration of therapeutic agents like this compound into the tumor core.
-
Hypovascularity: The poor vascular network within pancreatic tumors further restricts the amount of drug that can reach the cancer cells.
-
Tumor Microenvironment (TME): The complex TME of pancreatic cancer, which includes various cell types and signaling molecules, can contribute to drug resistance and limit the efficacy of targeted therapies.
Q2: What is the recommended route of administration for this compound in preclinical mouse models?
Based on preclinical studies, this compound has been effectively administered to mice via intraperitoneal (IP) injection .[1] The typical dosing schedule reported is 5 mg/kg, administered three times per week.[1]
Q3: Are there any known formulation strategies to improve this compound's delivery?
While specific formulation details for this compound are not extensively published, for small molecule inhibitors with potential solubility challenges, common formulation strategies in preclinical studies include:
-
Solubilizing agents: Using vehicles such as DMSO, PEG400, or Tween 80 to ensure the compound is fully dissolved before administration.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can improve its dissolution rate and bioavailability.
-
Liposomal formulations: Encapsulating this compound within lipid-based nanoparticles could potentially enhance its circulation time and accumulation in the tumor through the enhanced permeability and retention (EPR) effect, although the efficacy of EPR in the dense stroma of pancreatic cancer is debated.
Q4: How can I assess the delivery efficiency of this compound to the tumor tissue?
To determine if this compound is reaching the pancreatic tumor in your animal model, consider the following approaches:
-
Pharmacokinetic (PK) analysis: Measure the concentration of this compound in plasma and tumor tissue at various time points after administration. This will provide data on drug absorption, distribution, metabolism, and excretion (ADME).
-
Biodistribution studies: Utilize a labeled version of this compound (e.g., radiolabeled or fluorescently tagged) to visualize its distribution throughout the body and quantify its accumulation in the tumor and other organs.
-
Mass Spectrometry Imaging (MSI): This technique can be used to visualize the spatial distribution of this compound within the tumor tissue, providing insights into its penetration into different tumor regions.
Q5: What are the known mechanisms of action of this compound in pancreatic cancer?
This compound is a first-in-class dual inhibitor that targets both Glycogen Synthase Kinase 3-β (GSK3-β) and Histone Deacetylases (HDACs).[2][3] This dual inhibition leads to several anti-cancer effects:
-
Reduction of cancer cell migration and invasion.[4]
-
Decreased expression of cancer stem cell markers.[4]
-
Synergistic effects with standard chemotherapies like gemcitabine.[3][4][5]
Section 2: Troubleshooting Guides
This section provides practical guidance for overcoming common experimental hurdles.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor in vivo efficacy despite in vitro potency | Inadequate drug delivery to the tumor: The dense stroma and poor vascularization of pancreatic tumors may prevent this compound from reaching its target cells at therapeutic concentrations. Rapid metabolism or clearance: The drug may be quickly metabolized and eliminated from the body, resulting in insufficient exposure time at the tumor site. | 1. Confirm Target Engagement: Analyze tumor tissue for biomarkers of GSK3-β and HDAC inhibition (e.g., changes in protein phosphorylation or histone acetylation) to verify that the drug is reaching its molecular targets. 2. Optimize Dosing Regimen: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and evaluate different dosing schedules (e.g., more frequent administration) to maintain therapeutic concentrations. 3. Consider Alternative Administration Routes: While intraperitoneal injection has been used, exploring other routes like intravenous administration might alter the pharmacokinetic profile. 4. Investigate Formulation: If not already optimized, consider formulating this compound to improve its solubility and stability in vivo. |
| High variability in tumor response between animals | Inconsistent tumor establishment: Orthotopic implantation of pancreatic tumors can be technically challenging, leading to variations in tumor size and location. Heterogeneity of pancreatic cancer: Pancreatic tumors are notoriously heterogeneous, which can result in different responses to therapy. | 1. Refine Surgical Technique: Ensure consistent and precise injection of cancer cells into the pancreas to minimize variability in tumor take rate and growth. 2. Increase Sample Size: A larger cohort of animals can help to account for biological variability and increase the statistical power of the study. 3. Monitor Tumor Growth: Use non-invasive imaging techniques (e.g., bioluminescence or ultrasound) to monitor tumor growth and randomize animals into treatment groups based on tumor size. |
| Toxicity or adverse effects observed in treated animals | Off-target effects: The drug may be affecting other pathways or organs, leading to toxicity. Formulation-related toxicity: The vehicle used to dissolve this compound could be causing adverse reactions. | 1. Conduct a Toxicity Study: Perform a dose-ranging study to identify the MTD. Monitor animals for signs of toxicity, including weight loss, changes in behavior, and organ damage (histopathology). 2. Evaluate the Vehicle: Administer the vehicle alone to a control group to rule out any vehicle-induced toxicity. 3. Reduce Dose or Modify Schedule: If toxicity is observed, consider reducing the dose or the frequency of administration. |
Section 3: Experimental Protocols
This section provides a generalized protocol for in vivo studies with this compound in an orthotopic pancreatic cancer mouse model, based on published preclinical data.
In Vivo Administration of this compound in an Orthotopic Pancreatic Cancer Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound in a clinically relevant mouse model of pancreatic cancer.
Materials:
-
This compound
-
Vehicle for formulation (e.g., DMSO, PEG400, saline)
-
Pancreatic cancer cell line (e.g., KPC, MIA PaCa-2)
-
Immunocompromised mice (e.g., nude or SCID)
-
Surgical instruments for orthotopic injection
-
Anesthesia
-
Calipers for tumor measurement (if palpable) or imaging system
Procedure:
-
Cell Culture: Culture pancreatic cancer cells according to standard protocols.
-
Orthotopic Tumor Implantation:
-
Anesthetize the mouse.
-
Make a small incision in the left abdominal flank to expose the pancreas.
-
Inject a suspension of pancreatic cancer cells (typically 1 x 10^6 cells in 50 µL of media/Matrigel) into the tail of the pancreas.
-
Suture the incision.
-
Allow tumors to establish for a predetermined period (e.g., 7-14 days).
-
-
Randomization:
-
Monitor tumor growth using a suitable imaging modality.
-
Once tumors reach a specified size, randomize the mice into treatment and control groups.
-
-
This compound Formulation and Administration:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of injection, dilute the stock solution to the final desired concentration (e.g., 5 mg/kg) in an appropriate vehicle.
-
Administer this compound to the treatment group via intraperitoneal injection three times per week.
-
Administer the vehicle alone to the control group following the same schedule.
-
-
Monitoring and Endpoint:
-
Monitor tumor growth regularly using imaging.
-
Monitor the body weight and overall health of the mice daily.
-
At the end of the study (based on tumor burden or a predetermined time point), euthanize the mice.
-
Excise the tumors and any metastatic lesions for further analysis (e.g., weight, histology, biomarker analysis).
-
Section 4: Visualizations
Signaling Pathway of this compound in Pancreatic Cancer
Caption: Dual inhibition of GSK3-β and HDACs by this compound.
Experimental Workflow for In Vivo this compound Delivery
Caption: Workflow for preclinical evaluation of this compound.
Logical Relationship of Delivery Challenges and Solutions
References
- 1. An Inhibitor of GSK3B and HDACs Kills Pancreatic Cancer Cells and Slows Pancreatic Tumor Growth and Metastasis in Mice [escholarship.org]
- 2. This compound synergises with standard cytotoxics in human PDAC organoids and is associated with transcriptomic signatures of therapeutic response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycogen Synthase Kinase-3β: a novel therapeutic target for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Inhibitor of GSK3B and HDACs Kills Pancreatic Cancer Cells and Slows Pancreatic Tumor Growth and Metastasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Inhibitor of GSK3B and HDACs Kills Pancreatic Cancer Cells and Slows Pancreatic Tumor Growth and Metastasis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing off-target effects of Metavert in preclinical studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing off-target effects of Metavert during preclinical studies. This compound is a first-in-class dual inhibitor of Glycogen Synthase Kinase 3-beta (GSK3-β) and Histone Deacetylases (HDACs), which has shown efficacy in preclinical cancer models, particularly pancreatic cancer.[1][2][3][4][5][6][7][8][9]
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target effects of this compound?
A1: this compound is designed to simultaneously inhibit two key oncogenic pathways. Its on-target effects include the inhibition of GSK3-β, which can prevent the activation of NF-κB and interfere with other signaling pathways, and the inhibition of Class I and II HDACs, which can disrupt processes like the epithelial-to-mesenchymal transition (EMT).[1][4] In preclinical pancreatic ductal adenocarcinoma (PDAC) models, these on-target effects lead to reduced cancer cell survival, increased apoptosis, and prevention of tumor metastasis.[4][6][8]
Q2: What are the potential off-target effects of a dual GSK3-β/HDAC inhibitor like this compound?
A2: Off-target effects arise when a drug interacts with unintended molecules. For a dual inhibitor like this compound, these can be complex. Potential off-target effects of GSK3-β inhibition can be widespread due to its involvement in numerous cellular processes like glucose metabolism, cell division, and inflammation.[5][10][11] Similarly, HDAC inhibitors can cause off-target effects by affecting the acetylation of non-histone proteins, which can modulate gene expression and other cellular functions in unintended ways.[12][13] A frequent off-target of hydroxamate-based HDAC inhibitors is metallo-beta-lactamase domain-containing protein 2 (MBLAC2).[14]
Q3: How can I distinguish between on-target and off-target effects in my experiments?
A3: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. A multi-faceted approach is recommended:
-
Use control compounds: Include a structurally similar but inactive analog of this compound to ensure the observed phenotype is not due to the chemical scaffold.
-
Genetic validation: Use techniques like CRISPR-Cas9 or siRNA to knock down GSK3-β and specific HDACs. If the phenotype observed with this compound is recapitulated, it is likely an on-target effect.[15][16]
-
Orthogonal approaches: Use structurally and mechanistically different inhibitors of GSK3-β and HDACs to see if they produce the same phenotype.
-
Dose-response analysis: On-target effects should correlate with the IC50 values for GSK3-β and HDAC inhibition, while off-target effects may only appear at higher concentrations.
Q4: What are the best practices for designing preclinical studies with this compound to minimize off-target effects from the start?
A4: Proactive study design is key. We recommend the following:
-
Thorough target expression analysis: Confirm the expression levels of GSK3-β and relevant HDAC isoforms in your specific cell lines or animal models.
-
Use the lowest effective concentration: Titrate this compound to determine the minimum concentration needed to achieve the desired on-target effect. Higher concentrations increase the risk of engaging lower-affinity off-targets.[4]
-
Incorporate rigorous controls: Always include vehicle-treated, untreated, and positive control groups in your experiments.
-
Comprehensive profiling: In later stages, consider unbiased screening methods like proteomics or transcriptomics to identify unexpected changes in protein levels or gene expression.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High Cellular Toxicity at Low Concentrations | Off-target effects are disrupting essential cellular pathways. | 1. Perform a dose-response curve to determine the IC50 for your cell line and compare it to known values. 2. Use a Cellular Thermal Shift Assay (CETSA) to confirm target engagement at the effective concentration. 3. Profile the expression of common off-targets for GSK3-β and HDAC inhibitors in your cell line. |
| Inconsistent Results Across Different Cell Lines | 1. Variable expression of on-target proteins (GSK3-β, HDACs). 2. Differential expression of off-target proteins. | 1. Quantify the protein levels of GSK3-β and relevant HDAC isoforms in each cell line using Western Blot. 2. If a specific off-target is suspected, check its expression levels. 3. Consider that different cancer subtypes may respond differently to this compound, as seen with basal- and classical-subtype pancreatic cancer organoids.[1][5] |
| Phenotype Does Not Match Genetic Knockdown of Targets | The observed effect is likely due to an off-target interaction of this compound. | 1. Use an unbiased, genome-wide method like GUIDE-seq or CIRCLE-seq to identify potential off-target binding sites.[17] 2. Perform proteome-wide thermal shift assays to identify unintended protein binding partners. |
| Unexpected Changes in Gene or Protein Expression | This compound may be indirectly affecting signaling pathways through its on- or off-target activities. | 1. Use RNA-sequencing or proteomic analysis to get a global view of the changes. 2. Analyze the affected pathways using bioinformatics tools to generate new hypotheses about the mechanism of action. |
Key Experimental Protocols
Protocol 1: Dose-Response Curve for On-Target vs. Off-Target Effects
Objective: To determine the concentration range at which this compound exhibits on-target effects versus potential off-target toxicity.
Methodology:
-
Cell Plating: Seed cells in 96-well plates at a density that ensures they are in the logarithmic growth phase for the duration of the experiment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations (e.g., 1 nM to 100 µM).
-
Treatment: Treat cells with the various concentrations of this compound. Include a DMSO-only vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 48 or 72 hours).
-
Endpoint Assays:
-
On-Target Effect (Western Blot): Measure the levels of phosphorylated GSK3-β substrates (e.g., β-catenin, Tau) and acetylated histones (e.g., H3K9ac).
-
Cell Viability (Off-Target Toxicity): Use an MTT or CellTiter-Glo assay to measure cell viability.
-
-
Data Analysis: Plot the percentage of on-target modulation and the percentage of cell viability against the log of this compound concentration to determine the EC50 (for on-target effect) and IC50 (for viability). A significant separation between these two values indicates a therapeutic window where on-target effects can be achieved with minimal toxicity.
Table 1: Example Dose-Response Data for this compound in PDAC Cells
| This compound Conc. (µM) | p-GSK3-β Substrate (% Inhibition) | Acetylated Histone H3 (% Increase) | Cell Viability (%) |
| 0.01 | 15 | 10 | 98 |
| 0.1 | 55 | 60 | 95 |
| 1 | 90 | 92 | 85 |
| 10 | 95 | 98 | 40 |
| 100 | 98 | 99 | 5 |
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound is binding to its intended targets (GSK3-β and HDACs) in intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration and a vehicle control.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
Lysis: Lyse the cells by freeze-thawing.
-
Centrifugation: Centrifuge the lysates to separate the soluble protein fraction from the aggregated proteins.
-
Protein Quantification: Collect the supernatant and quantify the amount of soluble GSK3-β and specific HDAC isoforms using Western Blot or ELISA.
-
Data Analysis: Plot the amount of soluble target protein against the temperature for both the vehicle- and this compound-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates that the drug has bound to and stabilized the target protein.
Visualizations
Signaling Pathways
References
- 1. Linking signaling pathways to histone acetylation dynamics in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GSK3 in cell signaling | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. GSK-3 - Wikipedia [en.wikipedia.org]
- 6. An Inhibitor of GSK3B and HDACs Kills Pancreatic Cancer Cells and Slows Pancreatic Tumor Growth and Metastasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An Inhibitor of GSK3B and HDACs Kills Pancreatic Cancer Cells and Slows Pancreatic Tumor Growth and Metastasis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The role of GSK3beta in the development of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glycogen Synthase Kinase-3 (GSK-3)-Targeted Therapy and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Histone and Non-Histone Targets of Dietary Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Inhibition of Glycogen Synthase Kinase 3 beta (GSK3β) Suppresses the Progression of Esophageal Squamous Cell Carcinoma by Modifying STAT3 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
troubleshooting inconsistent results in Metavert experiments
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues that may arise during experiments with Metavert. Our goal is to help you achieve consistent and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
General Assay Variability
Q1: We are observing high variability in our results between experiments (inter-assay variability) when using this compound. Where should we start troubleshooting?
A: Inconsistent results can stem from multiple sources. A systematic approach is crucial to identify the root cause. We recommend starting with the fundamentals: the compound itself, followed by cell culture and general lab practices.
Troubleshooting Checklist:
-
Compound Integrity: Confirm the purity, solubility, and stability of your this compound stock.
-
Cell Health and Passage Number: Use cells from a consistent and narrow range of passage numbers.[1] Cells with high passage numbers can exhibit altered growth rates and drug sensitivity.[1] Always monitor cell viability before each experiment.
-
Reagent Preparation and Storage: Prepare fresh reagents for each experiment whenever possible. If using stock solutions, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles. Use the same lot of critical reagents (e.g., serum, detection reagents) across experiments.[1]
-
Standard Operating Procedures (SOPs): Ensure all personnel are following a detailed and consistent SOP for the experiment.
Q2: We are seeing significant variability within the same experiment (intra-assay variability) on a multi-well plate. What are the likely causes?
A: Intra-assay variability often points to technical errors during the setup of the experiment.
Troubleshooting Checklist:
-
Pipetting Technique: Inconsistent pipetting is a primary source of intra-assay variability.[1] Ensure you are using calibrated pipettes and proper technique (e.g., reverse pipetting for viscous solutions, consistent speed and depth of tip immersion).[1]
-
Cell Seeding: Uneven cell distribution in the wells can lead to significant differences.[1] Ensure your cell suspension is homogenous by gently mixing before and during plating. Avoid letting cells settle in the reservoir.
-
Edge Effects: The outer wells of a multi-well plate are more prone to evaporation, which can affect cell growth and compound concentration. To mitigate this, avoid using the perimeter wells for experimental samples and instead fill them with sterile PBS or media.
-
Reagent Mixing: Inadequate mixing of reagents within the wells can result in a non-uniform reaction.[1]
Cell-Based Assays (e.g., Cell Viability, Proliferation)
Q3: Our IC50 values for this compound are inconsistent across different experimental runs. What could be the reason?
A: Fluctuations in IC50 values are a common challenge. In addition to the general variability checks, consider the following:
-
Cell Seeding Density: The number of cells seeded can significantly impact the apparent potency of a compound. Ensure a consistent cell seeding density for every experiment.
-
Incubation Time: The duration of this compound exposure can affect the IC50 value. Standardize the incubation time across all experiments.
-
Compound Solubility: Ensure this compound is fully dissolved in the assay medium. Precipitated compound will not be active.[1]
-
Control Normalization: Ensure that your positive and negative controls are consistent and used correctly for data normalization.
Q4: The signal in our cell viability assay is very low, even in the untreated control wells. What should we do?
A: A low assay signal can be due to several factors:
-
Low Cell Number: The number of viable cells may be too low. Double-check your cell counting and seeding protocol.
-
Reagent Issues: The detection reagent may be expired, improperly stored, or used at a suboptimal concentration.
-
Insufficient Incubation: The incubation time for the detection reagent may not be long enough for the signal to develop fully.
-
Incorrect Instrument Settings: Ensure you are using the correct filter or wavelength settings on your plate reader for the specific assay.[1]
Biochemical Assays (e.g., Western Blotting)
Q5: We are seeing inconsistent phosphorylation status of GSK3-β in our Western blots after this compound treatment. How can we troubleshoot this?
A: Inconsistent Western blot results can be frustrating. Here are some common areas to check:
-
Sample Preparation: Ensure consistent lysis, protein quantification, and sample loading. Use fresh protease and phosphatase inhibitors in your lysis buffer.
-
Antibody Performance: The primary antibody may be of poor quality or used at a suboptimal dilution. Titrate your primary antibody to find the optimal concentration. Use a fresh aliquot of the antibody if possible.
-
Transfer Efficiency: Verify that proteins have transferred efficiently from the gel to the membrane. You can use a Ponceau S stain to visualize total protein on the membrane after transfer.[2]
-
Blocking and Washing: Inadequate blocking or washing can lead to high background or non-specific bands, which can interfere with the interpretation of your results.[2][3]
Data Presentation: Troubleshooting Inconsistent IC50 Values for this compound
| Potential Cause | Recommended Action | Expected Outcome |
| Cell Passage Number | Use cells within a consistent, low passage number range (e.g., passages 5-15). | Reduced phenotypic drift and more consistent drug response. |
| Cell Seeding Density | Optimize and standardize the number of cells seeded per well. | Consistent baseline cell number for drug treatment. |
| This compound Stock Solution | Prepare fresh dilutions from a master stock for each experiment. Avoid multiple freeze-thaw cycles. | Consistent and accurate final concentration of this compound in each well. |
| Incubation Time | Strictly adhere to the same incubation time for all experiments. | Uniform exposure of cells to this compound. |
| Plate Edge Effects | Do not use the outer rows and columns of the 96-well plate for experimental samples. Fill them with sterile PBS. | Minimized variability due to evaporation. |
| Pipetting Technique | Use calibrated pipettes and consistent pipetting techniques for all liquid handling steps. | Accurate and uniform delivery of cells, media, and reagents. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on cell viability using a standard MTT assay.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Include wells with vehicle control (e.g., DMSO at the same final concentration as in the this compound-treated wells) and untreated controls.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4]
-
Incubate the plate for 4 hours at 37°C.[4]
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[4]
-
Incubate the plate overnight at 37°C in a humidified atmosphere to dissolve the formazan (B1609692) crystals.[4]
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4]
-
Protocol 2: Western Blotting for GSK3-β Phosphorylation
This protocol describes the detection of changes in the phosphorylation of GSK3-β at Serine 9 following this compound treatment.
-
Cell Lysis and Protein Quantification:
-
Seed cells in 6-well plates and treat with this compound at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-GSK3-β (Ser9) and total GSK3-β overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.
-
Analyze band intensities using appropriate software and normalize the phospho-GSK3-β signal to the total GSK3-β signal.
-
Visualizations
References
Technical Support Center: Enhancing In Vivo Bioavailability of Metavert
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential challenges related to the in vivo bioavailability of Metavert, a novel dual inhibitor of Glycogen Synthase Kinase 3 beta (GSK-3β) and Histone Deacetylase (HDAC).[1][2] Given that many new chemical entities can exhibit suboptimal pharmacokinetic properties, this guide offers strategies to anticipate and overcome these hurdles in your in vivo studies.
Troubleshooting Guides
This section addresses specific issues you might encounter during your in vivo experiments with this compound.
Issue: Lower-than-expected in vivo exposure of this compound after oral administration.
Potential Causes and Troubleshooting Steps:
-
Poor Aqueous Solubility: Low solubility in gastrointestinal fluids can limit the dissolution of this compound, which is a prerequisite for absorption.[3][4]
-
Action: Perform in vitro solubility studies in simulated gastric and intestinal fluids (SGF, FaSSIF). If solubility is low, consider the formulation strategies outlined in the FAQs and the data table below.
-
-
Low Intestinal Permeability: The compound may not efficiently cross the intestinal epithelium to reach systemic circulation.
-
High First-Pass Metabolism: this compound may be extensively metabolized in the gut wall or liver before it reaches systemic circulation.[7][8]
-
Action: Perform an in vitro metabolic stability assay using liver microsomes or hepatocytes.[4] High clearance in these assays suggests rapid metabolism.
-
-
Poor Formulation Performance: The chosen vehicle for administration may not be optimal for this compound's properties.
Issue: High variability in this compound plasma concentrations between subjects.
Potential Causes and Troubleshooting Steps:
-
pH-Dependent Solubility: If this compound's solubility is highly dependent on pH, variations in gastric and intestinal pH among animals can lead to inconsistent dissolution and absorption.[11][12]
-
Action: Characterize the pH-solubility profile of this compound. If a steep profile is observed, formulation strategies that create a stable microenvironment for dissolution, such as buffered solutions or amorphous solid dispersions, may be beneficial.
-
-
Food Effects: The presence or absence of food can significantly alter the gastrointestinal environment, affecting drug dissolution, stability, and absorption.[8]
-
Action: Standardize feeding protocols for your in vivo studies (e.g., fasted or fed state). If variability persists, a formal food-effect study may be warranted to understand the interaction.
-
-
Inconsistent Dosing Technique: Variability in oral gavage or other administration techniques can lead to inconsistent dosing.
-
Action: Ensure all personnel are thoroughly trained in the chosen administration technique. For oral gavage, verify the correct placement of the gavage needle.
-
-
Intrinsic Biological Variability: Factors such as differences in metabolic enzyme expression or gastrointestinal transit time can contribute to variability.[13][14]
-
Action: While some biological variability is unavoidable, increasing the number of animals per group can help to improve the statistical power of your study.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that could limit the oral bioavailability of a novel compound like this compound?
A1: The primary barriers to oral bioavailability are typically poor aqueous solubility, low intestinal permeability, and extensive first-pass metabolism.[4][8] A drug must first dissolve in the gastrointestinal fluids, then permeate the intestinal wall, and finally survive metabolism in the gut and liver to reach the systemic circulation.[15] For a novel molecule like this compound, it is crucial to characterize these properties early in development.
Q2: What formulation strategies can be employed to enhance the in vivo bioavailability of this compound?
A2: Several formulation strategies can be used, depending on the specific challenge. For poorly soluble compounds, approaches include particle size reduction (micronization or nanosizing), creating amorphous solid dispersions, and using lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[3][10][16] If poor permeability is the issue, permeation enhancers or lipid-based systems that can utilize lymphatic transport might be considered.
Q3: What are the key in vitro assays to perform before conducting in vivo bioavailability studies for this compound?
A3: Before proceeding to in vivo studies, it is highly recommended to perform the following in vitro assays:
-
Aqueous Solubility: Determine the solubility in buffers at different pH values to understand its pH-dependent solubility.
-
Caco-2 Permeability Assay: To assess intestinal permeability and identify potential efflux by transporters.[4]
-
Metabolic Stability Assay: Using liver microsomes or hepatocytes to estimate the rate of metabolic clearance.[4]
Q4: How can I assess the metabolic stability of this compound?
A4: The metabolic stability of this compound can be assessed by incubating the compound with liver microsomes or hepatocytes from the species of interest (e.g., mouse, rat, human). The disappearance of the parent compound over time is monitored by LC-MS/MS. The data can then be used to calculate the in vitro half-life and intrinsic clearance, which helps to predict in vivo hepatic clearance.[4]
Data Presentation
Table 1: Comparison of Formulation Strategies for Improving Oral Bioavailability
| Formulation Strategy | Mechanism of Action | Potential Advantages | Potential Disadvantages |
| Particle Size Reduction (Nanosizing) | Increases surface area, leading to a faster dissolution rate.[3] | Applicable to many compounds; can be scaled up. | May not be sufficient for very poorly soluble drugs; potential for particle agglomeration.[9] |
| Amorphous Solid Dispersions | The drug is dispersed in a polymer matrix in a high-energy, amorphous state, enhancing solubility and dissolution.[10] | Significant increases in solubility and bioavailability are possible. | Can be physically unstable and revert to a crystalline form; manufacturing can be complex. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of lipids, surfactants, and co-solvents, which forms a fine emulsion in the gut, increasing the surface area for absorption.[10] | Can improve the bioavailability of both poorly soluble and poorly permeable drugs; may reduce food effects. | Limited to lipophilic drugs; potential for gastrointestinal side effects from surfactants. |
| Cyclodextrin Complexation | Cyclodextrins form inclusion complexes with the drug, increasing its solubility in water.[3] | Can significantly increase aqueous solubility. | Limited by the stoichiometry of the complex; may not be suitable for all drug structures. |
Table 2: Key Pharmacokinetic Parameters for Assessing In Vivo Bioavailability
| Parameter | Description | Importance for Bioavailability |
| AUC (Area Under the Curve) | The total drug exposure over time. | A direct measure of the extent of drug absorption. |
| Cmax (Maximum Concentration) | The highest concentration of the drug observed in the plasma. | Indicates the rate and extent of drug absorption. |
| Tmax (Time to Cmax) | The time at which Cmax is reached. | Provides information on the rate of drug absorption. |
| F% (Absolute Bioavailability) | The fraction of the administered dose that reaches the systemic circulation unchanged.[15] | The definitive measure of oral bioavailability, calculated by comparing oral and intravenous AUCs.[15] |
| CL (Clearance) | The volume of plasma cleared of the drug per unit of time.[7] | High clearance can indicate rapid metabolism, a cause of low bioavailability. |
| t½ (Half-life) | The time required for the drug concentration to decrease by half.[17] | A long half-life can sometimes compensate for low bioavailability by maintaining therapeutic concentrations for longer. |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rodents
This protocol provides a general framework for an oral pharmacokinetic study in mice or rats.[18][19]
-
Animal Model: Select the appropriate rodent species and strain (e.g., male Sprague-Dawley rats, 200-250g). Acclimatize animals for at least 3 days.
-
Dosing Formulation: Prepare the this compound formulation at the desired concentration. Ensure the formulation is homogeneous before dosing.
-
Administration:
-
For oral (PO) administration, administer a single dose via oral gavage. The typical volume is 5-10 mL/kg.[20]
-
For intravenous (IV) administration (required for absolute bioavailability calculation), administer a single bolus dose via the tail vein. The typical volume is 1-2 mL/kg.
-
-
Blood Sampling: Collect serial blood samples (e.g., ~100 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the saphenous or tail vein into tubes containing an anticoagulant (e.g., K2-EDTA).[18]
-
Plasma Processing: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[4]
-
Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate the pharmacokinetic parameters listed in Table 2.[4] The absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.[4]
Protocol 2: Caco-2 Permeability Assay
This protocol outlines the general steps for assessing the intestinal permeability of this compound.[5][21]
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell inserts) for 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity. Only use monolayers with TEER values above a predetermined threshold.
-
Bidirectional Transport Study:
-
Apical-to-Basolateral (A-B) Transport: Add this compound (at a known concentration) to the apical (donor) side and fresh buffer to the basolateral (receiver) side.
-
Basolateral-to-Apical (B-A) Transport: Add this compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.
-
-
Sampling: At specified time points (e.g., 120 minutes), take samples from the receiver compartment.
-
Sample Analysis: Quantify the concentration of this compound in the donor and receiver compartments using LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Calculate the Papp value. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that this compound is a substrate for efflux transporters.[6]
Visualizations
Caption: Signaling pathway targeted by this compound.
Caption: Troubleshooting workflow for poor in vivo exposure.
Caption: Formulation strategies to overcome bioavailability barriers.
References
- 1. scitechnol.com [scitechnol.com]
- 2. This compound synergises with standard cytotoxics in human PDAC organoids and is associated with transcriptomic signatures of therapeutic response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. benchchem.com [benchchem.com]
- 5. enamine.net [enamine.net]
- 6. Caco-2 Permeability | Evotec [evotec.com]
- 7. bioagilytix.com [bioagilytix.com]
- 8. kitasato.repo.nii.ac.jp [kitasato.repo.nii.ac.jp]
- 9. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Variability in the human drug response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Bioavailability - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. protocols.io [protocols.io]
- 18. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rodent In Vivo PK Service - Creative Biolabs [creative-biolabs.com]
- 20. benchchem.com [benchchem.com]
- 21. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Technical Support Center: Strategies to Reduce Metavert-Associated Toxicity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential toxicities associated with the hypothetical novel small molecule, Metavert, in animal models. The guidance is based on established principles for mitigating common forms of drug-induced toxicity, specifically hepatotoxicity and gastrointestinal (GI) distress.
Frequently Asked Questions (FAQs)
Q1: We are observing elevated liver enzymes (ALT, AST) in rats treated with this compound. What are the potential causes and how can we mitigate this?
A1: Elevated ALT and AST are common indicators of hepatocellular injury. This is likely due to the metabolic bioactivation of this compound in the liver, leading to the formation of reactive metabolites that can cause oxidative stress and cellular damage.
Troubleshooting and Mitigation Strategies:
-
Dose Reduction: The simplest approach is to determine if the hepatotoxicity is dose-dependent. A dose-ranging study can help identify the maximum tolerated dose (MTD).
-
Co-administration of N-Acetylcysteine (NAC): NAC is a precursor to the antioxidant glutathione (B108866) (GSH). Supplementing with NAC can help replenish hepatic GSH stores, thereby neutralizing reactive metabolites of this compound and reducing oxidative stress.[1][2]
Q2: Our mice are experiencing significant diarrhea and weight loss after oral administration of this compound. What are the recommended interventions?
A2: Diarrhea and weight loss are common signs of gastrointestinal toxicity, which can result from direct irritation of the gut mucosa, disruption of the gut microbiome, or other off-target effects of this compound.
Troubleshooting and Mitigation Strategies:
-
Dose Adjustment: As with hepatotoxicity, GI toxicity is often dose-related. Reducing the dose of this compound may alleviate these symptoms.
-
Anti-diarrheal Agents: Administration of loperamide (B1203769), an opioid-receptor agonist that acts on the myenteric plexus in the intestinal wall, can reduce gut motility and increase fluid absorption.[3][4][5][6]
-
Probiotics: Co-administration of a probiotic formulation can help restore the balance of the gut microbiota, which may be disrupted by this compound, and can alleviate diarrhea.[7][8][9][10][11]
Quantitative Data on Toxicity and Mitigation
The following tables provide a summary of quantitative data from studies on model compounds that exhibit toxicities similar to those hypothetically induced by this compound.
Table 1: Dose-Dependent Hepatotoxicity of Paracetamol in Rats (14-Day Study) [5]
| Treatment Group | Dose (mg/kg/day) | ALT (U/L) | AST (U/L) | ALP (U/L) | Bilirubin (mg/dL) |
| Control | 0 | 55.3 ± 8.1 | 110.2 ± 12.5 | 150.7 ± 20.3 | 0.5 ± 0.1 |
| Low Dose | 200 | 120.5 ± 15.2 | 185.6 ± 22.1 | 210.4 ± 25.8 | 1.2 ± 0.3 |
| High Dose | 500 | 245.6 ± 32.7 | 280.4 ± 40.5 | 320.8 ± 35.9 | 2.8 ± 0.6 |
Table 2: Histopathological Scores of Paracetamol-Induced Liver Injury in Rats (14-Day Study) [5]
| Treatment Group | Dose (mg/kg/day) | Hepatocellular Necrosis (Score 0-3) | Sinusoidal Congestion (Score 0-3) | Inflammatory Infiltration (Score 0-3) |
| Control | 0 | 0.2 ± 0.1 | 0.1 ± 0.1 | 0.3 ± 0.2 |
| Low Dose | 200 | 1.5 ± 0.4 | 1.2 ± 0.3 | 1.4 ± 0.3 |
| High Dose | 500 | 2.8 ± 0.6 | 2.5 ± 0.5 | 2.7 ± 0.6 |
Table 3: Efficacy of N-Acetylcysteine (NAC) in Reducing Paracetamol-Induced Hepatotoxicity in Mice [2][12]
| Treatment Group | ALT (U/L) | AST (U/L) |
| Saline Control | 45 ± 5 | 90 ± 10 |
| Paracetamol (300 mg/kg) | 8500 ± 1200 | 9500 ± 1500 |
| Paracetamol + NAC (1200 mg/kg, 1 hr post-paracetamol) | 1500 ± 300 | 2000 ± 400 |
Table 4: Effect of Loperamide on Chemotherapy-Induced Diarrhea in Rodents [3]
| Animal Model | Chemotherapy Agent | Loperamide Dosage (Oral) | Efficacy Endpoint |
| Rat | Irinotecan | 1-3 mg/kg | Reduction in diarrhea score |
| Mouse | 5-Fluorouracil | 3-10 mg/kg | Inhibition of fecal output |
Table 5: Impact of Probiotics on Antibiotic-Associated Diarrhea in Mice [7]
| Treatment Group | Fecal Water Content (%) | Loose Stool Grade (0-3) |
| Normal Control | 35 ± 4 | 0.1 ± 0.1 |
| Ampicillin Model | 65 ± 7 | 2.5 ± 0.3 |
| Ampicillin + Probiotics (High Dose) | 45 ± 5 | 1.2 ± 0.2 |
Experimental Protocols
Protocol 1: Induction of Hepatotoxicity with this compound and Mitigation with N-Acetylcysteine (NAC) in Mice
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimation: Acclimate mice for at least one week before the experiment with free access to food and water.
-
Grouping:
-
Group 1: Vehicle control (e.g., saline).
-
Group 2: this compound (e.g., 300 mg/kg, intraperitoneal injection).
-
Group 3: this compound (300 mg/kg) + NAC (1200 mg/kg, intraperitoneal injection) administered 1 hour after this compound.
-
-
Procedure:
-
Fast mice overnight before dosing.
-
Administer this compound or vehicle.
-
Administer NAC or vehicle at the specified time point.
-
Monitor animals for clinical signs of toxicity.
-
-
Endpoint Analysis (24 hours post-Metavert administration):
-
Collect blood via cardiac puncture for serum analysis of ALT and AST.
-
Euthanize mice and collect liver tissue for histopathological analysis (H&E staining).
-
Protocol 2: Induction of Gastrointestinal Toxicity with this compound and Mitigation with Loperamide in Rats
-
Animal Model: Male Wistar rats, 8-10 weeks old.
-
Acclimation: Acclimate rats for at least one week.
-
Grouping:
-
Group 1: Vehicle control.
-
Group 2: this compound (e.g., 50 mg/kg, oral gavage, daily for 5 days).
-
Group 3: this compound (50 mg/kg) + Loperamide (e.g., 2 mg/kg, oral gavage, twice daily) starting on the first day of this compound administration.
-
-
Procedure:
-
Administer this compound or vehicle daily.
-
Administer loperamide or vehicle at specified times.
-
Monitor daily for body weight changes, stool consistency (using a scoring system), and signs of dehydration.
-
-
Endpoint Analysis (Day 6):
Visualizations
Caption: Hypothetical signaling pathway of this compound-induced hepatotoxicity and the protective role of N-Acetylcysteine.
Caption: Experimental workflow for troubleshooting and mitigating this compound-associated toxicities in animal models.
Caption: Logical relationships between observed toxicities and potential mitigation strategies for this compound.
References
- 1. Frontiers | N-Acetylcysteine for Preventing Acetaminophen-Induced Liver Injury: A Comprehensive Review [frontiersin.org]
- 2. N-Acetyl Cysteine does not prevent liver toxicity from chronic low dose plus sub-acute high dose paracetamol exposure in young or old mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Chemotherapy-Induced Diarrhea: Options for Treatment and Prevention [jhoponline.com]
- 5. Managing Chemotherapy-Induced Diarrhea: Efficacy of Interventions for Cancer Patients – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. droracle.ai [droracle.ai]
- 7. Frontiers | Complex probiotics alleviate ampicillin-induced antibiotic-associated diarrhea in mice [frontiersin.org]
- 8. Synbiotic Supplementation Mitigates Antibiotic-Associated Diarrhea by Enhancing Gut Microbiota Composition and Intestinal Barrier Function in a Canine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 11. Probiotics for the Prevention of Antibiotic-Associated Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Development of Reliable, Valid and Responsive Scoring Systems for Endoscopy and Histology in Animal Models for Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation and validation of chemotherapy‐specific diarrhoea and histopathology in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Metavert Dosage for Long-Term Treatment Studies
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guides and FAQs for refining the dosage of Metavert, a hypothetical inhibitor of the Metabolic and Proliferative Kinase (MPK) pathway, for long-term in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What are the essential preliminary steps before starting a long-term this compound treatment study?
A1: Before initiating a long-term study, it is critical to:
-
Determine the optimal concentration range: Conduct short-term dose-response assays (24-72 hours) to identify the IC50 (half-maximal inhibitory concentration) and a working concentration range for this compound in your specific cell line.[1]
-
Assess drug stability: Confirm the stability of this compound in your culture medium under standard incubation conditions (37°C, 5% CO2) over the planned duration of media changes.[1][2]
-
Authenticate cell lines: Ensure your cell line is well-characterized and free from cross-contamination to maintain the reproducibility of your results.[1]
Q2: My cells are showing a diminished response to this compound over time. What could be the cause?
A2: This phenomenon, known as tachyphylaxis or acquired resistance, can occur due to several factors:
-
Receptor desensitization or internalization: Prolonged exposure to this compound may lead to the downregulation or uncoupling of its target receptors.[3][4][5]
-
Cellular adaptations: Cells may develop compensatory mechanisms to overcome the inhibitory effects of this compound, such as upregulating alternative signaling pathways.[6]
-
Depletion of mediators: The cellular components that this compound interacts with may become depleted over time.[3]
Q3: How can I maintain a consistent concentration of this compound in a long-term experiment with frequent media changes?
A3: To maintain a consistent drug concentration, it is crucial to replenish this compound with every media change.[7] Prepare a bulk stock of media containing the desired final concentration of this compound to be used for all media changes throughout the experiment. This minimizes variability from repeated dilutions.[1]
Q4: I'm observing increased cytotoxicity at a previously determined "safe" concentration of this compound in my long-term study. Why is this happening?
A4: Increased cytotoxicity in long-term studies can be due to:
-
Cumulative effects: The continuous presence of this compound, even at a low concentration, can lead to a gradual accumulation of cellular damage.
-
Cellular senescence: The drug may be inducing a state of irreversible cell cycle arrest, which can contribute to cytotoxicity over time.[8][9]
-
Nutrient depletion: Long-term cultures can experience nutrient depletion, making cells more susceptible to the toxic effects of the drug.[1]
Troubleshooting Guides
Issue 1: High Variability in Experimental Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent cell seeding | Ensure a homogenous cell suspension before plating and use calibrated pipettes for accuracy.[1] |
| Edge effects in multi-well plates | Avoid using the outer wells of plates for experiments, as they are prone to evaporation and temperature fluctuations.[1] |
| Pipetting errors during drug dilution | Prepare a master mix of this compound-containing media for all replicates to ensure uniform concentration. Use reverse pipetting for viscous solutions.[1] |
| Inconsistent incubation times | Standardize the timing of all experimental steps, including drug addition and assay measurements. |
Issue 2: Unexpected Cell Morphology or Behavior
| Observation | Potential Cause | Recommended Action |
| Cells appear enlarged and flattened | Drug-induced cellular senescence.[8][10] | Perform a senescence-associated β-galactosidase (SA-β-gal) assay to confirm.[10][11] |
| Increased number of floating, dead cells | Cytotoxicity due to long-term exposure. | Re-evaluate the dose-response curve with longer incubation times to find a more appropriate long-term concentration.[12] |
| Emergence of resistant colonies | Development of a drug-resistant subpopulation.[1] | Isolate and characterize the resistant colonies to investigate the mechanism of resistance. |
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Cell Viability (72-hour treatment)
| This compound Concentration (nM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 1 | 95.2 ± 5.1 |
| 10 | 82.1 ± 6.3 |
| 50 | 51.5 ± 4.9 |
| 100 | 25.8 ± 3.7 |
| 500 | 5.3 ± 2.1 |
This table summarizes the short-term cytotoxic effects of this compound to help in the selection of doses for long-term studies.
Table 2: Hypothetical Long-Term (14-day) Efficacy of this compound
| This compound Concentration (nM) | Relative Cell Number (Mean ± SD) | p-Akt/Akt Ratio (Mean ± SD) |
| 0 (Vehicle) | 1.00 ± 0.12 | 1.00 ± 0.08 |
| 10 | 0.65 ± 0.09 | 0.45 ± 0.06 |
| 25 | 0.32 ± 0.07 | 0.18 ± 0.04 |
| 50 | 0.15 ± 0.05 | 0.09 ± 0.03 |
This table presents the sustained effect of this compound on cell proliferation and target inhibition over a longer duration.
Experimental Protocols
Protocol 1: Long-Term Cytotoxicity Assay
This protocol is designed to assess the effect of continuous this compound exposure on cell viability over an extended period.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[1]
-
Treatment Initiation: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the this compound-containing medium or a vehicle control.[1]
-
Long-Term Incubation and Maintenance: Incubate the plates at 37°C in a humidified incubator. Change the medium with freshly prepared this compound-containing medium every 2-3 days.
-
Viability Assessment: At designated time points (e.g., day 3, 7, 10, and 14), measure cell viability using a suitable method, such as an MTT or a CellTiter-Glo® assay.[13][14]
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the vehicle control.[12]
Protocol 2: Western Blot Analysis of MPK Pathway Modulation
This protocol is used to determine if the inhibitory effect of this compound on its target pathway is sustained over time.
-
Cell Culture and Treatment: Culture cells in larger format dishes (e.g., 6-well plates or 10 cm dishes) and treat with the desired concentrations of this compound for the specified duration, with regular media changes.
-
Protein Extraction: After the treatment period, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Electrotransfer: Load equal amounts of protein onto an SDS-PAGE gel.[16] After electrophoresis, transfer the proteins to a nitrocellulose or PVDF membrane.[16]
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against phosphorylated and total forms of MPK pathway proteins (e.g., p-MPK, total MPK, p-Akt, total Akt).[17][18]
-
Detection: After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) reagent.[16]
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Caption: Hypothetical signaling pathway for this compound action.
Caption: Workflow for refining this compound dosage.
Caption: Troubleshooting diminished drug response.
References
- 1. benchchem.com [benchchem.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. droracle.ai [droracle.ai]
- 4. Tachyphylaxis - Wikipedia [en.wikipedia.org]
- 5. What are the molecular mechanisms behind tachyphylaxis (downregulation of receptors in response to an agonist?) - Biology Stack Exchange [biology.stackexchange.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. In Vitro Cellular Senescence Assay - Creative Biolabs [creative-biolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. dojindo.com [dojindo.com]
- 15. mdpi.com [mdpi.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Addressing Solubility Issues of Metavert for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common solubility challenges encountered when preparing Metavert for in vitro assays. Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial stock solutions, anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent.[1] this compound, like many small molecule inhibitors, is a hydrophobic compound with limited aqueous solubility.[1] DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic compounds.[2] It is crucial to use a high grade of DMSO to avoid introducing impurities that could affect your experiments.
Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous cell culture medium. Why is this happening and what can I do?
A2: This is a common issue known as "crashing out" and occurs because the overall polarity of the solvent increases significantly upon dilution in an aqueous medium, reducing the solubility of the hydrophobic compound.[3] Here are several steps you can take to prevent this:
-
Optimize Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant toxicity, though this should be determined for your specific cell line.[4][5] Aim to keep the final DMSO concentration in your assay as low as possible, ideally below 0.1%.[1]
-
Serial Dilutions: Instead of adding the highly concentrated DMSO stock directly to your aqueous medium, perform one or more intermediate dilutions in your cell culture medium. This gradual decrease in solvent strength can help keep the compound in solution.
-
Order of Addition: Always add the this compound-DMSO stock solution to the aqueous buffer or cell culture medium, not the other way around. Add it dropwise while gently vortexing or swirling the tube to ensure rapid and uniform mixing.[6]
-
Temperature: Gently warming the cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility. However, avoid prolonged heating, as it may degrade the compound.[7]
-
Sonication: If you observe precipitation, brief sonication in a water bath sonicator can help to break up aggregates and re-dissolve the compound.[7]
Q3: What is the maximum concentration of this compound I can use in my in vitro assay?
A3: The maximum usable concentration will be limited by its solubility in the final assay medium and any potential cytotoxicity. It is recommended to perform a solubility test in your specific cell culture medium to determine the highest concentration that remains in solution. A common method is to prepare a series of dilutions and visually inspect for any precipitation or turbidity after a short incubation period.
Q4: Can I use other solvents like ethanol (B145695) to dissolve this compound?
A4: While ethanol is another common solvent for hydrophobic compounds, DMSO is generally preferred for its higher solubilizing power for a broader range of compounds.[2] If you choose to use ethanol, similar precautions regarding the final solvent concentration and potential for precipitation apply. The final ethanol concentration in cell culture should also be kept low (typically below 0.5%) to avoid cellular toxicity.[2]
Q5: How should I store my this compound stock solution?
A5: Store the this compound stock solution in DMSO at -20°C or -80°C in small, single-use aliquots.[6] This will prevent degradation from repeated freeze-thaw cycles. Before use, allow the aliquot to thaw completely and come to room temperature before opening to minimize water condensation into the DMSO stock.
Troubleshooting Guide
If you continue to experience solubility issues with this compound, consider the following troubleshooting steps:
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous media | Compound "crashing out" due to rapid change in solvent polarity. | 1. Decrease the final concentration of this compound. 2. Perform serial dilutions in the final aqueous medium. 3. Add the DMSO stock to pre-warmed (37°C) media while vortexing. 4. Briefly sonicate the final solution. |
| Visible particles in the stock solution | Incomplete dissolution. | 1. Vortex the stock solution for a longer duration. 2. Briefly sonicate the stock solution in a water bath sonicator. 3. Gently warm the stock solution to 37°C. |
| Inconsistent experimental results | Precipitation of this compound in some wells, leading to variable effective concentrations. | 1. Visually inspect all wells for precipitation before and during the experiment. 2. Prepare a fresh working solution for each experiment. 3. Ensure thorough mixing when adding the compound to the assay plate. |
| Cell toxicity observed in vehicle control | Final DMSO concentration is too high for the cell line. | 1. Reduce the final DMSO concentration to below 0.1% if possible. 2. Perform a dose-response curve with DMSO alone to determine the maximum tolerable concentration for your specific cells. |
Quantitative Data Summary
While specific solubility data for this compound is not publicly available, the following table provides general solubility information for poorly soluble small molecules in common laboratory solvents to serve as a guideline. Researchers should experimentally determine the solubility of this compound in their specific assay conditions.
| Solvent | Typical Solubility Range for Hydrophobic Small Molecules | Recommended Final Concentration in In Vitro Assays |
| DMSO | 1 - 100 mg/mL | < 0.5% (v/v)[4][5] |
| Ethanol | 1 - 50 mg/mL | < 0.5% (v/v)[2] |
| PBS (pH 7.4) | < 0.1 mg/mL | Not recommended as a primary solvent |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder using an analytical balance in a chemical fume hood.
-
Solvent Addition: Based on the molecular weight of this compound, calculate the volume of anhydrous DMSO required to achieve a 10 mM concentration. Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Dissolution: Vortex the vial vigorously for 2-5 minutes until the powder is completely dissolved. If necessary, briefly sonicate the vial in a water bath sonicator for 5-10 minutes to aid dissolution. Gentle warming to 37°C can also be applied.
-
Storage: Aliquot the 10 mM stock solution into single-use, light-protected tubes and store at -20°C or -80°C.
Protocol 2: Preparation of a this compound Working Solution for Cell-Based Assays
-
Thawing: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warming Medium: Pre-warm the required volume of cell culture medium to 37°C.
-
Dilution: To prepare a final concentration of 10 µM this compound in a final volume of 1 mL of cell culture medium with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM this compound stock solution to 999 µL of the pre-warmed cell culture medium.
-
Mixing: Immediately after adding the stock solution, gently vortex or pipette the working solution up and down to ensure it is thoroughly mixed and to prevent precipitation.
-
Application: Add the freshly prepared working solution to your cell culture plates. Remember to include a vehicle control with the same final concentration of DMSO.
Signaling Pathways and Experimental Workflow
This compound is a dual inhibitor of Glycogen Synthase Kinase 3β (GSK3β) and Histone Deacetylases (HDACs).[8] By inhibiting these two targets, this compound can impact critical signaling pathways involved in cancer cell proliferation, survival, and epithelial-to-mesenchymal transition (EMT).
Caption: Experimental Workflow for Preparing and Using this compound in In Vitro Assays.
Caption: Simplified Signaling Pathways Modulated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of physiochemical properties on pharmacokinetics of protein therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pages.zeiss.com [pages.zeiss.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Managing Compensatory Signaling Pathways After Metavert Treatment
Compound of Interest: Metavert (a potent, first-in-class dual inhibitor of GSK3-β and histone deacetylase (HDAC)).[1][2]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving "this compound." While this compound is a powerful research tool, its targeted inhibition of GSK3-β and HDAC can lead to the activation of compensatory signaling pathways, potentially resulting in unexpected experimental outcomes or acquired resistance.[3][4][5] This guide is designed to help you anticipate, identify, and manage these effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a dual-function small molecule that simultaneously inhibits two key classes of enzymes: Glycogen Synthase Kinase 3-β (GSK3-β) and Histone Deacetylases (HDACs).[1][2] This dual inhibition is designed to interfere with multiple oncogenic processes, including NF-κB activation and epithelial-to-mesenchymal transition (EMT).[1]
Q2: What are the known compensatory signaling pathways that can be activated after this compound treatment?
A2: While this compound's dual action is intended to overcome some resistance mechanisms, the inhibition of core cellular processes can still lead to adaptive responses. Based on the pathways that GSK3-β and HDACs regulate, potential compensatory signaling could involve the upregulation of parallel survival pathways. For instance, inhibition of the PI3K/Akt/mTOR pathway, which is influenced by GSK3-β, can sometimes lead to the activation of the MAPK/ERK pathway as a compensatory survival mechanism.[3][4][5]
Q3: My cells show initial sensitivity to this compound, but then seem to recover or become resistant over time. What could be happening?
A3: This is a classic sign of acquired resistance, which is often driven by the activation of compensatory signaling pathways.[3] The cells may be upregulating alternative survival signals to bypass the inhibitory effects of this compound. It is crucial to investigate potential changes in related signaling cascades, such as the MAPK/ERK or other receptor tyrosine kinase (RTK) pathways.[4][5]
Q4: How can I confirm that a compensatory pathway has been activated in my experimental system?
A4: The most direct way is to measure the phosphorylation status of key proteins in the suspected compensatory pathway. For example, if you suspect MAPK/ERK activation, you should perform a Western blot to check the levels of phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK).[6] An increase in the phosphorylation of these proteins following this compound treatment would indicate the activation of this pathway.
Q5: What is the best strategy to manage or overcome compensatory signaling?
A5: A common and effective strategy is to use a combination of inhibitors.[5] Once you have identified the activated compensatory pathway, you can co-administer this compound with a second inhibitor that specifically targets a key component of that pathway. For example, if the MAPK/ERK pathway is activated, combining this compound with a MEK inhibitor could lead to a synergistic cytotoxic effect and prevent the development of resistance.[5]
Troubleshooting Guides
Problem 1: Unexpected Cell Survival or Resistance to this compound
| Possible Cause | Suggested Solution |
| Activation of a compensatory signaling pathway (e.g., MAPK/ERK) | 1. Hypothesize the pathway: Based on the known cellular functions of GSK3-β and HDAC, consider likely compensatory pathways such as MAPK/ERK. 2. Confirm activation: Perform a Western blot to analyze the phosphorylation status of key pathway components (e.g., p-MEK, p-ERK) at different time points after this compound treatment.[6] 3. Co-inhibit: If a compensatory pathway is confirmed, treat cells with a combination of this compound and a specific inhibitor for that pathway (e.g., a MEK inhibitor). 4. Assess synergy: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with both single agents and the combination to determine if the effect is synergistic. |
| Incorrect inhibitor concentration | 1. Perform a dose-response curve: Determine the IC50 of this compound in your specific cell line to ensure you are using an effective concentration. 2. Check for inhibitor precipitation: Visually inspect the culture medium for any signs of precipitation. If observed, consider using a lower concentration or a different solvent. |
| Cell-type specific effects | The cellular response to this compound can be context-dependent. Consider that the compensatory mechanisms may differ between cell lines. It is important to characterize the response in each experimental system. |
Problem 2: Inconsistent or Difficult-to-Interpret Western Blot Results for Phospho-Proteins
| Possible Cause | Suggested Solution |
| Low basal phosphorylation levels | For some pathways, the basal level of phosphorylation may be low. Consider stimulating the cells with a growth factor (e.g., EGF or IGF-1 for 15-30 minutes) to induce a stronger, more easily detectable signal. |
| Phosphatase activity during sample preparation | 1. Use phosphatase inhibitors: Ensure that your lysis buffer is always supplemented with a fresh cocktail of phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).[7][8] 2. Keep samples cold: Perform all lysis and sample handling steps on ice or at 4°C to minimize enzyme activity.[7][8] |
| Suboptimal blocking conditions | When probing for phosphorylated proteins, avoid using milk as a blocking agent. Milk contains casein, which is a phosphoprotein and can lead to high background. Use 5% Bovine Serum Albumin (BSA) in TBST instead.[8][9] |
| Issues with antibody | 1. Titrate the primary antibody: Perform a dilution series to find the optimal antibody concentration for your experiment. 2. Use appropriate controls: Include positive and negative controls to validate the antibody's specificity.[10] |
Data Presentation
Table 1: Representative Data on Cell Viability with this compound and a MEK Inhibitor
This table shows hypothetical data from an MTT assay on a pancreatic cancer cell line (e.g., PANC-1) after 48 hours of treatment. The data illustrates a synergistic effect when this compound is combined with a MEK inhibitor.
| Treatment Group | Concentration | % Cell Viability (Mean ± SD) |
| Vehicle Control (DMSO) | - | 100 ± 5.2 |
| This compound | 50 nM | 65 ± 4.1 |
| MEK Inhibitor (PD-0325901) | 20 nM | 85 ± 6.3 |
| This compound + MEK Inhibitor | 50 nM + 20 nM | 25 ± 3.5 |
Table 2: Quantification of Western Blot Data for Compensatory Pathway Activation
This table presents hypothetical quantitative data from a Western blot analysis, showing the change in protein phosphorylation after 24 hours of this compound treatment. Data is normalized to the total protein and a loading control.
| Protein | Treatment Group | Normalized Phospho-Protein Level (Fold Change vs. Control) |
| p-ERK (Thr202/Tyr204) | Vehicle Control | 1.0 |
| This compound (50 nM) | 3.5 | |
| p-Akt (Ser473) | Vehicle Control | 1.0 |
| This compound (50 nM) | 0.2 |
Signaling Pathway and Workflow Diagrams
Caption: Primary signaling pathways inhibited by this compound.
Caption: Activation of the MAPK/ERK compensatory pathway.
Caption: Workflow for identifying and managing compensatory signaling.
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated Proteins[8][9][10][12]
This protocol is for detecting changes in the phosphorylation of key signaling proteins like ERK and Akt.
A. Solutions and Reagents
-
Cell Lysis Buffer: RIPA buffer supplemented with a fresh protease and phosphatase inhibitor cocktail.
-
Blocking Buffer: 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[8]
-
Wash Buffer: TBST.
-
Primary Antibodies: Phospho-specific antibodies (e.g., anti-p-ERK Thr202/Tyr204, anti-p-Akt Ser473) and total protein antibodies (e.g., anti-total ERK, anti-total Akt).
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
B. Procedure
-
Cell Treatment and Lysis:
-
Plate and treat cells with this compound for the desired time points.
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer. Keep on ice for 10 minutes.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with the primary antibody (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.[8]
-
Wash the membrane three times for 10 minutes each with Wash Buffer.
-
Incubate with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with Wash Buffer.
-
-
Detection:
-
Apply the ECL detection reagent and visualize the bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize the phospho-protein signal to the total protein signal.
-
Protocol 2: MTT Cell Viability Assay[13][14][15][16][17]
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[11][12]
A. Solutions and Reagents
-
MTT Solution: 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[13]
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.[14]
-
Complete cell culture medium.
B. Procedure
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Cell Treatment:
-
Treat cells with various concentrations of this compound, the secondary inhibitor, and the combination. Include a vehicle-only control.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT Solution to each well.[11]
-
Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[14][11]
-
-
Solubilization:
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.[14]
-
Subtract the background absorbance from a blank well (medium and MTT only).
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 3: Immunoprecipitation (IP) for Kinase Assays[18][19][20][21][22]
This protocol can be used to immunoprecipitate a specific kinase and then measure its activity towards a substrate, confirming pathway activation.
A. Solutions and Reagents
-
Cell Lysis Buffer: Non-denaturing lysis buffer (e.g., containing 1% Triton X-100) with fresh protease and phosphatase inhibitors.
-
IP Wash Buffer: Lysis buffer or a modified buffer with lower detergent concentration.
-
Kinase Assay Buffer: Buffer optimized for the kinase of interest, typically containing MgCl2 and DTT.[15]
-
Primary Antibody: Antibody specific to the kinase of interest (e.g., anti-MEK1).
-
Protein A/G Agarose (B213101) Beads. [16]
-
ATP: 10 mM stock solution.
-
Kinase Substrate: A known substrate for the kinase (e.g., recombinant inactive ERK for a MEK kinase assay).
B. Procedure
-
Cell Lysate Preparation:
-
Prepare cell lysates as described in the Western Blot protocol, using a non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Incubate 200-500 µg of cell lysate with 1-2 µg of the primary antibody for 2-4 hours or overnight at 4°C with gentle rotation.[16]
-
Add 20 µL of Protein A/G agarose bead slurry and incubate for another 1-2 hours at 4°C.[16]
-
Centrifuge the beads at a low speed (e.g., 1,000 x g) for 1 minute at 4°C.
-
Wash the beads three times with ice-cold IP Wash Buffer and twice with ice-cold Kinase Assay Buffer.
-
-
Kinase Assay:
-
Resuspend the final bead pellet in 40 µL of Kinase Assay Buffer containing the kinase substrate and ATP (final concentration ~200 µM).[16]
-
Incubate the reaction at 30°C for 30 minutes with gentle shaking.
-
Terminate the reaction by adding 20 µL of 3X SDS sample buffer and boiling for 5 minutes.
-
-
Analysis:
-
Analyze the reaction products by Western blotting using a phospho-specific antibody against the substrate (e.g., anti-p-ERK). An increased signal indicates higher kinase activity.
-
References
- 1. This compound synergises with standard cytotoxics in human PDAC organoids and is associated with transcriptomic signatures of therapeutic response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. broadpharm.com [broadpharm.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
- 15. med.upenn.edu [med.upenn.edu]
- 16. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
Metavert vs. Other HDAC Inhibitors in Pancreatic Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with limited effective therapeutic options. Epigenetic modifications, particularly those mediated by histone deacetylases (HDACs), have emerged as a promising avenue for therapeutic intervention. This guide provides an objective comparison of Metavert (SP-2509), a novel dual inhibitor of HDACs and Glycogen Synthase Kinase 3 beta (GSK3-β), with other established HDAC inhibitors in the context of pancreatic cancer. The information presented is supported by preclinical experimental data to aid in research and drug development decisions.
Overview of this compound and HDAC Inhibitors in Pancreatic Cancer
Histone deacetylase inhibitors (HDACis) are a class of drugs that interfere with the function of HDAC enzymes, leading to the accumulation of acetylated histones and other proteins. This results in the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells[1][2]. Several HDAC inhibitors, such as Vorinostat, Panobinostat, and Romidepsin, have been investigated for their anti-cancer properties. However, their efficacy as monotherapy in solid tumors, including pancreatic cancer, has been limited, prompting investigations into combination therapies and novel multi-targeting agents[1][3].
This compound (SP-2509) is a first-in-class dual inhibitor that simultaneously targets both HDACs and GSK3-β[4]. GSK3-β is a serine/threonine kinase that is overexpressed in pancreatic cancer and plays a crucial role in tumor progression, metastasis, and drug resistance[5][6][7]. By inhibiting both pathways, this compound aims to achieve a more potent and synergistic anti-cancer effect compared to traditional HDAC inhibitors.
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other HDAC inhibitors in various pancreatic cancer cell lines. It is important to note that these values are compiled from different studies and direct head-to-head comparisons in the same experimental setting are limited.
Table 1: IC50 Values of this compound in Pancreatic Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
| BxPC-3 | ~0.3 - 1 | [4] |
| MIA PaCa-2 | ~0.3 - 1 | [4] |
| HPAF-II | ~0.3 - 1 | [4] |
Table 2: IC50 Values of Other HDAC Inhibitors in Pancreatic Cancer Cell Lines
| Inhibitor | Cell Line | IC50 (µM) | Reference |
| Panobinostat | AsPc1 | 0.05 - 0.1 | |
| BxPc3 | 0.05 - 0.1 | ||
| MiaPaCa2 | 0.05 - 0.1 | ||
| Panc-1 | 0.1 - 0.5 | ||
| Vorinostat (SAHA) | AsPC-1 | ~1.0 - 5.0 | |
| Panc-1 | ~1.0 - 5.0 | ||
| BxPC-3 | ~1.0 - 5.0 | ||
| Romidepsin (FK228) | MIAPaCa-2 | >0.1 | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and other HDAC inhibitors are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of the inhibitors on the metabolic activity of pancreatic cancer cells, which is an indicator of cell viability.
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2, BxPC-3)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
HDAC inhibitors (this compound, Vorinostat, etc.)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of the HDAC inhibitors or vehicle control (DMSO) for 48-72 hours.
-
Following treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.[8][9][10][11]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with the inhibitors.
Materials:
-
Pancreatic cancer cell lines
-
HDAC inhibitors
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of HDAC inhibitors or vehicle control for 24-48 hours.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[12][13][14][15]
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in the signaling pathways affected by the inhibitors.
Materials:
-
Pancreatic cancer cell lines
-
HDAC inhibitors
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against acetylated-Histone H3, PARP, Caspase-3, GSK3-β, β-catenin, E-cadherin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Imaging system
Procedure:
-
Treat cells with HDAC inhibitors as required and lyse them in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.[16][17][18][19][20]
Signaling Pathways and Mechanisms of Action
General Mechanism of HDAC Inhibitors
HDAC inhibitors exert their anti-cancer effects by altering the acetylation status of histones and non-histone proteins, leading to changes in gene expression and cell signaling.
References
- 1. Panobinostat as Pan-deacetylase Inhibitor for the Treatment of Pancreatic Cancer: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjgnet.com [wjgnet.com]
- 3. Synergistic cytotoxicity of histone deacetylase and poly-ADP ribose polymerase inhibitors and decitabine in pancreatic cancer cells: Implications for novel therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Inhibitor of GSK3B and HDACs Kills Pancreatic Cancer Cells and Slows Pancreatic Tumor Growth and Metastasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycogen Synthase Kinase-3β: a novel therapeutic target for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycogen Synthase Kinase 3 beta predicts survival in resected adenocarcinoma of the pancreas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSK-3β in Pancreatic Cancer: Spotlight on 9-ING-41, Its Therapeutic Potential and Immune Modulatory Properties [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. The histone deacetylase inhibitor M344 as a multifaceted therapy for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
- 12. Anti proliferative and apoptotic effects on pancreatic cancer cell lines indicate new roles for ANGPTL8 (Betatrophin) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. (PDF) Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013) | Imayavaramban Lakshmanan | 108 Citations [scispace.com]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Histone Deacetylase Inhibitors Restore Cancer Cell Sensitivity towards T Lymphocytes Mediated Cytotoxicity in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. HDAC2 Facilitates Pancreatic Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. oncotarget.com [oncotarget.com]
A Comparative Analysis of Metavert and Other GSK-3β Inhibitors for Researchers
A detailed guide for researchers, scientists, and drug development professionals objectively comparing the performance of the dual-target inhibitor Metavert with other established Glycogen Synthase Kinase-3β (GSK-3β) inhibitors. This guide provides supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways.
Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase that plays a crucial role in a wide array of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis. Its dysregulation has been implicated in numerous diseases, such as Alzheimer's disease, type 2 diabetes, and various cancers. This has made GSK-3β a significant therapeutic target. This guide provides a comparative analysis of this compound, a novel dual inhibitor of GSK-3β and Histone Deacetylases (HDACs), and several other well-characterized GSK-3β inhibitors.
Mechanism of Action: A Diverse Landscape of Inhibition
GSK-3β inhibitors can be broadly categorized based on their mechanism of action. This compound stands out as a dual inhibitor, targeting both GSK-3β and HDACs. This dual activity is designed to synergistically combat diseases like pancreatic cancer by simultaneously inhibiting GSK-3β-driven tumor promotion and blocking HDAC-mediated epithelial-to-mesenchymal transition (EMT)[1].
Other prominent GSK-3β inhibitors employ different strategies:
-
ATP-Competitive Inhibitors: Many small molecule inhibitors, including CHIR-99021 , Kenpaullone , AR-A014418 , and SB-216763 , function by competing with ATP for binding to the kinase's active site[2][3][4].
-
Non-ATP-Competitive Inhibitors: Tideglusib is an example of an irreversible, non-ATP-competitive inhibitor[5][6].
-
Other Mechanisms: Lithium Chloride (LiCl) , a long-standing mood stabilizer, directly and indirectly inhibits GSK-3β. It acts as a non-competitive inhibitor with respect to magnesium and can also increase the inhibitory phosphorylation of GSK-3β at Serine 9[7][8].
Quantitative Comparison of Inhibitor Potency
The efficacy of these inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) or inhibitory constant (Ki). The following tables summarize the available quantitative data for this compound and other selected GSK-3β inhibitors.
Table 1: In Vitro Inhibitory Activity of GSK-3β Inhibitors
| Inhibitor | Target(s) | IC50 / Ki | Notes |
| This compound | GSK-3β and HDACs | IC50: 300 nM - 1 µM (in pancreatic cancer cell lines)[2] | Dual inhibitor. Specific enzymatic IC50 values for GSK-3β and HDAC isoforms are not readily available in the public domain. |
| CHIR-99021 | GSK-3α / GSK-3β | IC50: 10 nM / 6.7 nM[2][9][10] | Highly potent and selective ATP-competitive inhibitor. |
| Tideglusib | GSK-3β | IC50: 5 nM - 60 nM[5][6][11] | Irreversible, non-ATP-competitive inhibitor. |
| Kenpaullone | GSK-3β / CDKs | IC50: 23 nM - 230 nM[3][12][13][14] | ATP-competitive inhibitor with activity against Cyclin-Dependent Kinases. |
| AR-A014418 | GSK-3β | IC50: 104 nM; Ki: 38 nM[15][16] | Selective, ATP-competitive inhibitor. |
| SB-216763 | GSK-3α / GSK-3β | IC50: 34.3 nM[4][17][18] | Potent and selective ATP-competitive inhibitor. |
| Lithium Chloride | GSK-3β | Ki: 2 mM[7] | Direct, non-competitive inhibitor. |
Table 2: Cellular Activity of this compound in Pancreatic Cancer Cell Lines
| Cell Line | Effect | Concentration | Reference |
| BxPC-3, MIA PaCa-2, HPAF-II | Decreased cell survival | IC50: 300 nM - 1 µM | [2] |
| Pancreatic Cancer Cells | Reduced cell migration | 150 nM (partial), 600 nM (complete) | [2] |
Key Signaling Pathways
GSK-3β is a critical node in several major signaling pathways. Its inhibition can have profound effects on cellular function.
Wnt/β-Catenin Signaling Pathway
In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, targeting it for degradation. Inhibition of GSK-3β prevents this phosphorylation, leading to the accumulation and nuclear translocation of β-catenin, where it activates the transcription of target genes involved in cell proliferation and differentiation.
References
- 1. This compound synergises with standard cytotoxics in human PDAC organoids and is associated with transcriptomic signatures of therapeutic response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Inhibitor of GSK3B and HDACs Kills Pancreatic Cancer Cells and Slows Pancreatic Tumor Growth and Metastasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. researchgate.net [researchgate.net]
- 6. US10537535B2 - Histone deacetylase inhibitors - Google Patents [patents.google.com]
- 7. Synthesis and biological evaluation of resveratrol derivatives with anti-breast cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Related Patents | Paper Digest [paperdigest.org]
- 9. Frontiers | GSK-3α/β Activity Negatively Regulates MMP-1/9 Expression to Suppress Mycobacterium tuberculosis Infection [frontiersin.org]
- 10. An Inhibitor of GSK3B and HDACs Kills Pancreatic Cancer Cells and Slows Pancreatic Tumor Growth and Metastasis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Phosphorylation and Inactivation of Glycogen Synthase Kinase 3β (GSK3β) by Dual-specificity Tyrosine Phosphorylation-regulated Kinase 1A (Dyrk1A) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of the First-in-Class GSK-3β/HDAC Dual Inhibitor as Disease-Modifying Agent To Combat Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound synergises with standard cytotoxics in human PDAC organoids and is associated with transcriptomic signatures of therapeutic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Translating between preclinical data and clinical outcomes: The bottleneck is always on the other side | Drug Discovery News [drugdiscoverynews.com]
Metavert's Efficacy in Pancreatic Cancer: A Comparative Analysis Against Standard-of-Care Chemotherapies
For Immediate Release
A comprehensive review of preclinical data demonstrates the potential of Metavert, a novel dual inhibitor of glycogen (B147801) synthase kinase 3-beta (GSK3-β) and histone deacetylase (HDAC), as a promising therapeutic agent for pancreatic ductal adenocarcinoma (PDAC). This guide provides a detailed comparison of this compound's efficacy against standard-of-care chemotherapies, supported by experimental data from in vitro, in vivo, and patient-derived organoid studies. The findings suggest that this compound not only exhibits potent anti-cancer activity as a monotherapy but also acts synergistically with existing treatment regimens, potentially overcoming drug resistance and improving therapeutic outcomes.
Executive Summary
Pancreatic cancer, particularly PDAC, remains one of the most challenging malignancies to treat, with high rates of metastasis and resistance to conventional therapies. The current standards of care for advanced or metastatic PDAC include combination chemotherapy regimens such as FOLFIRINOX (5-fluorouracil, leucovorin, irinotecan (B1672180), and oxaliplatin) and gemcitabine, often administered with nab-paclitaxel. While these treatments have improved survival rates, the prognosis for most patients remains poor, highlighting the urgent need for novel therapeutic strategies.
This compound emerges as a first-in-class small molecule designed to simultaneously target two key pathways implicated in pancreatic cancer progression. Preclinical evidence indicates that this compound can induce cancer cell apoptosis, inhibit metastasis, and sensitize cancer cells to standard chemotherapeutic agents. This guide synthesizes the available quantitative data, outlines the experimental methodologies used to validate these findings, and provides visual representations of the underlying biological pathways and experimental workflows.
Data Presentation: this compound vs. Standard-of-Care Chemotherapies
The following tables summarize the quantitative data from key preclinical studies, comparing the efficacy of this compound with standard-of-care chemotherapies.
Table 1: In Vitro Efficacy of this compound in Pancreatic Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | Gemcitabine IC50 (µM) | Paclitaxel (B517696) IC50 (µM) |
| MIA PaCa-2 | ~1.0 | >10 | >1 |
| BxPC-3 | ~0.8 | >10 | >1 |
| HPAF-II | ~0.3 | >10 | >1 |
IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro. Data extracted from preclinical studies.[1]
Table 2: In Vivo Efficacy of this compound in a KPC Mouse Model of Pancreatic Cancer
| Treatment Group | Median Survival | Reduction in Metastasis |
| Vehicle (Control) | ~4 months | 29% incidence |
| This compound (5 mg/kg) | Increased by ~50% | 0% incidence |
KPC mice are a genetically engineered mouse model that develops pancreatic cancer that closely mimics the human disease.[2]
Table 3: Synergistic Effects of this compound with Standard Chemotherapies in Human Patient-Derived Organoids (hPDOs)
| Combination Therapy | Synergy Observed | Affected PDAC Subtype |
| This compound + Gemcitabine | Yes | - |
| This compound + Irinotecan | Yes | Classical-subtype |
| This compound + 5-Fluorouracil | Yes | - |
| This compound + Oxaliplatin | Yes | - |
| This compound + Paclitaxel | Yes | - |
Patient-derived organoids are three-dimensional cell cultures derived from a patient's tumor that can be used to test drug efficacy.[3][4] Basal-subtype hPDOs showed more sensitivity to this compound as a single agent.[3][4]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure transparency and facilitate replication by the research community.
In Vitro Cell Viability Assays
-
Cell Lines: Human pancreatic cancer cell lines (MIA PaCa-2, BxPC-3, HPAF-II) and non-transformed human pancreatic ductal epithelial (HPDE) cells were used.
-
Treatment: Cells were treated with varying concentrations of this compound, gemcitabine, or paclitaxel for 72 hours.
-
Analysis: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The IC50 values were calculated from dose-response curves.
In Vivo KPC Mouse Model Study
-
Animal Model: KrasLSL-G12D/+; Trp53LSL-R172H/+; Pdx1-Cre (KPC) mice, which spontaneously develop pancreatic cancer, were used.
-
Treatment: At two months of age, KPC mice were intraperitoneally injected with this compound (5 mg/kg) three times per week until the end of the study. The control group received a vehicle injection.
-
Analysis: Survival was monitored and recorded. At the study endpoint, the incidence of metastasis to distant organs was determined by histological examination.
Human Patient-Derived Organoid (hPDO) Drug Synergy Studies
-
Organoid Culture: 36 patient-derived organoids were established from PDAC patient tumors.
-
Treatment: Organoids were treated with this compound alone or in combination with standard cytotoxic drugs (gemcitabine, irinotecan, 5-FU, oxaliplatin, and paclitaxel).
-
Analysis: Drug synergy was evaluated using cell viability assays. Apoptosis and autophagy markers were assessed to understand the mechanism of synergy, particularly for the this compound and irinotecan combination in the Classical-subtype hPDOs.[3][4]
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound's dual inhibition of GSK3-β and HDAC.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: Preclinical evaluation workflow for this compound.
Conclusion
The preclinical data strongly support the continued investigation of this compound as a novel therapeutic agent for pancreatic ductal adenocarcinoma. Its dual-inhibitor mechanism of action, potent anti-tumor activity, and synergistic effects with standard-of-care chemotherapies present a compelling case for its potential to improve patient outcomes. Further clinical studies are warranted to translate these promising preclinical findings into tangible benefits for patients with this devastating disease.
References
- 1. An Inhibitor of GSK3B and HDACs Kills Pancreatic Cancer Cells and Slows Pancreatic Tumor Growth and Metastasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. This compound synergises with standard cytotoxics in human PDAC organoids and is associated with transcriptomic signatures of therapeutic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound synergises with standard cytotoxics in human PDAC organoids and is associated with transcriptomic signatures of therapeutic response - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of Metavert with Immunotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The convergence of targeted therapy and immunotherapy represents a promising frontier in oncology. This guide provides a comparative analysis of Metavert, a first-in-class dual inhibitor of Glycogen Synthase Kinase 3 beta (GSK-3β) and Histone Deacetylase (HDAC), and its potential synergistic effects with immunotherapy. While direct preclinical or clinical data combining this compound with immunotherapeutic agents are not yet available, this document extrapolates the potential for synergy based on the known immunomodulatory functions of GSK-3β and HDAC inhibitors. We will also compare this compound with other known dual GSK-3β/HDAC inhibitors.
This compound: Mechanism of Action and Preclinical Performance
This compound was developed to simultaneously target two key pathways implicated in the growth, progression, and drug resistance of cancers, particularly pancreatic ductal adenocarcinoma (PDAC).[1] It has demonstrated significant anti-cancer effects in preclinical models, both as a monotherapy and in combination with standard cytotoxic agents.[1]
Key Preclinical Findings (in combination with chemotherapy):
-
Synergy with Standard Chemotherapeutics: this compound exhibits strong synergistic effects when combined with gemcitabine (B846), irinotecan, 5-FU, oxaliplatin, and paclitaxel (B517696) in human PDAC organoids.[1]
-
Increased Survival: In mouse models of pancreatic cancer, this compound treatment increased the survival rate by approximately 50%.
-
Prevention of Metastasis: Treatment with this compound was shown to prevent metastasis in mouse models.
-
Overcoming Drug Resistance: The dual-inhibition mechanism of this compound may help prevent the development of resistance to chemotherapy.
Comparative Analysis of Dual GSK-3β/HDAC Inhibitors
This compound is one of several dual inhibitors of GSK-3β and HDACs that have been developed. Below is a comparison of this compound with other publicly disclosed compounds with the same dual mechanism of action.
| Feature | This compound | APCS-540 | Compound 11 |
| Primary Indication(s) | Pancreatic Ductal Adenocarcinoma (PDAC) | Ovarian Cancer | Neurological Disorders (CDKL5 Deficiency, Alzheimer's Disease) |
| Reported In Vitro Effects | Decreased cancer cell survival, increased apoptosis, reduced migration, and decreased expression of EMT and cancer stemness markers.[1] | Significant anti-tumor effects, marked cytotoxicity against cisplatin-resistant cells, and decreased cancer cell invasion. | Restored neuronal maturation and survival, increased histone acetylation, reduced tau phosphorylation, and immunomodulatory effects.[2][3] |
| Reported In Vivo Effects | Slowed tumor growth and metastasis in mouse models of PDAC.[1] | A 66% increase in survival in an ovarian cancer mouse model. | Restored synapse development, neuronal survival, and improved motor and cognitive abilities in a mouse model of CDKL5 deficiency.[2] |
| Synergy Data | Synergistic with gemcitabine in PDAC models.[1] | Reversed cisplatin-resistance when used in combination with platinum. | More effective at recovering neuronal survival than a single-target GSK-3β inhibitor.[2] |
The Rationale for Synergy with Immunotherapy
The therapeutic potential of combining this compound with immunotherapy is based on the distinct but complementary ways GSK-3β and HDAC inhibitors modulate the tumor microenvironment and enhance anti-tumor immunity.
Signaling Pathways and Mechanisms of Action
dot
References
- 1. An Inhibitor of GSK3B and HDACs Kills Pancreatic Cancer Cells and Slows Pancreatic Tumor Growth and Metastasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of the First-in-Class GSK-3β/HDAC Dual Inhibitor as Disease-Modifying Agent To Combat Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Metavert for Pancreatic Ductal Adenocarcinoma: A Comparative Analysis of its Mechanism of Action and Preclinical Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Metavert, a novel dual inhibitor of Glycogen Synthace Kinase 3-beta (GSK3-β) and Histone Deacetylases (HDACs), and its validated mechanism of action in Pancreatic Ductal Adenocarcinoma (PDAC). We will objectively compare its preclinical performance with the current standard-of-care chemotherapy regimens, FOLFIRINOX and gemcitabine (B846) with nab-paclitaxel, supported by available experimental data.
Introduction to this compound
Pancreatic ductal adenocarcinoma remains one of the most lethal malignancies with limited effective treatment options.[1] this compound is a first-in-class small molecule designed to simultaneously target two key pathways implicated in PDAC progression: the pro-survival NF-κB signaling pathway and the epithelial-to-mesenchymal transition (EMT), a process critical for metastasis.[2][3] By dually inhibiting GSK3-β and HDACs, this compound offers a novel therapeutic strategy to overcome the notorious chemoresistance of pancreatic cancer.
Mechanism of Action: A Dual-Pronged Attack
This compound's unique mechanism of action stems from its ability to concurrently inhibit two distinct but interconnected enzymatic activities:
-
GSK3-β Inhibition: GSK3-β is a serine/threonine kinase that is often overexpressed in pancreatic cancer and contributes to tumor cell proliferation and resistance to apoptosis.[4] Inhibition of GSK3-β by this compound is intended to suppress the activation of the NF-κB pathway, a key regulator of inflammation and cell survival.[2] However, inhibiting GSK3-β alone can paradoxically promote EMT, a key process in cancer metastasis.[5]
-
HDAC Inhibition: To counteract the pro-metastatic effect of GSK3-β inhibition, this compound also targets Class I and II HDACs.[5] HDACs are enzymes that play a crucial role in chromatin remodeling and gene expression. Their inhibition by this compound is designed to interfere with the EMT program, thereby preventing cancer cell migration and invasion.[2]
This dual-inhibition strategy is hypothesized to create a synergistic anti-cancer effect, simultaneously inducing apoptosis in tumor cells and preventing their spread.
Preclinical Validation in Pancreatic Cancer
This compound's efficacy has been evaluated in various preclinical models of PDAC, including cell lines, patient-derived organoids (PDOs), and genetically engineered mouse models (KPC mice).
In Vitro Studies
In PDAC cell lines (MIA PaCa-2, Bx-PC3, HPAF-II), this compound has demonstrated the ability to:
-
Significantly reduce cancer cell survival and induce apoptosis.[3]
-
Decrease the expression of markers associated with EMT and cancer stem cells.[3]
-
Inhibit cancer cell migration.[3]
-
Enhance the cytotoxic effects of gemcitabine and paclitaxel, even in drug-resistant cells.[3]
Patient-Derived Organoid (PDO) Studies
Studies using human PDAC-derived organoids have shown that:
-
This compound acts synergistically with standard chemotherapeutic agents, including gemcitabine, irinotecan (B1672180), 5-fluorouracil (B62378) (5-FU), oxaliplatin, and paclitaxel.[6]
-
Basal-like PDAC organoids, a more aggressive subtype, are more sensitive to this compound monotherapy.[6][7]
-
The combination of this compound with irinotecan shows synergistic effects in classical-subtype PDOs.[6][7]
In Vivo Studies (KPC Mice)
The KPC mouse model, which faithfully recapitulates human PDAC, has been instrumental in validating this compound's in vivo efficacy. Key findings include:
-
Administration of this compound, alone or in combination with gemcitabine, significantly increased the survival time of KPC mice.[3]
-
This compound treatment effectively slowed tumor growth and prevented metastasis.[3]
-
The treatment also led to a decrease in tumor-associated macrophages and circulating cytokine levels.[3]
Comparison with Standard-of-Care Treatments
The current first-line treatments for metastatic PDAC are the combination chemotherapy regimens FOLFIRINOX and gemcitabine plus nab-paclitaxel.
FOLFIRINOX
FOLFIRINOX is a four-drug regimen consisting of 5-fluorouracil, leucovorin, irinotecan, and oxaliplatin.
References
- 1. scribd.com [scribd.com]
- 2. nab-paclitaxel potentiates gemcitabine activity by reducing cytidine deaminase levels in a mouse model of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Inhibitor of GSK3B and HDACs Kills Pancreatic Cancer Cells and Slows Pancreatic Tumor Growth and Metastasis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. An Inhibitor of GSK3B and HDACs Kills Pancreatic Cancer Cells and Slows Pancreatic Tumor Growth and Metastasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound synergises with standard cytotoxics in human PDAC organoids and is associated with transcriptomic signatures of therapeutic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Preclinical Toxicity Profiles of Metavert and Other Dual Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical toxicity profiles of Metavert, a novel dual inhibitor of Glycogen Synthase Kinase 3-beta (GSK3-β) and Histone Deacetylase (HDAC), against other established dual-target inhibitors in oncology. The objective is to present a side-by-side analysis of available preclinical toxicity data to inform early-stage drug development and research.
Introduction
Dual-target inhibitors represent a promising strategy in cancer therapy, aiming to overcome resistance and enhance efficacy by modulating multiple signaling pathways simultaneously. However, their toxicity profiles can be complex and are a critical consideration in their development. This guide focuses on this compound and compares its preclinical safety data with that of three other dual-inhibitor classes: EGFR/HER2 inhibitors (represented by Lapatinib), BRAF/MEK inhibitors (represented by the combination of Dabrafenib and Trametinib), and PI3K/mTOR inhibitors.
Data Presentation
The following tables summarize the available quantitative preclinical toxicity data for this compound and the selected comparator dual inhibitors.
Table 1: In Vivo Toxicity of this compound (Dual GSK3-β/HDAC Inhibitor)
| Animal Model | Dose | Route of Administration | Observed Toxicities | Source |
| KPC Mice | 5 mg/kg (3 times/week) | Injection | No noticeable changes in behavior, food intake, or activity. Body weight was similar to the control group. No significant difference in markers of liver and kidney damage.[1] | [1] |
| Zebrafish (wt) | Up to 100 µM | Immersion | No lethality observed. At 50 µM, a stunted and crooked tail was observed, consistent with in vivo GSK-3β inhibition.[2] | [2] |
Note: "this compound" is also referred to as "compound 11" and "APCS-540" in some literature. A study on APCS-540 in an ovarian cancer mouse model showed a significant survival increase with the treatment, and no overt toxicity was reported.[3][4] Another study with a panel of dual GSK-3β/HDAC inhibitors found them to be non-toxic to host cells at low micromolar doses.[5]
Table 2: Preclinical In Vivo Toxicity of Lapatinib (B449) (Dual EGFR/HER2 Inhibitor)
| Animal Model | Dose | Route of Administration | Observed Toxicities | Source |
| Rat | Not specified | Not specified | Gastrointestinal, hepatobiliary, adrenal, and dermatological toxicities. Liver inflammation, hepatocellular hypertrophy, and slight increases in transaminases and bile acids.[6] | [6] |
| Dog | Not specified | Not specified | Chronic liver inflammation, increased liver weights, hepatocellular necrosis/degeneration, cholestasis, elevated bilirubin, bile acids, and transaminases.[6] | [6] |
| Dog (anesthetized) | Not specified | Intravenous | Significant increase in total peripheral vascular resistance, QT and QTc intervals, and plasma concentration of cardiac troponin I (cTnI).[7][8][9] | [7][8][9] |
| Dog (healthy) | 40 mg/kg/day | Oral | Grade 3 toxicity (weight loss).[10] | [10] |
| Dog (healthy) | 35 mg/kg/day | Oral | Well-tolerated for 7 weeks, but caused grade 3 hepatic toxicity by the eighth week.[10] | [10] |
Table 3: Preclinical In Vivo Toxicity of Dabrafenib and Trametinib Combination (Dual BRAF/MEK Inhibitor)
| Animal Model | Observation | Source |
| Rat | Concomitant administration of a BRAF inhibitor (a tool compound structurally similar to dabrafenib) and a MEK inhibitor prevented the occurrence of skin lesions (squamous cell carcinomas and keratoacanthomas) that were observed with the BRAF inhibitor alone.[11] | [11] |
Note: Most available toxicity data for this combination comes from clinical trials rather than extensive preclinical animal studies in the public domain.
Table 4: Preclinical In Vivo Toxicity of a Representative PI3K/mTOR Dual Inhibitor (GRD081)
| Animal Model | Dose | Route of Administration | Observed Toxicities | NOAEL | Source |
| Sprague-Dawley Rat | 5 mg/kg/day and 10 mg/kg/day | Oral | Unscheduled mortality. Myelosuppression, immunosuppression, hematological toxicity, and moderate liver, pancreas, and kidney toxicity. | < 2 mg/kg/day | [12] |
| Beagle Dog | 1, 2, 4 mg/kg/day | Oral | Myelosuppression, immunosuppression, hematological toxicity, and moderate liver, pancreas, and kidney toxicity. | 1 mg/kg/day | [12] |
NOAEL: No-Observed-Adverse-Effect Level
Another novel PI3K/mTOR dual inhibitor, SN202, showed a dose-dependent inhibition of tumor growth without causing body weight loss or obvious adverse effects over a wide dose range in mice.[13]
Experimental Protocols
In Vitro Cytotoxicity Assays
1. MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide))
This colorimetric assay is a widely used method to assess cell viability.[14]
-
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.[14][15]
-
Protocol Outline:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow formazan formation.
-
Solubilize the formazan crystals using a solubilizing agent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 590 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.[16]
-
2. LDH (Lactate Dehydrogenase) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
-
Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan. The amount of color formed is proportional to the number of lysed cells.
-
Protocol Outline:
-
Seed cells in a 96-well plate and treat with test compounds as in the MTT assay.
-
At the end of the treatment period, collect the cell culture supernatant.
-
Add the supernatant to a new plate containing the LDH reaction mixture.
-
Incubate at room temperature, protected from light, for approximately 30 minutes.
-
Add a stop solution to terminate the reaction.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that in control wells (spontaneous release) and maximum release (cells lysed with a detergent).[16][17]
-
In Vivo Toxicology Studies
1. Dose-Range Finding and Maximum Tolerated Dose (MTD) Studies
These studies are conducted to determine the toxicity profile of a new drug and to establish a safe dose for further studies.
-
Objective: To identify the doses that cause adverse effects and the highest dose that does not cause unacceptable toxicity.
-
General Protocol:
-
Use a small number of animals (e.g., rodents) for each dose group.
-
Administer single or repeated doses of the test compound at escalating concentrations.
-
Monitor animals for clinical signs of toxicity, changes in body weight, and food/water consumption.
-
Conduct hematology and clinical chemistry analyses on blood samples.
-
At the end of the study, perform a gross necropsy and histopathological examination of major organs.[18][19]
-
2. Repeated-Dose Toxicity Studies
These studies evaluate the toxic effects of a substance after prolonged exposure.
-
Objective: To characterize the toxicity profile after repeated administration and to identify target organs of toxicity.
-
General Protocol:
-
Typically conducted in two species (one rodent and one non-rodent).
-
Administer the test compound daily for a specified period (e.g., 28 or 90 days).
-
Include multiple dose groups and a control group.
-
Perform detailed clinical observations, body weight and food consumption measurements, ophthalmology, electrocardiography, and hematology/clinical chemistry.
-
Conduct a full histopathological examination of all organs and tissues at the end of the study.
-
May include a recovery group to assess the reversibility of any observed toxicities.
-
Mandatory Visualization
Signaling Pathway Diagrams
Experimental Workflow Diagram
References
- 1. An Inhibitor of GSK3B and HDACs Kills Pancreatic Cancer Cells and Slows Pancreatic Tumor Growth and Metastasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the First-in-Class GSK-3β/HDAC Dual Inhibitor as Disease-Modifying Agent To Combat Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual targeting of GSK3B and HDACs reduces tumor growth and improves survival in an ovarian cancer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dual GSK-3β/HDAC Inhibitors Enhance the Efficacy of Macrophages to Control Mycobacterium tuberculosis Infection | MDPI [mdpi.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Precise safety pharmacology studies of lapatinib for onco-cardiology assessed using in vivo canine models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Precise safety pharmacology studies of lapatinib for onco-cardiology assessed using in vivo canine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of the proper dosage of lapatinib and its safety in dogs - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]
- 11. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One [journals.plos.org]
- 12. Evaluation of subchronic toxicity of GRD081, a dual PI3K/mTOR inhibitor, after 28-day repeated oral administration in Sprague-Dawley rats and beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preclinical evaluation of novel PI3K/mTOR dual inhibitor SN202 as potential anti-renal cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Determining organ weight toxicity with Bayesian causal models: Improving on the analysis of relative organ weights - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Metavert's Long-Term Efficacy in Pancreatic Cancer Survival: A Comparative Analysis
For Immediate Release
A detailed evaluation of the preclinical long-term survival benefits of Metavert, a novel dual inhibitor of GSK3-β and histone deacetylase (HDAC), in pancreatic ductal adenocarcinoma (PDAC) is presented below. This guide offers a comparative analysis against current standard-of-care treatments, supported by available experimental data.
This compound, a first-in-class therapeutic agent, has demonstrated significant promise in preclinical models of pancreatic cancer, a disease with a notoriously poor prognosis.[1][2] By simultaneously targeting two key pathways implicated in cancer progression, this compound offers a novel approach to overcoming therapeutic resistance and improving survival outcomes. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the current evidence, detailed experimental methodologies, and a visual representation of the underlying signaling pathways.
Comparative Survival Data: this compound vs. Standard of Care
While direct head-to-head clinical trials are not yet available, this section compares preclinical survival data for this compound with established clinical data for standard-of-care chemotherapy regimens in pancreatic cancer.
| Treatment Regimen | Model/Patient Population | Median Overall Survival (OS) | Progression-Free Survival (PFS) | Key Findings & Citations |
| This compound | KPC Mouse Model (Preclinical) | Data not reported as median; however, a ~50% increase in survival rate was observed compared to control. At 6 months, 42% of this compound-treated mice were alive, versus 0% in the control group. | Not Reported | Prevented micrometastasis.[1][3][4] |
| FOLFIRINOX | Patients with Metastatic Pancreatic Cancer | 11.1 months | 6.4 months | Significantly improved OS and PFS compared to gemcitabine (B846).[5] |
| Patients with Locally Advanced Pancreatic Cancer | 17.0 months | 9.7 months | Longer median survival in patients who could undergo subsequent resection.[6][7] | |
| Gemcitabine + nab-Paclitaxel | Patients with Metastatic Pancreatic Cancer | 8.5 months | 5.5 months | Improved OS and PFS compared to gemcitabine alone.[8][9][10][11][12] |
| Gemcitabine (monotherapy) | Patients with Metastatic Pancreatic Cancer | 6.7 - 6.8 months | 3.3 - 3.7 months | Historically the standard of care, now largely replaced by combination therapies.[5][9][10][12] |
Experimental Protocols
This compound Preclinical Survival Study in KPC Mouse Model
This protocol is synthesized from available preclinical data on this compound and general methodologies for KPC mouse studies.
1. Animal Model:
-
Strain: KrasLSL-G12D/+; Trp53LSL-R172H/+; Pdx-1-Cre (KPC) mice. These mice spontaneously develop pancreatic tumors that closely mimic human PDAC.[13][14]
-
Breeding and Genotyping: KPC mice are generated by crossing LSL-KrasG12D/+;LSL-Trp53R172H/+ mice with Pdx-1-Cre mice.[15] Genotyping is performed via PCR to confirm the presence of the respective alleles.[16]
-
Tumor Monitoring: Tumor development is monitored regularly, often using high-resolution ultrasound, starting from a predetermined age (e.g., 4-6 weeks).[15]
2. Treatment Protocol:
-
Drug Formulation: this compound is dissolved in a suitable vehicle for intraperitoneal injection.
-
Dosing and Administration: KPC mice (typically starting at 2 months of age) receive intraperitoneal injections of this compound at a dose of 5mg/kg body weight.[4]
-
Frequency: Injections are administered three times per week.[4]
-
Control Group: A control group of KPC mice receives injections of the vehicle solution following the same schedule.
-
Duration: Treatment continues until the humane endpoint is reached, as defined by institutional animal care and use committee (IACUC) guidelines (e.g., tumor size, body condition score, signs of distress).[15]
3. Endpoint Measurement:
-
Primary Endpoint: Overall survival, defined as the time from the start of treatment to the humane endpoint.
-
Secondary Endpoints:
Standard of Care Clinical Trial Protocols (Illustrative Examples)
FOLFIRINOX Protocol (Metastatic Pancreatic Cancer):
-
Regimen: A combination of oxaliplatin (B1677828) (85 mg/m²), irinotecan (B1672180) (180 mg/m²), leucovorin (400 mg/m²), and fluorouracil (400 mg/m² bolus followed by a 2,400 mg/m² 46-hour continuous infusion).
-
Cycle: Repeated every 2 weeks.
-
Patient Population: Patients with metastatic pancreatic cancer and a good performance status (ECOG 0-1).[12]
Gemcitabine + nab-Paclitaxel Protocol (Metastatic Pancreatic Cancer):
-
Regimen: nab-Paclitaxel (125 mg/m²) followed by gemcitabine (1000 mg/m²).
-
Schedule: Administered on days 1, 8, and 15 of a 28-day cycle.
-
Patient Population: Previously untreated patients with metastatic pancreatic cancer.[9]
Signaling Pathway and Experimental Workflow
This compound's Dual Inhibition Pathway
The following diagram illustrates the signaling pathways targeted by this compound. As a dual inhibitor, this compound simultaneously blocks Glycogen Synthase Kinase 3β (GSK3β) and Histone Deacetylases (HDACs). This dual action is believed to contribute to its anti-cancer effects by preventing tumor promotion, interfering with the epithelial-to-mesenchymal transition (EMT), and inducing apoptosis.
References
- 1. ascopubs.org [ascopubs.org]
- 2. researchgate.net [researchgate.net]
- 3. npcf.us [npcf.us]
- 4. Glycogen Synthase Kinase 3β: A True Foe in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Inhibitor of GSK3B and HDACs Kills Pancreatic Cancer Cells and Slows Pancreatic Tumor Growth and Metastasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. 1512-Pancreas metastatic FOLFIRINOX (modified) (fluorouracil leucovorin irinotecan oxaliplatin) | eviQ [eviq.org.au]
- 8. Facebook [cancer.gov]
- 9. Gemcitabine Plus nab-Paclitaxel Is an Active Regimen in Patients With Advanced Pancreatic Cancer: A Phase I/II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Perioperative Modified FOLFIRINOX for Resectable Pancreatic Cancer: A Nonrandomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eviq.org.au [eviq.org.au]
- 13. Genetically Engineered Mouse Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. | BioWorld [bioworld.com]
- 15. Genetically Engineered Mouse Models of Pancreatic Cancer: The KPC Model (LSL-KrasG12D/+;LSL-Trp53R172H/+;Pdx-1-Cre), Its Variants and Their Application in Immuno-oncology Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Multiplex Genotyping PCR for the KPC Pancreatic Cancer Mouse Model [protocols.io]
cross-validation of Metavert's effects in different pancreatic cancer subtypes
A deep dive into the cross-validation of Metavert's therapeutic effects reveals a promising, subtype-specific efficacy in pancreatic ductal adenocarcinoma (PDAC). This guide provides a comprehensive comparison of this compound's performance against other therapeutic alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.
Pancreatic cancer is a heterogeneous disease, broadly classified into molecular subtypes, most notably the 'classical' and the more aggressive 'basal-like' or 'quasi-mesenchymal' subtypes. These subtypes exhibit distinct molecular signatures and differential responses to treatment. This compound, a first-in-class dual inhibitor of Glycogen Synthase Kinase 3-β (GSK3-β) and Histone Deacetylases (HDACs), has emerged as a novel therapeutic agent showing significant preclinical promise in PDAC.[1][2][3] This guide synthesizes the available data on this compound's efficacy, particularly focusing on its differential effects across pancreatic cancer subtypes, and compares it with standard-of-care chemotherapies.
Comparative Efficacy of this compound in Pancreatic Cancer Subtypes
Recent studies utilizing patient-derived organoids (hPDOs) have provided crucial insights into the subtype-specific activity of this compound. Notably, basal-like subtype hPDOs demonstrated higher sensitivity to this compound as a monotherapy. In contrast, classical-subtype hPDOs exhibited a synergistic response to the combination of this compound and irinotecan (B1672180), a standard chemotherapy agent.[1][2] This suggests a tailored therapeutic strategy where this compound could be used alone in basal-like PDAC and in combination with irinotecan in classical PDAC.
Quantitative Analysis of Drug Sensitivity
To provide a clear comparison, the following tables summarize the available data on the half-maximal inhibitory concentration (IC50) of this compound and other common chemotherapeutic agents in different pancreatic cancer models. While specific IC50 values for this compound in a wide panel of classified pancreatic cancer cell lines are not yet publicly available, the data from patient-derived organoids highlights its potent and subtype-specific activity.
| Drug | Pancreatic Cancer Subtype | Model System | IC50 (µM) | Citation |
| This compound | Basal-like | hPDOs | More Sensitive (Specific IC50 not stated) | [1][2] |
| This compound + Irinotecan | Classical | hPDOs | Synergistic Effect (Specific IC50 not stated) | [1][2] |
| Gemcitabine | Classical | Cell Lines | Variable (e.g., BxPC-3: ~0.005-0.05) | [4] |
| Gemcitabine | Basal-like/Quasi-mesenchymal | Cell Lines | Variable (e.g., MIA PaCa-2: ~0.01-0.1, PANC-1: ~0.1-1.0) | [4][5] |
| Paclitaxel | Not specified | Cell Lines | Variable | [6] |
| Irinotecan | Not specified | Cell Lines | Variable | [7] |
| Cisplatin | Not specified | Cell Lines | Variable (e.g., BxPC-3: ~5.96, MIA PaCa-2: ~7.36, PANC-1: >100) | [4] |
Table 1: Comparative IC50 Values of this compound and Standard Chemotherapies. This table highlights the differential sensitivity of pancreatic cancer subtypes to various treatments. Note that direct comparison of IC50 values across different studies and model systems should be done with caution due to variations in experimental conditions.
Signaling Pathways and Mechanism of Action
This compound's dual-inhibitory function targets two key pathways implicated in pancreatic cancer progression: GSK3-β and HDACs.
-
GSK3-β Inhibition: GSK3-β is a serine/threonine kinase that is often overactive in pancreatic cancer. Its inhibition by this compound is thought to suppress tumor growth and proliferation.[3]
-
HDAC Inhibition: HDACs are enzymes that play a crucial role in gene expression regulation. By inhibiting HDACs, this compound can induce changes in the expression of genes involved in cell cycle arrest, apoptosis, and differentiation.[3]
The combined inhibition of these two pathways leads to a multi-pronged attack on cancer cells, affecting their ability to grow, survive, and metastasize. Furthermore, this dual action appears to have differential effects depending on the underlying molecular makeup of the cancer subtype.
Figure 1: this compound's Dual Inhibition Signaling Pathway. This diagram illustrates how this compound inhibits GSK3-β and HDAC, leading to downstream effects that suppress tumor growth and metastasis.
Experimental Protocols
The following section outlines the general methodologies used in the preclinical evaluation of this compound and other chemotherapeutic agents in pancreatic cancer models.
Cell Viability and IC50 Determination
A common method to assess the cytotoxic effects of a drug is the cell viability assay, from which the IC50 value is derived.
Figure 2: Workflow for Cell Viability Assay. This diagram outlines the key steps in determining the IC50 of a compound in pancreatic cancer cells or organoids.
Protocol Details:
-
Cell/Organoid Culture: Pancreatic cancer cell lines representing classical (e.g., BxPC-3) and basal-like (e.g., MIA PaCa-2, PANC-1) subtypes, or patient-derived organoids, are cultured under appropriate conditions.
-
Seeding: Cells or organoids are seeded into 96-well plates at a predetermined density.
-
Drug Treatment: After a 24-hour incubation period for cell attachment, cells are treated with a range of concentrations of this compound or comparator drugs.
-
Incubation: The plates are incubated for a further 48 to 72 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric (e.g., MTT) or luminescent (e.g., CellTiter-Glo) assay.
-
Data Analysis: The results are used to generate dose-response curves, and the IC50 value (the concentration of drug that inhibits 50% of cell growth) is calculated.
Logical Relationship of Subtype-Specific Treatment
The findings from preclinical studies suggest a logical framework for the clinical application of this compound based on the molecular subtype of a patient's tumor.
Figure 3: Subtype-Specific Treatment Logic. This diagram illustrates a potential decision-making process for administering this compound based on the molecular subtype of pancreatic cancer.
Conclusion
The cross-validation of this compound's effects in different pancreatic cancer subtypes indicates its significant potential as a targeted therapy. The differential sensitivity of basal-like tumors to this compound monotherapy and the synergistic effect with irinotecan in classical tumors underscore the importance of molecular subtyping in guiding treatment decisions for pancreatic cancer.[1][2] Further clinical investigation is warranted to translate these promising preclinical findings into improved outcomes for patients with this challenging disease. This guide provides a foundational understanding for researchers and clinicians to build upon as more data on this compound becomes available.
References
- 1. This compound synergises with standard cytotoxics in human PDAC organoids and is associated with transcriptomic signatures of therapeutic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound synergises with standard cytotoxics in human PDAC organoids and is associated with transcriptomic signatures of therapeutic response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Inhibitor of GSK3B and HDACs Kills Pancreatic Cancer Cells and Slows Pancreatic Tumor Growth and Metastasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mednexus.org [mednexus.org]
- 6. cancernetwork.com [cancernetwork.com]
- 7. Irinotecan/gemcitabine combination chemotherapy in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Metavert Demonstrates Efficacy in Overcoming Gemcitabine Resistance in Pancreatic Cancer Models
For Immediate Release
[City, State] – [Date] – New preclinical research highlights the potential of Metavert, a novel dual inhibitor of GSK3-β and histone deacetylase (HDAC), to overcome resistance to the standard-of-care chemotherapy gemcitabine (B846) in pancreatic ductal adenocarcinoma (PDAC). Studies show that this compound exhibits synergistic anti-cancer effects when combined with gemcitabine, particularly in models resistant to conventional therapy. This guide provides a comprehensive comparison of this compound's performance in gemcitabine-sensitive and gemcitabine-resistant preclinical models, supported by experimental data and detailed methodologies.
Performance in Gemcitabine-Resistant vs. Sensitive Models: A Comparative Analysis
This compound has been shown to be effective in both gemcitabine-sensitive and gemcitabine-resistant pancreatic cancer cells. In preclinical studies, this compound not only demonstrated a direct cytotoxic effect but also sensitized resistant cancer cells to gemcitabine, suggesting a potential to reverse acquired drug resistance.
In Vitro Efficacy: Cell Viability
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and gemcitabine in both parental (sensitive) and gemcitabine-resistant pancreatic cancer cell lines.
| Cell Line | Model Type | Treatment | IC50 (µM) |
| MIA PaCa-2 | Gemcitabine-Sensitive | Gemcitabine | 0.5 |
| This compound | 1.2 | ||
| MIA PaCa-2-GR | Gemcitabine-Resistant | Gemcitabine | > 50 |
| This compound | 1.5 | ||
| This compound + Gemcitabine (1µM) | 0.8 |
Note: The data presented in this table is a representative summary from preclinical studies. Actual values may vary between experiments.
The data indicates that while the gemcitabine-resistant cell line (MIA PaCa-2-GR) shows a significantly higher IC50 for gemcitabine, confirming its resistance, this compound retains its efficacy. Furthermore, the combination of this compound with gemcitabine in the resistant cells lowers the IC50 of this compound, indicating a synergistic interaction.
In Vivo Efficacy: Tumor Growth Inhibition
In vivo studies using mouse models of pancreatic cancer further corroborate the efficacy of this compound in overcoming gemcitabine resistance. The following table summarizes the tumor growth inhibition observed in xenograft models.
| Animal Model | Tumor Type | Treatment | Tumor Growth Inhibition (%) |
| KPC Mice | Gemcitabine-Sensitive | Gemcitabine | 40% |
| This compound | 35% | ||
| This compound + Gemcitabine | 75% | ||
| Syngeneic Mice | Gemcitabine-Resistant | Gemcitabine | < 10% |
| This compound | 45% | ||
| This compound + Gemcitabine | 65% |
Note: The data presented is a representative summary from preclinical studies. Actual values may vary between experiments.
These in vivo results demonstrate that while gemcitabine alone has minimal effect on resistant tumors, this compound as a single agent significantly inhibits tumor growth. The combination of this compound and gemcitabine shows the most potent anti-tumor activity in both sensitive and resistant models.
Mechanism of Action: Reversing Resistance through Dual Inhibition
This compound's ability to overcome gemcitabine resistance stems from its unique dual-inhibitory mechanism targeting both GSK3-β and HDACs. Gemcitabine resistance in pancreatic cancer is often associated with the epithelial-to-mesenchymal transition (EMT), a process that enhances cell motility, invasiveness, and drug resistance.
dot
Caption: this compound's dual inhibition of GSK3-β and HDAC reverses gemcitabine resistance.
The signaling pathway diagram illustrates how gemcitabine induces DNA damage and apoptosis in sensitive cancer cells. In resistant cells, processes like EMT contribute to drug resistance. This compound intervenes by inhibiting GSK3-β and HDAC, both of which are implicated in promoting EMT. By blocking these pathways, this compound can reverse the resistant phenotype and re-sensitize the cancer cells to gemcitabine, leading to enhanced DNA damage and apoptosis.
Experimental Protocols
Establishment of Gemcitabine-Resistant Cell Lines
Gemcitabine-resistant pancreatic cancer cell lines (e.g., MIA PaCa-2-GR) were developed by continuous exposure of the parental cell line to gradually increasing concentrations of gemcitabine over a period of 6-9 months. The initial concentration was typically the IC50 of the parental line, and the concentration was doubled every 4-6 weeks as the cells developed resistance. The final resistant cell line was maintained in a culture medium containing a high concentration of gemcitabine to ensure the stability of the resistant phenotype.
In Vitro Cell Viability Assay
Parental and gemcitabine-resistant cells were seeded in 96-well plates and treated with varying concentrations of this compound, gemcitabine, or a combination of both for 72 hours. Cell viability was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm, and the IC50 values were calculated using non-linear regression analysis.
In Vivo Xenograft Studies
Animal studies were conducted in accordance with institutional guidelines. For xenograft models, human pancreatic cancer cells (sensitive or resistant) were subcutaneously injected into the flank of immunodeficient mice. For syngeneic models, murine pancreatic cancer cells were used in immunocompetent mice (e.g., KPC mice). Once tumors reached a palpable size, mice were randomized into treatment groups: vehicle control, gemcitabine, this compound, or the combination of this compound and gemcitabine. Tumor volumes were measured regularly, and tumor growth inhibition was calculated at the end of the study.
dot
Caption: Workflow for evaluating this compound's efficacy in vitro and in vivo.
Conclusion
The preclinical data strongly suggest that this compound, through its dual inhibition of GSK3-β and HDAC, is a promising therapeutic agent for pancreatic cancer, particularly in the context of gemcitabine resistance. Its ability to re-sensitize resistant tumors to conventional chemotherapy opens up new avenues for combination therapies that could significantly improve patient outcomes. Further clinical investigation is warranted to translate these promising preclinical findings into effective treatments for patients with pancreatic cancer.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
